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Core Science & Biosynthesis

Foundational

Defining Specificity in Sphingolipid Signaling: The N-Octanoyl-D-threo-sphingosine Protocol

[1] Executive Summary N-Octanoyl-D-threo-sphingosine (D-threo-C8-Ceramide) is a synthetic cell-permeable ceramide analog.[1] Unlike its biologically active stereoisomer, N-Octanoyl-D-erythro-sphingosine (D-erythro-C8-Cer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Octanoyl-D-threo-sphingosine (D-threo-C8-Ceramide) is a synthetic cell-permeable ceramide analog.[1] Unlike its biologically active stereoisomer, N-Octanoyl-D-erythro-sphingosine (D-erythro-C8-Ceramide), the D-threo variant typically exhibits biological inertness regarding specific ceramide signaling nodes such as Ceramide-Activated Protein Phosphatases (CAPP) and Protein Kinase C (PKC) modulation.[1]

For researchers and drug developers, this compound is not a therapeutic candidate but a critical pharmacological tool . It serves as the definitive negative control to distinguish true stereospecific signaling events from non-specific hydrophobic effects or membrane toxicity. This guide details the mechanistic basis of this inactivity and provides a standardized workflow for using N-Octanoyl-D-threo-sphingosine to validate sphingolipid pathways.[1]

Part 1: The Mechanistic Basis – The Stereochemical Switch

The biological activity of ceramides is governed strictly by the geometry of the sphingoid base. Natural signaling ceramides possess the D-erythro (2S, 3R) configuration.[1] This specific arrangement aligns the amide nitrogen, the C1-hydroxyl, and the C3-hydroxyl groups to form a hydrogen-bond network capable of docking into the hydrophobic pockets of effector proteins like PP2A and PP1.

N-Octanoyl-D-threo-sphingosine (2S, 3S) inverts the stereochemistry at the C3 position.[1]

Why It Is Inactive (The Control Mechanism)
  • Disrupted H-Bonding: The threo configuration alters the spatial orientation of the C3-hydroxyl group relative to the C4-C5 trans double bond.[1] This misalignment prevents the formation of the "ceramide signaling motif" required to activate CAPP.

  • Enzyme Recognition: Enzymes such as Ceramide Kinase and specific Ceramidases show high stereospecificity for the erythro form. The threo isomer is metabolized significantly slower or via alternative low-affinity pathways, ensuring it remains stable in the cell for the duration of acute signaling assays.

  • Membrane Perturbation: At high concentrations (>50 µM), both erythro and threo forms can act as detergents, causing non-specific membrane permeabilization.[1] If a biological effect (e.g., cell death) is observed with D-threo-C8-Ceramide, the mechanism is likely lipotoxicity , not specific signaling.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of Bioactive Lipid Complexes

Lipids delivered in ethanol alone often precipitate in media, leading to artifactual data. BSA complexing is the industry standard for bioavailability.

Reagents:

  • N-Octanoyl-D-threo-sphingosine (Powder, >98% purity).[1]

  • Fatty Acid-Free Bovine Serum Albumin (BSA).[1]

  • Sterile PBS.[1]

Step-by-Step Workflow:

  • Stock Solution: Dissolve N-Octanoyl-D-threo-sphingosine in fresh DMSO to a concentration of 20 mM . Vortex until clear.

  • BSA Carrier: Prepare a 2% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Complexing:

    • Heat the BSA solution to 37°C .

    • While vortexing the BSA solution vigorously, add the ceramide/DMSO stock dropwise to achieve a final lipid concentration of 200 µM .

    • Critical: The final DMSO concentration must be <1%.

    • Incubate at 37°C for 30 minutes with continuous shaking to allow lipid intercalation into BSA hydrophobic pockets.

  • Storage: Use immediately or store at -20°C (stable for 2 weeks). Do not refreeze more than once.

Protocol B: The Specificity Validation Assay (Apoptosis/Signaling)

This protocol validates whether a phenotype is driven by specific ceramide signaling.

Experimental Design:

  • Group 1 (Vehicle): BSA/DMSO carrier only.[1]

  • Group 2 (Active Agonist): D-erythro-C8-Ceramide (5 µM, 10 µM).[1]

  • Group 3 (Specificity Control): N-Octanoyl-D-threo-sphingosine (5 µM, 10 µM).[1]

  • Group 4 (Toxicity Check): N-Octanoyl-D-threo-sphingosine (50 µM).[1]

Methodology:

  • Seed cells (e.g., Jurkat, HeLa, U937) at

    
     cells/mL in complete media (low serum, 2% FBS recommended to reduce endogenous lipid interference).
    
  • Add treatments as defined above.

  • Incubation:

    • For Phosphorylation (e.g., p-Akt, p-PKC): 15 min – 2 hours.[1]

    • For Apoptosis (Annexin V/Caspase-3): 6 – 24 hours.[1]

  • Readout:

    • Harvest cells and perform Western Blot (for phospho-proteins) or Flow Cytometry (for apoptosis).[1]

Part 3: Data Analysis & Interpretation[1]

The following table summarizes the expected results for a valid, specific ceramide-driven signaling event.

Assay ReadoutD-erythro-C8-Cer (Active)D-threo-C8-Cer (Control)Interpretation of Result
PP2A Activation Increased (>2-fold)No Change Effect is stereospecific; direct PP2A binding.[1]
Akt Phosphorylation Decreased (Dephosphorylation)No Change Akt inhibition is mediated by CAPP.[1]
Apoptosis (Annexin V) Positive (Dose-dependent)Negative (<10% vs Ctrl)Specific induction of intrinsic apoptotic pathway.[1]
Cytosolic Calcium Transient Increase No Change Specific release from ER stores.[1]
Membrane Integrity (LDH) Low Release High Release (at >50µM)Threo toxicity indicates non-specific detergent effect.[1]

Part 4: Visualization of Signaling Logic

The following diagram illustrates the decision tree for interpreting experimental data using N-Octanoyl-D-threo-sphingosine as a control.

Ceramide_Validation_Logic Start Observed Phenotype (e.g., Apoptosis, p-Akt loss) Treat_Erythro Treat with D-erythro-C8-Ceramide Start->Treat_Erythro Treat_Threo Treat with D-threo-C8-Ceramide Start->Treat_Threo Result_E_Pos Phenotype Observed Treat_Erythro->Result_E_Pos Expected Result_T_Neg No Phenotype Treat_Threo->Result_T_Neg Low Conc (5-20µM) Result_T_Pos Phenotype Observed Treat_Threo->Result_T_Pos High Conc (>50µM) Conclusion_Specific VALIDATION CONFIRMED Specific Ceramide Signaling Result_E_Pos->Conclusion_Specific Result_T_Neg->Conclusion_Specific Conclusion_Nonspecific VALIDATION FAILED Non-specific Lipotoxicity or Off-Target Effect Result_T_Pos->Conclusion_Nonspecific

Caption: Logic flow for distinguishing specific ceramide signaling from non-specific effects using the threo-isomer control.

Pathway Interaction Diagram

This diagram details the molecular divergence between the active erythro isomer and the inactive threo isomer at the level of Protein Phosphatase 2A (PP2A).

Stereochemistry_Mechanism Erythro D-erythro-C8-Ceramide (Active) Binding Stereospecific Binding Pocket (H-Bond Alignment) Erythro->Binding High Affinity Threo D-threo-C8-Ceramide (Inactive Control) Threo->Binding Steric Clash (No Binding) PP2A PP2A / CAPP (Ceramide Activated Protein Phosphatase) Akt Akt / PKB PP2A->Akt Dephosphorylates (Inactivates) Bcl2 Bcl-2 PP2A->Bcl2 Dephosphorylates (Inactivates) Binding->PP2A Activates Apoptosis Apoptosis Induction Akt->Apoptosis Loss of Survival Signal Bcl2->Apoptosis Mitochondrial Permeability

Caption: Molecular mechanism showing the inability of the threo-isomer to bind CAPP, preventing downstream apoptosis signaling.

References

  • Bielawska, A., et al. (1993).[1] "Ceramide-mediated biology. Determination of structural specificity." Journal of Biological Chemistry. Link

  • Chalfant, C. E., et al. (2004).[1] "Long chain ceramides activate protein phosphatase 1 and protein phosphatase 2A.[1] Activation is stereospecific and regulated by phosphatidic acid." Journal of Biological Chemistry. Link

  • Kluk, M. J., & Hla, T. (2002).[1][2] "Signaling of sphingosine-1-phosphate via the S1P/EDG-family of G-protein-coupled receptors."[1] Biochimica et Biophysica Acta (BBA).[1] Link

  • Venkataraman, K., & Futerman, A. H. (2001).[1][3] "Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions." Biochimica et Biophysica Acta. Link

  • Hannun, Y. A., & Obeid, L. M. (2008).[1] "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology.[1] Link

Sources

Exploratory

N-Octanoyl-D-threo-sphingosine: A Molecular Dissection of its Pro-Apoptotic Mechanism

An In-depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract N-Octanoyl-D-threo-sphingosine, a cell-permeable analog of ceramide, serves as a potent tool for investigating the in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Octanoyl-D-threo-sphingosine, a cell-permeable analog of ceramide, serves as a potent tool for investigating the intricate signaling pathways of programmed cell death. This technical guide provides a comprehensive exploration of the molecular mechanisms through which this synthetic sphingolipid induces apoptosis. We dissect the core signaling events, from initial cellular interactions and organellar stress to the activation of the intrinsic mitochondrial pathway and the final execution by the caspase cascade. By synthesizing data from foundational and contemporary research, this document offers an authoritative overview for researchers, scientists, and drug development professionals. We delve into the causal relationships behind key cellular responses, provide validated experimental protocols for studying these phenomena, and visualize the complex signaling networks to facilitate a deeper understanding of sphingolipid-mediated apoptosis.

The Sphingolipid Rheostat: A Decisive Balance of Cell Fate

Cellular life and death are governed by a delicate equilibrium of signaling molecules. Among the most critical of these are the sphingolipids, a class of lipids that are not merely structural components of cell membranes but also potent bioactive mediators.[1] The "sphingolipid rheostat" model posits that the relative balance between pro-apoptotic and pro-survival sphingolipids determines a cell's fate.[2]

  • Ceramide and Sphingosine: These lipids are central to the induction of apoptosis.[3][4] Accumulation of intracellular ceramide, triggered by various cellular stresses, is a key signal that initiates cell death pathways.[1] Ceramide can be metabolized to sphingosine, which also functions as a pro-apoptotic messenger.[3]

  • Sphingosine-1-Phosphate (S1P): Conversely, the phosphorylation of sphingosine by sphingosine kinase (SphK) produces S1P, a powerful signaling molecule that promotes cell proliferation, survival, and inhibits apoptosis.[3][5]

Therefore, the intracellular ratio of ceramide/sphingosine to S1P acts as a switch. A shift towards ceramide and sphingosine accumulation drives the cell towards apoptosis, while an increase in S1P levels promotes survival. N-Octanoyl-D-threo-sphingosine (hereafter referred to as C8-sphingosine), as a synthetic, cell-permeable short-chain ceramide, allows researchers to bypass upstream signaling events and directly introduce a pro-apoptotic stimulus, making it an invaluable tool for mechanistic studies.[6] The stereochemistry of these analogs is critical, with the D-threo and L-threo stereoisomers demonstrating significantly higher potency in inducing apoptosis compared to their erythro counterparts.[6]

cluster_0 Apoptosis cluster_1 Survival & Proliferation Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase

Figure 1: The Sphingolipid Rheostat.

Primary Molecular Initiating Events

Upon introduction to a cellular system, C8-sphingosine initiates apoptosis through a multi-pronged approach that begins with the disruption of subcellular homeostasis.

Lysosomal Destabilization

A compelling mechanism for sphingosine-induced apoptosis involves the targeting of lysosomes. Due to its properties as a weak base, sphingosine accumulates within the acidic environment of lysosomes.[7] This accumulation can lead to lysosomal membrane permeabilization or outright rupture, releasing cathepsins and other hydrolytic enzymes into the cytosol. This release is a critical early event that can precede and contribute to the activation of the mitochondrial apoptotic pathway.[7]

Generation of Reactive Oxygen Species (ROS)

The accumulation of exogenous ceramides is strongly linked to the overproduction of reactive oxygen species (ROS).[8] This oxidative stress creates a cellular environment conducive to apoptosis by damaging cellular components, including mitochondria. The interplay between sphingolipids and ROS appears to be a feed-forward loop, where ceramide induces ROS, and ROS, in turn, can activate enzymes like acid sphingomyelinase to produce more ceramide.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

C8-sphingosine robustly engages the intrinsic apoptotic pathway, which converges on the mitochondria.[9] This pathway is a central executioner of programmed cell death in response to intracellular stress.

Bcl-2 Family Regulation and Bax Translocation

The commitment to mitochondrial apoptosis is regulated by the Bcl-2 family of proteins. Pro-survival members like Bcl-2 and Bcl-xL are antagonized by pro-apoptotic members. Sphingosine and its analogs can decrease the expression of Bcl-2 and Bcl-xL.[10] A key event is the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane.[11] Phytosphingosine, a related sphingolipid, has been shown to induce this translocation and diminish the interaction between Bax and Bcl-2, thereby liberating Bax to form pores in the mitochondrial membrane.[11][12]

Mitochondrial Outer Membrane Permeabilization (MOMP)

The oligomerization of Bax at the mitochondrial surface leads to MOMP. This results in two critical events:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The integrity of the inner mitochondrial membrane is compromised, leading to a collapse of the electrochemical gradient essential for ATP production.[11]

  • Release of Cytochrome c: Pro-apoptotic factors normally sequestered in the mitochondrial intermembrane space, most notably cytochrome c, are released into the cytosol.[11][13]

Caspase Cascade Activation: The Point of No Return

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex comprising Apaf-1 and pro-caspase-9. This complex activates caspase-9, an initiator caspase.

  • Initiator Caspases:

    • Caspase-9: Activated via the apoptosome, it proceeds to cleave and activate executioner caspases.[11]

    • Caspase-8: Interestingly, some sphingolipids can induce caspase-8 activation in a manner independent of death receptors (DRs), which are the canonical activators of this caspase.[11] This suggests a direct or alternative mechanism for engaging this initiator caspase.

  • Executioner Caspases:

    • Caspase-3: As a primary executioner caspase, it is activated by both caspase-9 and caspase-8.[11][14] Active caspase-3 orchestrates the dismantling of the cell by cleaving a host of cellular substrates, including Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[14] Cleavage of PARP is a hallmark of apoptosis.

cluster_0 Cytosol cluster_1 Mitochondrion C8 C8-Sphingosine Lysosome Lysosome C8->Lysosome Accumulation ROS ROS Generation C8->ROS Bcl2 Bcl-2 C8->Bcl2 Inhibits Casp8 Pro-Caspase-8 C8->Casp8 DR-Independent Activation Cathepsins Cathepsins Lysosome->Cathepsins Rupture & Release Bax Bax Cathepsins->Bax Activation? Mito Loss of ΔΨm ROS->Mito Damage Bax_Mito Bax Translocation & Pore Formation Bax->Bax_Mito Bcl2->Bax Apoptosome Apoptosome (Cytochrome c, Apaf-1) aCasp9 Active Caspase-9 Apoptosome->aCasp9 Cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 Activates aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage aCasp8->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP Bax_Mito->Mito Cyc Cytochrome c (Intermembrane Space) Bax_Mito->Cyc Release Cyc->Apoptosome

Figure 2: Molecular Mechanism of C8-Sphingosine Induced Apoptosis.

Modulation of Key Signaling Kinases

Sphingolipids do not act in a vacuum; they intersect with and modulate other critical intracellular signaling pathways.

  • Protein Kinase C (PKC): Sphingosine has long been characterized as an inhibitor of PKC.[15][16] However, its role in apoptosis is complex. Some studies suggest that the pro-apoptotic effects of sphingosine can occur even in cells where PKC is depleted, indicating a PKC-independent pathway.[17] It is plausible that at the concentrations used to induce apoptosis, C8-sphingosine's effects are multifactorial and not solely dependent on PKC inhibition.

  • Akt/PKB Pathway: The PI3K/Akt pathway is a major pro-survival signaling cascade. Sphingosine and ceramide can inhibit the activity of Akt, thereby suppressing this survival signal and tipping the balance towards apoptosis.[10][13]

Molecular Player Role in C8-Sphingosine-Induced Apoptosis Key Outcome
Lysosomes Accumulate sphingosine, leading to rupture.[7]Release of cathepsins, initiating cell stress.
Bax Translocates from cytosol to mitochondria.[11]Forms pores in the outer mitochondrial membrane.
Bcl-2 Anti-apoptotic protein, inhibited by sphingosine.[10]Promotes Bax activity.
Mitochondria Undergo MOMP, lose membrane potential.[11]Release of cytochrome c into the cytosol.
Cytochrome c Binds with Apaf-1 to form the apoptosome.[13]Activation of initiator caspase-9.
Caspase-9 Initiator caspase activated by the apoptosome.Activates executioner caspase-3.
Caspase-8 Initiator caspase, may be activated directly.[11]Activates executioner caspase-3.
Caspase-3 Executioner caspase.[14]Cleaves cellular substrates (e.g., PARP), leading to cell death.
Akt Pro-survival kinase, inhibited by sphingosine.[10][13]Suppression of survival signals.

Table 1: Key Molecular Players and Their Functions.

Experimental Methodologies

To validate and explore the mechanisms described, a series of well-established protocols are essential. The following provides a self-validating workflow for assessing C8-sphingosine-induced apoptosis.

cluster_0 Apoptosis Assessment cluster_1 Mechanism of Action start Start: Cancer Cell Line Culture treat Treat with C8-Sphingosine (Dose-Response & Time-Course) start->treat flow Flow Cytometry: Annexin V / PI Staining treat->flow morph Microscopy: Hoechst Staining for Nuclear Condensation treat->morph mmp Mitochondrial Assay: JC-1 or TMRM Staining (Loss of ΔΨm) treat->mmp wb Western Blot Analysis: - Cleaved Caspase-3 - Cleaved PARP - Cytochrome c (Cytosolic Fraction) treat->wb end Data Analysis & Conclusion flow->end morph->end mmp->end wb->end

Figure 3: Experimental Workflow for Apoptosis Analysis.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

Causality: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes. Thus, Annexin V+/PI- cells are in early apoptosis, while Annexin V+/PI+ cells are in late apoptosis or necrosis.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of C8-sphingosine and a vehicle control (e.g., ethanol or DMSO) for the specified time period (e.g., 6, 12, 24 hours).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, wash with cold PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS, centrifuging between washes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol 2: Western Blot for Detection of PARP and Caspase-3 Cleavage

Causality: This protocol provides biochemical evidence of caspase cascade activation. The cleavage of pro-caspase-3 (35 kDa) into its active fragments (17/19 kDa) and the subsequent cleavage of PARP (116 kDa) into its characteristic fragment (89 kDa) are definitive markers of apoptosis.

Methodology:

  • Cell Lysis: Following treatment as described above, harvest cells and wash with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 12% or 4-20% gradient SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Cleaved Caspase-3

    • PARP (which detects both full-length and cleaved forms)

    • A loading control (e.g., β-Actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion and Future Directions

N-Octanoyl-D-threo-sphingosine is a powerful inducer of apoptosis that acts through a well-defined, mitochondria-centric mechanism. Its primary actions involve the induction of organellar stress (lysosomes and mitochondria), the modulation of Bcl-2 family proteins, and the subsequent activation of the caspase cascade. The ability of C8-sphingosine to also influence key kinase pathways like Akt highlights the interconnectedness of cellular signaling networks.

The study of synthetic sphingolipid analogs continues to be a promising frontier in cancer biology.[19] Understanding the precise structural requirements for apoptotic potency can inform the rational design of novel therapeutics that selectively target cancer cells by manipulating the sphingolipid rheostat. Future research should focus on further elucidating the death-receptor-independent activation of caspase-8 and exploring the therapeutic potential of combining sphingolipid-based agents with other chemotherapies to overcome drug resistance.

References

  • Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885. [Link]

  • Kågedal, K., Zhao, M., Squier, M. K., & Brunk, U. T. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. Biochemical Journal, 359(Pt 2), 335–343. [Link]

  • Leak, K., & Fairn, G. D. (2022). A Novel Cell Death Mechanism Involving the Sphingosine‐to‐Glycerophospholipid Pathway. The FASEB Journal, 36(S1). [Link]

  • Lewis, J. M., Martin, G. E., Goey, A. K., Kim, J., & Fox, T. E. (2015). Novel D-erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. Investigational New Drugs, 33(4), 815-822. [Link]

  • Chen, C. Y., Hsieh, Y. H., Hsieh, Y. S., & Wung, B. S. (2012). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. BioMed Research International, 2012, 568931. [Link]

  • Al-Shujairi, I. H., & Al-Hussain, F. A. (2021). The Functional Role of Sphingosine Kinase 2. Frontiers in Cell and Developmental Biology, 9, 672932. [Link]

  • Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. The Journal of Biological Chemistry, 271(9), 12646-12654. [Link]

  • Choi, Y. J., Park, M. T., Kim, T. H., Kang, J. A., Lee, S. J., & Lee, Y. S. (2004). Phytosphingosine induced mitochondria‐involved apoptosis. Apoptosis, 9(2), 151-161. [Link]

  • Gude, D. R., Alvarez, S. E., Paugh, S. W., Mitra, P., Yu, J., Griffiths, R., ... & Spiegel, S. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal. The FASEB Journal, 22(8), 2629-2638. [Link]

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1585(2-3), 153-162. [Link]

  • Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). Phytosphingosine Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885. [Link]

  • Taha, T. A., Mullen, T. D., & Obeid, L. M. (2021). Cell death/survival signal by ceramide and sphingosine-1-phosphate. Methods in Molecular Biology, 2209, 21-28. [Link]

  • Woodcock, J. (2006). Sphingosine and ceramide signalling in apoptosis. IUBMB life, 58(8), 462-466. [Link]

  • Tan, Q., Zhu, Y., Li, F., Chen, N., & Liu, H. (2017). Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate. International Journal of Molecular Sciences, 18(10), 2079. [Link]

  • Leak, K., & Fairn, G. D. (2022). A Novel Cell Death Mechanism Involving the Sphingosine-to-Glycerophospholipid Pathway. The FASEB Journal, 36. [Link]

  • Chang, Y. C., Hsu, Y. C., Shiau, A. L., & Wu, C. L. (2000). Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells. Biochemical Journal, 345(Pt 2), 319–325. [Link]

  • Zhang, H., Desai, N. N., Olivera, A., Seki, T., Brooker, G., & Spiegel, S. (1990). Sphingosine stimulates cellular proliferation via a protein kinase C-independent pathway. The Journal of Biological Chemistry, 266(1), 158-163. [Link]

  • Laethem, T., Goyenechea, B., & Caron, A. (2004). Sphingosine contributes to glucocorticoid-induced apoptosis of thymocytes independently of the mitochondrial pathway. The Journal of Immunology, 173(6), 3783-3790. [Link]

  • Weigert, A., Cremer, S., Schmidt, M. V., von Knethen, A., Angioni, C., Geisslinger, G., & Brüne, B. (2010). Cleavage of sphingosine kinase 2 by caspase-1 provokes its release from apoptotic cells. Blood, 115(17), 3531–3540. [Link]

  • Hannun, Y. A., Loomis, C. R., Merrill, A. H., & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of Biological Chemistry, 261(27), 12604-12609. [Link]

  • Chipuk, J. E., & Green, D. R. (2006). Sphingolipids and mitochondrial apoptosis. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1758(12), 2027-2039. [Link]

  • Taha, T. A., Mullen, T. D., & Obeid, L. M. (2006). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1758(12), 2027-2036. [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(19), 7589-7593. [Link]

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Foundational

N-Octanoyl-D-threo-sphingosine: A Technical Guide to a Potent Bioactive Ceramide Analog

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Re-examining Stereochemistry in Ceramide Bioactivity For decades, the D-erythro stereoisomer of ceramide has been the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-examining Stereochemistry in Ceramide Bioactivity

For decades, the D-erythro stereoisomer of ceramide has been the primary focus of sphingolipid research, often regarded as the sole bioactive configuration. This guide challenges that paradigm by delving into the potent and distinct biological activities of its diastereomer, N-Octanoyl-D-threo-sphingosine (C8-D-threo-ceramide). As we will explore, this "unnatural" analog is not an inactive control but a powerful pro-apoptotic agent, in some cases surpassing the activity of its well-studied erythro counterpart. This document serves as a comprehensive technical resource for researchers looking to leverage the unique properties of C8-D-threo-ceramide in their investigations of cell signaling, apoptosis, and therapeutic development.

The Ceramide Family: An Introduction to Sphingolipid Signaling

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid.[1] They are central to sphingolipid metabolism and act as critical signaling molecules in a vast array of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death).[1][2] The balance between ceramides and other sphingolipids, such as sphingosine-1-phosphate (S1P), a pro-survival molecule, often dictates a cell's fate.[1]

The native configuration of ceramides in mammalian cells is D-erythro.[3] This has led to the widespread use of synthetic, cell-permeable D-erythro-ceramide analogs, such as N-Octanoyl-D-erythro-sphingosine (C8-D-erythro-ceramide), to study ceramide-mediated signaling pathways.[4] The short octanoyl (C8) chain enhances water solubility and cell permeability, allowing for the exogenous manipulation of intracellular ceramide levels.[3]

N-Octanoyl-D-threo-sphingosine: More Than Just a Stereoisomer

While often overlooked, the stereochemistry of the sphingosine backbone plays a critical role in determining the biological activity of ceramides. N-Octanoyl-D-threo-sphingosine is a stereoisomer of the more common C8-D-erythro-ceramide. The key difference lies in the spatial arrangement of the hydroxyl and amino groups on the sphingosine backbone.

Intriguingly, studies have revealed that the D-threo and L-threo stereoisomers of C8-ceramide are significantly more potent inducers of apoptosis in certain cell lines, such as the human myeloid leukemia cell line U937, than their D-erythro counterpart.[5] This highlights the stereospecificity of ceramide's apoptotic signaling and establishes C8-D-threo-ceramide as a valuable tool for investigating the intricacies of this process.

Physicochemical Properties

The distinct stereochemistry of D-threo-ceramide influences its physical properties, which in turn can affect its interaction with cellular membranes and proteins.

PropertyDescriptionImplication for Research
Solubility Poorly soluble in aqueous media; soluble in organic solvents like ethanol and DMSO.[6]Requires careful preparation for cell culture experiments to avoid precipitation and ensure bioavailability.
Membrane Interaction Can integrate into cellular membranes, potentially altering their biophysical properties.May induce changes in membrane fluidity, permeability, and the formation of lipid rafts, which can impact signaling events.
Stereospecific Recognition The unique 3D structure is likely recognized by specific intracellular targets.The higher potency of the threo isomer suggests the existence of target proteins that preferentially bind this conformation.

The Pro-Apoptotic Power of N-Octanoyl-D-threo-sphingosine

The primary and most studied biological role of C8-D-threo-ceramide is its potent induction of apoptosis. This activity has been observed in various cancer cell lines, making it a molecule of interest for oncology research.

Enhanced Apoptotic Potency

A key takeaway for researchers is the superior apoptotic-inducing capability of the threo isomers of C8-ceramide compared to the erythro isomers in specific cellular contexts. One study reported the following order of potency for inducing nucleosomal fragmentation in U937 cells: D-threo-C8-Cer = L-threo-C8-Cer > L-erythro-C8-Cer > D-erythro-C8-Cer.[5]

Table 1: Comparative Apoptotic Induction by C8-Ceramide Stereoisomers

Ceramide AnalogRelative Potency in Inducing Apoptosis (U937 cells)Reference
D-threo-C8-ceramide High [5]
L-threo-C8-ceramideHigh[5]
L-erythro-C8-ceramideModerate[5]
D-erythro-C8-ceramideLow[5]

This table provides a qualitative comparison based on the cited literature. Quantitative differences will vary depending on the cell line and experimental conditions.

Signaling Pathways of D-threo-Ceramide-Induced Apoptosis

While the precise signaling network of C8-D-threo-ceramide is still under investigation, several key components have been identified. It appears to activate a cascade of events culminating in the activation of executioner caspases.

G C8_D_threo_Cer N-Octanoyl-D-threo-sphingosine CAPK Ceramide-Activated Protein Kinase (CAPK) C8_D_threo_Cer->CAPK Activation Mitochondria Mitochondria C8_D_threo_Cer->Mitochondria Mitochondrial Perturbation Caspase8 Caspase-8 C8_D_threo_Cer->Caspase8 Activation Unknown_Targets Unknown Downstream Targets CAPK->Unknown_Targets Caspase3 Caspase-3 Mitochondria->Caspase3 Cytochrome c release Caspase8->Caspase3 Cleavage and Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway for D-threo-ceramide-induced apoptosis.

Key Mechanistic Insights:

  • Ceramide-Activated Protein Kinase (CAPK): Studies have shown that both D-erythro and D-threo isomers of C8-ceramide can activate CAPK equally.[5] This suggests that while CAPK activation may be a part of the signaling cascade, it does not solely account for the difference in apoptotic potency between the stereoisomers.[5] The downstream targets of CAPK in this context remain to be fully elucidated.

  • Caspase Activation: Ceramide-induced apoptosis is known to involve the activation of caspases, a family of proteases that execute programmed cell death.[7] Specifically, the activation of initiator caspase-8 and executioner caspase-3 has been implicated in ceramide-mediated apoptosis in cardiomyocytes.[7] It is highly probable that C8-D-threo-ceramide leverages this pathway for its pro-apoptotic effects.

  • Mitochondrial Involvement: The mitochondrion is a central player in the intrinsic pathway of apoptosis.[8] Ceramides can directly interact with mitochondria, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.[8][9] The potent apoptotic effect of C8-D-threo-ceramide likely involves the perturbation of mitochondrial function.

Experimental Protocols and Methodologies

The successful use of N-Octanoyl-D-threo-sphingosine in research hinges on proper preparation and application. Due to its lipophilic nature, careful solubilization is crucial for its delivery to cells in culture.

Preparation of N-Octanoyl-D-threo-sphingosine for Cell Culture

This protocol provides a reliable method for solubilizing and administering C8-D-threo-ceramide to cultured cells.

Materials:

  • N-Octanoyl-D-threo-sphingosine (powder)

  • Ethanol (200 proof, anhydrous)

  • Dodecane

  • Sterile, serum-free cell culture medium

  • Water bath sonicator

Protocol:

  • Stock Solution Preparation (10 mM):

    • Prepare a solvent mixture of ethanol and dodecane at a 98:2 (v/v) ratio.

    • Dissolve the N-Octanoyl-D-threo-sphingosine powder in the ethanol/dodecane mixture to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation and Cell Treatment:

    • Warm the required volume of serum-free cell culture medium to 37°C.

    • Dilute the 10 mM stock solution of C8-D-threo-ceramide directly into the pre-warmed medium to the desired final concentration (e.g., 10-50 µM).

    • Immediately vortex the solution vigorously for 30-60 seconds to facilitate the formation of a uniform dispersion.

    • For enhanced dispersion, sonicate the solution in a water bath sonicator for 5-10 minutes.

    • Remove the old medium from the cultured cells and replace it with the medium containing the C8-D-threo-ceramide.

    • Incubate the cells for the desired period (e.g., 6-48 hours) before analysis.

Causality Behind Experimental Choices:

  • Ethanol/Dodecane Mixture: This solvent system is effective for dispersing the hydrophobic ceramide analog in an aqueous cell culture medium.[6] Dodecane acts as a carrier, helping to prevent the precipitation of the ceramide upon dilution.

  • Serum-Free Medium: Serum contains lipids and binding proteins that can sequester the ceramide analog, reducing its effective concentration and bioavailability to the cells.

  • Vortexing and Sonication: These steps are critical for creating a fine, uniform dispersion of the lipid in the aqueous medium, which is essential for consistent and reproducible results.

Assessment of Apoptosis

A multi-parametric approach is recommended to robustly quantify apoptosis induced by C8-D-threo-ceramide.

Workflow for Apoptosis Assessment:

G Start Cell Treatment with C8-D-threo-ceramide AnnexinV_PI Annexin V/Propidium Iodide Staining and Flow Cytometry Start->AnnexinV_PI Caspase_Assay Caspase-3/8 Activity Assay (Fluorometric or Colorimetric) Start->Caspase_Assay Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Start->Mito_Potential DNA_Frag DNA Fragmentation Assay (e.g., TUNEL) Start->DNA_Frag Western_Blot Western Blot for Cleaved Caspases and PARP Start->Western_Blot Data_Analysis Data Analysis and Interpretation AnnexinV_PI->Data_Analysis Caspase_Assay->Data_Analysis Mito_Potential->Data_Analysis DNA_Frag->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing apoptosis.

Detailed Methodologies:

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Commercially available kits can be used to measure the activity of specific caspases, such as caspase-3 and caspase-8. These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in ΔΨm is an early event in apoptosis. This can be assessed using potentiometric dyes like JC-1, which forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.[10]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

  • Western Blotting: This technique can be used to detect the cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) and their substrates, such as Poly (ADP-ribose) polymerase (PARP).

Future Directions and Therapeutic Potential

The high pro-apoptotic potency of N-Octanoyl-D-threo-sphingosine, particularly in cancer cells, suggests its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted in the following areas:

  • Target Identification: Elucidating the specific protein targets that preferentially bind to the D-threo isomer will be crucial for understanding its enhanced bioactivity.

  • In Vivo Studies: Evaluating the efficacy and safety of C8-D-threo-ceramide in preclinical animal models of cancer is a necessary next step.

  • Combination Therapies: Investigating the synergistic effects of C8-D-threo-ceramide with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.

  • Drug Delivery: Developing targeted delivery systems for C8-D-threo-ceramide could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic toxicity.

Conclusion

N-Octanoyl-D-threo-sphingosine is a powerful and under-explored bioactive ceramide analog. Its stereospecific and potent pro-apoptotic activity challenges the conventional focus on the D-erythro isomer and opens up new avenues for research into the intricate signaling pathways of ceramide-mediated cell death. This guide provides a foundational framework for researchers to confidently incorporate this potent molecule into their experimental designs, paving the way for new discoveries in sphingolipid biology and the development of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). N-octanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1993). Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide. The Journal of biological chemistry, 268(35), 26226–26232.
  • Bielawska, A., Lin, H., & Liotta, D. C. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. The Journal of biological chemistry, 271(9), 5257–5264.
  • Di Paola, M., & Cocco, T. (2004). Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway. Journal of neurochemistry, 89(4), 996–1005.
  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et biophysica acta, 1585(2-3), 153–162.
  • Siskind, L. J. (2005). Ceramide channels and their role in apoptosis. Journal of bioenergetics and biomembranes, 37(3), 153–160.
  • Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2002).
  • Wang, J., Zhen, L., Klug, M. G., Wood, D., Wu, X., & Mizrahi, J. (2000). Involvement of caspase 3- and 8-like proteases in ceramide-induced apoptosis of cardiomyocytes. Journal of cardiac failure, 6(3), 243–249.
  • Hartfield, P. J., Mayne, G. C., & Murray, A. W. (1997). Ceramide induces apoptosis in human leukemia and U937 cells. The FASEB journal, 11(2), 113–117.
  • Wang, J., Zhen, L., Klug, M. G., Wood, D., Wu, X., & Mizrahi, J. (2000). Involvement of caspase 3- and 8-like proteases in ceramide-induced apoptosis of cardiomyocytes. Journal of Cardiac Failure, 6(3), 243-249.
  • ResearchGate. (2023). How to dissolve the ceramides and add it to cell culture for treatment? Retrieved from [Link]

  • Basnakian, A. G., & Shammas, M. A. (2000). Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells. American journal of physiology. Lung cellular and molecular physiology, 278(4), L778–L785.
  • Haimovitz-Friedman, A., Kolesnick, R. N., & Fuks, Z. (1997). Ceramide signaling in apoptosis. British medical bulletin, 53(3), 539–553.
  • Zhang, Y., Yao, B., Delikat, S., Bayoumy, S., Lin, X. H., Basu, S., McGinley, M., Chan-Hui, P. Y., Lichenstein, H., & Kolesnick, R. (1997).
  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews. Molecular cell biology, 19(3), 175–191.
  • Lee, J. Y., Hannun, Y. A., & Obeid, L. M. (1996). Functional dichotomy of protein kinase C (PKC) in tumor necrosis factor- alpha (TNF-alpha) signal transduction in L929 cells. Translocation and inactivation of PKC alpha is not sufficient to mediate TNF-alpha-induced apoptosis. The Journal of biological chemistry, 271(45), 28253–28261.
  • Ruvolo, P. P. (2003).
  • Coroneos, E., Wang, Y., Panuska, J. R., Templeton, D. J., & Kester, M. (1996). Sphingolipid metabolites differentially regulate extracellular signal-regulated kinase and stress-activated protein kinase cascades. The Biochemical journal, 316 ( Pt 1), 13–17.
  • Jones, M. J., & Murray, A. W. (1995). Evidence that ceramide selectively inhibits protein kinase C-alpha translocation and modulates bradykinin activation of phospholipase D. The Journal of biological chemistry, 270(10), 5007–5013.
  • Lee, J. Y., Hannun, Y. A., & Obeid, L. M. (1995). Ceramide inactivates cellular protein kinase C alpha. The Journal of biological chemistry, 270(49), 29551–29557.
  • Hannun, Y. A. (1996). Functions of ceramide in coordinating cellular responses to stress. Science (New York, N.Y.), 274(5294), 1855–1859.
  • ImmunoChemistry Technologies. (2016, August 25). Solutions to Detect Mitochondrial Membrane Potential [Video]. YouTube. [Link]

Sources

Exploratory

difference between endogenous ceramides and N-Octanoyl-D-threo-sphingosine

The following technical guide details the structural, functional, and experimental distinctions between Endogenous Ceramides and N-Octanoyl-D-threo-sphingosine. Comparative Analysis of Stereochemistry, Signaling Fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and experimental distinctions between Endogenous Ceramides and N-Octanoyl-D-threo-sphingosine.

Comparative Analysis of Stereochemistry, Signaling Fidelity, and Experimental Application [1]

Executive Summary

This guide delineates the critical differences between Endogenous Ceramides (the physiological signaling lipids) and N-Octanoyl-D-threo-sphingosine (a synthetic, stereochemical analog).[1]

  • Endogenous Ceramides are long-chain, D-erythro lipids that regulate apoptosis, senescence, and membrane biophysics. They are the "true" substrates for ceramide-activated protein phosphatases (CAPP) and transfer proteins (CERT).[1]

  • N-Octanoyl-D-threo-sphingosine (often abbreviated as D-threo-C8-Cer) is a cell-permeable analog with an 8-carbon acyl chain and non-natural stereochemistry at the sphingoid base.[1]

Core Distinction: While the C8 chain confers cell permeability (unlike natural long-chain ceramides), the D-threo configuration renders the molecule biologically distinct.[1] It is frequently utilized as a negative control to validate the stereospecificity of ceramide signaling or as a metabolic inhibitor (e.g., of Glucosylceramide Synthase), whereas its D-erythro counterpart is used as a bioactive mimic.

Structural & Physicochemical Divergence[1]

The biological activity of sphingolipids is dictated by the specific arrangement of hydroxyl and amine groups at the C2 and C3 positions of the sphingosine backbone.

Stereochemical Configuration

Natural sphingosine exists exclusively in the D-erythro (2S, 3R) configuration.[1] The "threo" configuration implies that the substituents at C2 and C3 are on opposite sides in a Fischer projection (diastereomers).

FeatureEndogenous CeramideN-Octanoyl-D-threo-sphingosine
Stereochemistry D-erythro (2S, 3R) D-threo (2S, 3S)
Acyl Chain Length C16, C18, C24 (Long, Hydrophobic)C8 (Short, Amphiphilic)
Membrane Behavior Forms stable rafts; minimal spontaneous transfer.[1]Rapid membrane insertion; disrupts rafts less than long chains.[1]
Solubility Insoluble in aqueous media.Soluble in organic solvents; dispersible in aqueous media.
Molecular Architecture Diagram

The following diagram illustrates the stereochemical inversion that prevents D-threo analogs from binding correctly to stereoselective pockets (like the CERT START domain or PP2A regulatory subunits).

Stereochemistry Natural Endogenous Ceramide (D-erythro, 2S, 3R) Target Stereoselective Target (e.g., CERT, PP2A) Natural->Target High Affinity Binding Synthetic N-Octanoyl-D-threo-sphingosine (D-threo, 2S, 3S) Synthetic->Target Steric Clash / No Binding OffTarget Metabolic Inhibition (e.g., GCS) Synthetic->OffTarget Competitive Inhibition

Caption: D-erythro configuration allows precise binding to signaling pockets. D-threo configuration causes steric hindrance, preventing activation of classical apoptotic pathways while potentially inhibiting metabolic enzymes.

Functional Signaling & Mechanism of Action[2]

Endogenous Ceramide: The "Biostat"

Endogenous ceramides act as a tumor-suppressor lipid.[1] Upon stress (chemotherapy, UV radiation), they accumulate and activate Ceramide-Activated Protein Phosphatases (CAPP) , specifically PP1 and PP2A. This dephosphorylates pro-survival kinases (like AKT and BCL-2), triggering apoptosis.[1]

  • Mechanism: Stereospecific binding to the regulatory subunit of PP2A.

  • Metabolism: Rapidly converted to Sphingomyelin (by SMS) or Glucosylceramide (by GCS) to limit toxicity.[1]

N-Octanoyl-D-threo-sphingosine: The "Control & Inhibitor"

Researchers often use C8-ceramides to bypass the permeability barrier of natural lipids.[1] However, the D-threo isomer behaves differently than the D-erythro C8-ceramide (the active mimic).

  • Negative Control for Apoptosis: In many cell lines (e.g., Jurkat, MCF-7), D-threo-C8-Cer is inactive in inducing apoptosis compared to D-erythro-C8-Cer.[1] This confirms that the cell death observed with the erythro analog is due to specific signaling, not non-specific detergent effects.

  • Metabolic Resistance/Inhibition: The threo stereochemistry is often a poor substrate for ceramidases and synthases.

    • Note: Some threo-analogs (like PDMP) are potent inhibitors of Glucosylceramide Synthase (GCS).[1][2][3] While D-threo-C8-Cer is less potent than PDMP, it can still perturb sphingolipid metabolism rather than acting as a signaling agonist.[1]

  • Exception (Nuance): In specific high-sensitivity models (e.g., U937 cells), threo-isomers have been reported to induce DNA fragmentation, likely via off-target mitochondrial toxicity or distinct kinase modulation.[1] Always validate in your specific cell model.

Experimental Protocols

Preparation of Lipid Stocks

Unlike endogenous ceramides, which require complex liposomal delivery, C8-analogs can be solubilized for direct addition.

Reagents:

  • N-Octanoyl-D-threo-sphingosine (Lyophilized powder)[1]

  • Anhydrous Ethanol (EtOH)[1]

  • Dodecane (Optional, for stability)

Protocol:

  • Stock Solution (5-10 mM): Dissolve the lyophilized D-threo-C8-Cer in DMSO or Ethanol.

    • Critical Step: If using Ethanol, a 98:2 ratio of Ethanol:Dodecane is recommended by some suppliers (e.g., Cayman Chemical) to prevent precipitation upon addition to aqueous media, though pure DMSO is often sufficient for short-chain variants.

  • Storage: Aliquot into glass vials (avoid plastic to prevent lipid adsorption) and store at -20°C under Argon gas to prevent oxidation.

Cell Viability "Specificity Check" Assay

This protocol uses D-threo-C8-Cer as a negative control to validate D-erythro-C8-Cer activity.[1]

Workflow:

  • Seed Cells: Plate cells (e.g., HeLa or HEK293) at 5,000 cells/well in a 96-well plate. Allow adhesion overnight.[1]

  • Treatment Groups:

    • Vehicle Control: Media + 0.1% DMSO/EtOH.[1]

    • Active Group: Media + 10 µM D-erythro -C8-Ceramide.[1]

    • Specificity Control: Media + 10 µM D-threo -C8-Ceramide.[1]

  • Incubation: Incubate for 12–24 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.[1]

  • Interpretation:

    • If Erythro kills >50% and Threo kills <10% → The effect is stereospecific (True Ceramide Signaling).

    • If Erythro and Threo both kill >50% → The effect is likely non-specific toxicity (detergent effect) or the cell line is sensitive to threo-mediated metabolic inhibition.[1]

Pathway Visualization

The following diagram details the divergent pathways of the natural (Erythro) vs. the synthetic (Threo) isomer.

SignalingPathways Endo Endogenous Ceramide (D-erythro) PP2A PP2A / CAPP (Phosphatase) Endo->PP2A Activates Threo N-Octanoyl-D-threo-sphingosine (D-threo) Threo->PP2A No Activation (Negative Control) GCS Glucosylceramide Synthase (Metabolic Enzyme) Threo->GCS Potential Inhibition Apoptosis Apoptosis / Senescence PP2A->Apoptosis Dephosphorylates BCL-2/AKT MetabBlock Metabolic Blockade (Accumulation of Precursors) GCS->MetabBlock Alters Lipid Rheostat

Caption: Endogenous D-erythro ceramide drives apoptosis via PP2A.[1] D-threo analogs fail to activate PP2A, serving as negative controls, but may inhibit metabolic enzymes like GCS.

References

  • Stereospecificity of Ceramide Signaling

    • Title: Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers.[1][4]

    • Source: PubMed (Bielawska et al., 1996)
    • Link:[Link][1]

    • Note: Highlights the nuance that in some specific lines, threo can be active, but typically distinct
  • Ceramide Metabolism and Stereochemistry

    • Title: Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides.[1][4]

    • Source: Journal of Lipid Research
    • Link:[Link][1]

  • Solubiliz

    • Title: Sphingolipid Advice and Solubility Protocols.[5]

    • Source: Cayman Chemical[6][7]

  • Ceramide Analog Review

    • Title: A review of ceramide analogs as potential anticancer agents.[2][8]

    • Source: NIH / PubMed Central[1]

    • Link:[Link]

Sources

Foundational

An In-depth Technical Guide to the Interaction of N-Octanoyl-D-threo-sphingosine with Protein Kinase C (PKC)

Abstract This technical guide provides a comprehensive exploration of the molecular interactions between the cell-permeable ceramide analog, N-Octanoyl-D-threo-sphingosine (C8-ceramide), and Protein Kinase C (PKC). Movin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular interactions between the cell-permeable ceramide analog, N-Octanoyl-D-threo-sphingosine (C8-ceramide), and Protein Kinase C (PKC). Moving beyond a general overview, this document delves into the specific and direct activation of the atypical PKC isoform, PKC zeta (PKCζ), by C8-ceramide, a pivotal event in cellular signaling. We will dissect the mechanistic underpinnings of this interaction, explore the downstream signaling cascades, and provide detailed, field-proven protocols for researchers and drug development professionals to investigate this critical pathway. This guide is designed to be a definitive resource, bridging foundational knowledge with advanced practical application.

Introduction: The Convergence of Sphingolipid Signaling and Kinase Regulation

In the intricate landscape of cellular signal transduction, the convergence of lipid second messengers and protein kinases represents a critical nexus for regulating a myriad of cellular processes, including proliferation, apoptosis, and differentiation.[1] Among the bioactive sphingolipids, ceramide has emerged as a key player, acting not merely as a structural component of the cell membrane but as a potent signaling molecule.[1] N-Octanoyl-D-threo-sphingosine (C8-ceramide) is a synthetic, cell-permeable analog of natural ceramide, which allows for the direct investigation of ceramide-mediated signaling events.[2]

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the transduction of signals originating from lipid hydrolysis. The PKC family is broadly classified into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). While cPKCs and nPKCs are regulated by diacylglycerol (DAG), aPKCs, including PKC zeta (PKCζ) and PKC iota (PKCι), are DAG-independent. This distinction is crucial, as it points to alternative mechanisms of activation for this subclass of kinases.

This guide will focus on the growing body of evidence that positions PKCζ as a direct downstream effector of ceramide. We will explore the nuances of this interaction, from the initial binding event to the far-reaching consequences for cellular function.

The Molecular Interaction: C8-Ceramide Directly Binds and Activates PKCζ

The interaction between C8-ceramide and PKCζ is a highly specific and direct event, a departure from the canonical DAG-mediated activation of other PKC isoforms. This section will detail the nature of this interaction, including the specific binding domain and the quantitative aspects of the binding affinity.

The C-Terminal C20 Domain of PKCζ: The Ceramide Binding Pocket

Unlike conventional and novel PKC isoforms that possess C1 domains for DAG binding, atypical PKCζ lacks a functional C1 domain. Instead, ceramide directly interacts with a specific region in the C-terminal portion of PKCζ. Through proteolytic fragmentation and binding assays, the ceramide binding domain has been identified as the C-terminal 20-kDa sequence (C20ζ), encompassing amino acids 405-592. This region is distinct from the N-terminal regulatory domain and the kinase domain itself, highlighting a unique mechanism of allosteric regulation.

A Biphasic Activation Profile: Concentration is Key

The activation of PKCζ by ceramide is not a simple linear relationship. Instead, it exhibits a biphasic dose-response. Low nanomolar concentrations of ceramide lead to a transient stimulation of PKCζ kinase activity.[3] However, as the concentration of ceramide increases into the high nanomolar to micromolar range, it becomes inhibitory.[3] This biphasic nature suggests a complex regulatory mechanism, potentially involving distinct high- and low-affinity binding sites or a conformational switch from an active to an inactive state at higher ligand concentrations.

Quantitative Binding Affinity

The interaction between ceramide and PKCζ has been quantified, revealing both high- and low-affinity binding sites. These distinct affinities likely contribute to the observed biphasic activation pattern.

Binding AffinityDissociation Constant (Kd)
High Affinity7.5 nM
Low Affinity320 nM

Table 1: Binding affinities of ceramide for PKCζ.

Downstream Signaling Cascades: The Functional Consequences of PKCζ Activation

The activation of PKCζ by C8-ceramide initiates a cascade of downstream signaling events that have profound implications for cell fate. This section will explore the major signaling pathways modulated by the C8-ceramide/PKCζ axis.

Regulation of the SAPK/JNK Pathway

One of the most well-characterized downstream effects of ceramide-mediated PKCζ activation is the regulation of the Stress-Activated Protein Kinase (SAPK), also known as c-Jun N-terminal Kinase (JNK), signaling pathway. Activated PKCζ can form a signaling complex with upstream components of the SAPK cascade, including MEKK1 and SEK, leading to the phosphorylation and activation of JNK. This, in turn, can influence gene expression programs related to stress responses, apoptosis, and inflammation.

Inhibition of the Pro-Survival Akt Pathway

In a contrasting role, the C8-ceramide/PKCζ axis can act as a negative regulator of the pro-survival Akt (Protein Kinase B) pathway. Activated PKCζ can physically interact with and phosphorylate Akt, leading to its inactivation. This inhibitory action on a key pro-survival kinase provides a molecular mechanism for the pro-apoptotic effects of ceramide observed in many cell types.

Modulation of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammatory and immune responses. The C8-ceramide/PKCζ interaction has been shown to influence NF-κB signaling. At low concentrations, ceramide can promote cell survival through the activation of NF-κB, a process that is dependent on PKCζ activity.[3] However, at higher concentrations, the inhibitory effect of ceramide on PKCζ may lead to the suppression of NF-κB-mediated pro-survival signals.

Ceramide-PKCzeta_Signaling cluster_membrane Cell Membrane C8_Ceramide N-Octanoyl-D-threo-sphingosine (C8-Ceramide) PKCzeta PKCζ C8_Ceramide->PKCzeta Direct Activation MEKK1_SEK MEKK1/SEK PKCzeta->MEKK1_SEK Activates Akt Akt PKCzeta->Akt Inhibits NFkB NF-κB PKCzeta->NFkB Modulates Lipid_Raft Lipid Raft JNK SAPK/JNK MEKK1_SEK->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Gene Expression (Stress Response) JNK->Gene_Expression Cell_Survival Cell Survival Akt->Cell_Survival Promotes NFkB->Cell_Survival

Ceramide-PKCζ Signaling Pathway

The Role of Lipid Rafts: A Platform for Efficient Signaling

The interaction between C8-ceramide and PKCζ does not occur in a vacuum within the cell. It is increasingly clear that specialized membrane microdomains, known as lipid rafts, play a crucial role in facilitating this signaling event. These cholesterol- and sphingolipid-enriched domains act as organizing centers, concentrating signaling molecules to enhance the efficiency and specificity of their interactions.

Upon cellular stimulation, ceramide is often generated within lipid rafts. This localized increase in ceramide concentration is thought to recruit PKCζ to these microdomains, bringing the enzyme into close proximity with its upstream activators and downstream substrates. This spatial organization provides a platform for the efficient assembly of the PKCζ signaling complex and the subsequent propagation of downstream signals.[4][5] The disruption of lipid raft integrity has been shown to impair ceramide-mediated PKCζ activation, underscoring the importance of this membrane compartmentalization.

Experimental Protocols: A Practical Guide to Studying the C8-Ceramide-PKCζ Interaction

This section provides detailed, step-by-step protocols for key experiments used to investigate the interaction between C8-ceramide and PKCζ. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs and cell systems.

In Vitro PKCζ Kinase Assay with C8-Ceramide

This assay measures the ability of C8-ceramide to directly activate purified PKCζ by quantifying the phosphorylation of a substrate peptide.

Materials:

  • Recombinant active PKCζ enzyme

  • PKCζ substrate peptide (e.g., CREBtide)

  • C8-ceramide (N-Octanoyl-D-threo-sphingosine)

  • Phosphatidylserine (PS)

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • ATP, [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of phosphatidylserine (PS) and C8-ceramide in chloroform at the desired molar ratio (e.g., 80:20 PS:C8-ceramide).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase assay buffer by vortexing and sonication to create small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • Kinase Assay Buffer

      • Recombinant PKCζ enzyme (final concentration ~5-10 ng/µL)

      • PKCζ substrate peptide (final concentration ~20-50 µM)

      • Lipid vesicles (with and without C8-ceramide)

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (final concentration of ATP ~50-100 µM).

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Immediately immerse the P81 paper in 1% phosphoric acid to stop the reaction.

    • Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let it air dry.

    • Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the radioactivity incorporated in the presence and absence of C8-ceramide to determine the fold activation of PKCζ.

In_Vitro_Kinase_Assay_Workflow start Start lipid_prep Prepare Lipid Vesicles (PS ± C8-Ceramide) start->lipid_prep kinase_mix Prepare Kinase Reaction Mix (PKCζ, Substrate, Buffer) start->kinase_mix initiate_rxn Initiate Reaction with [γ-³²P]ATP lipid_prep->initiate_rxn kinase_mix->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction on P81 Paper incubate->stop_rxn wash Wash P81 Paper stop_rxn->wash quantify Quantify Radioactivity wash->quantify end End quantify->end

In Vitro PKCζ Kinase Assay Workflow

Co-Immunoprecipitation of PKCζ and Downstream Effectors

This protocol is designed to isolate PKCζ and its interacting proteins from cell lysates to identify and confirm downstream signaling partners.

Materials:

  • Cell culture plates

  • C8-ceramide

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-PKCζ antibody

  • Control IgG antibody (from the same species as the anti-PKCζ antibody)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (Lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with C8-ceramide or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Incubate the pre-cleared lysate with the anti-PKCζ antibody or control IgG overnight at 4°C on a rotator.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding Elution Buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., Akt, MEKK1).

Distinguishing Ceramide from Sphingosine: A Note on Specificity

It is crucial to differentiate the effects of ceramide from its metabolic precursor, sphingosine. While both are bioactive sphingolipids, they can have opposing effects on PKC activity. Sphingosine has been shown to be a potent inhibitor of conventional and novel PKC isoforms.[6][7] The proposed mechanism of inhibition involves sphingosine's positively charged headgroup neutralizing the negatively charged phospholipids required for PKC activation, thereby preventing the enzyme from associating with the membrane.[8]

In contrast, as detailed in this guide, ceramide acts as a direct activator of the atypical PKCζ. This highlights the remarkable specificity of lipid-protein interactions and underscores the importance of using the correct lipid molecule to probe specific signaling pathways.

Conclusion and Future Perspectives

The interaction between N-Octanoyl-D-threo-sphingosine and PKCζ represents a paradigm of non-canonical kinase activation with significant implications for cellular regulation. The direct binding of this ceramide analog to the C-terminal domain of PKCζ initiates a cascade of downstream events that influence critical cellular decisions, from survival and proliferation to apoptosis and stress responses. The role of lipid rafts in orchestrating this signaling further emphasizes the importance of membrane organization in cellular communication.

The detailed protocols provided in this guide offer a robust framework for researchers to further dissect this pathway. Future investigations will likely focus on identifying novel downstream substrates of ceramide-activated PKCζ through proteomic approaches, elucidating the precise structural changes in PKCζ upon ceramide binding, and exploring the therapeutic potential of targeting this pathway in diseases such as cancer and inflammatory disorders. A deeper understanding of this intricate signaling nexus will undoubtedly open new avenues for therapeutic intervention.

References

  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. Available from: [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1987). Mechanism of protein kinase C inhibition by sphingosine. Biochemical and Biophysical Research Communications, 146(1), 203–207. Available from: [Link]

  • Bourbon, N. A., Sandirasegarane, L., & Kester, M. (2000). Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex. The Journal of Biological Chemistry, 275(45), 35617–35623. Available from: [Link]

  • Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Methods in Enzymology, 169, 664–668. Available from: [Link]

  • Pyne, S., & Pyne, N. J. (1996). Sphingosine prevents diacylglycerol signaling to mitogen-activated protein kinase in airway smooth muscle. American Journal of Respiratory Cell and Molecular Biology, 15(1), 126–133. Available from: [Link]

  • Fox, T. E., Houck, K. L., O'Neill, S. M., Nagarajan, M., Stover, T. C., Pomianowski, P. T., Unal, O., Yun, J. K., Naides, S. J., & Kester, M. (2007). Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains. The Journal of Biological Chemistry, 282(17), 12450–12457. Available from: [Link]

  • Gómez-Muñoz, A., Gangoiti, P., Arana, L., Ouro, A., & Arrizubieta, M. J. (2010). Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival. International Journal of Molecular Sciences, 11(12), 5226–5243. Available from: [Link]

  • Wang, G., & Proud, C. G. (2002). Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival. The Journal of Biological Chemistry, 277(49), 47799–47806. Available from: [Link]

  • Fox, T. E., et al. (2007). Ceramide Recruits and Activates Protein Kinase C ζ (PKCζ) within Structured Membrane Microdomains. Journal of Biological Chemistry, 282(17), 12450-12457. Available from: [Link]

  • Westwick, J. K., Bielawska, A. E., Dbaibo, G., Hannun, Y. A., & Brenner, D. A. (1995). Ceramide activates the stress-activated protein kinases. The Journal of Biological Chemistry, 270(39), 22689–22692. Available from: [Link]

  • Powell, D. J., Turban, S., Gray, A., Hajduch, E., & Hundal, H. S. (2003). Intracellular ceramide synthesis and protein kinase Cζ activation play an essential role in palmitate-induced insulin resistance in rat L6 skeletal muscle cells. The Biochemical Journal, 375(Pt 2), 439–447. Available from: [Link]

  • Stratford, S., DeWald, D. B., & Summers, S. A. (2001). Ceramide Disables 3-Phosphoinositide Binding to the Pleckstrin Homology Domain of Protein Kinase B (PKB)/Akt by a PKCζ-Dependent Mechanism. The Journal of Biological Chemistry, 276(49), 46035–46041. Available from: [Link]

  • Ségui, B., Andrieu-Abadie, N., Adam-Klages, S., & Levade, T. (2001). Ceramide in apoptosis and stress signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1532(1-2), 1-13. Available from: [Link]

  • Huwiler, A., Johansen, B., Skarstad, K., & Pfeilschifter, J. (1998). Ceramide-binding and activation defines protein kinase c-Raf as a ceramide-activated protein kinase. The Biochemical Journal, 333(Pt 1), 73–78. Available from: [Link]

  • Taha, T. A., Mullen, T. D., & Obeid, L. M. (2006). Role of sphingosine kinase localization in sphingolipid signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(11), 1319–1327. Available from: [Link]

  • Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489–503. Available from: [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175–191. Available from: [Link]

  • Merrill, A. H., Jr, Sereni, A. M., Stevens, V. L., Hannun, Y. A., Bell, R. M., & Kinkade, J. M., Jr. (1986). Inhibition of protein kinase C and other specific protein kinases by sphingosine and derivatives. The Journal of Biological Chemistry, 261(26), 12610–12615. Available from: [Link]

  • Slater, S. J., Ho, C., Kelly, M. B., Larkin, J. D., Taddeo, F. J., Yeager, M. D., & Stubbs, C. D. (1996). Dual modulation of protein kinase C activity by sphingosine. The Journal of Biological Chemistry, 271(9), 4627–4631. Available from: [Link]

  • Donati, C., Cencetti, F., & Bruni, P. (2014). Sphingosine 1-phosphate in the kidney: a matter of life and death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(5), 724–732. Available from: [Link]

  • Kitatani, K., Idkowiak-Baldys, J., & Hannun, Y. A. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling, 20(6), 1010–1018. Available from: [Link]

  • Johnson, K. R., Johnson, K. Y., Becker, K. P., Bielawska, A., Obeid, L. M., & Hannun, Y. A. (2002). PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane. Extracellular release of sphingosine-1-phosphate induced by phorbol 12-myristate 13-acetate (PMA). The Journal of Biological Chemistry, 277(38), 35257–35262. Available from: [Link]

Sources

Exploratory

Metabolic Stability Profiling of D-threo-C8-Ceramide in Mammalian Systems

This guide provides an in-depth technical analysis of the metabolic stability of D-threo-C8-ceramide in mammalian cells. It is designed for researchers investigating sphingolipid signaling, where the distinction between...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of D-threo-C8-ceramide in mammalian cells. It is designed for researchers investigating sphingolipid signaling, where the distinction between bioactive accumulation and rapid metabolic clearance is critical.

Executive Summary: The Stereochemical Paradox

In sphingolipid research, the metabolic fate of exogenous ceramides dictates their biological efficacy. Natural D-erythro-ceramides are rapidly cleared by the cell to prevent apoptosis, converted into pro-survival Glucosylceramides (GlcCer) or structural Sphingomyelins (SM).

D-threo-C8-ceramide (an unnatural stereoisomer) exploits the stereospecificity of metabolic enzymes. Unlike its D-erythro counterpart, the D-threo isomer acts as a "metabolic dead-end" or a competitive inhibitor. It evades the rapid glycosylation and hydrolysis pathways, leading to sustained intracellular accumulation. This guide details the mechanistic basis of this stability and provides a validated LC-MS/MS protocol for its quantification.

Mechanistic Deep Dive: Enzyme Stereospecificity

The stability of D-threo-C8-ceramide is not due to chemical inertness but rather the tight stereochemical requirements of the three primary clearance enzymes: Glucosylceramide Synthase (GCS) , Sphingomyelin Synthase (SMS) , and Ceramidase (CDase) .

The Clearance Triad[1]
  • Glucosylceramide Synthase (GCS):

    • Natural Substrate:[1] D-erythro-ceramide.[2][3][4][5]

    • D-threo Interaction: D-threo-ceramides (and analogs like PDMP) bind to the active site but are poor substrates for glycosylation. Instead, they often act as competitive inhibitors , blocking the conversion of endogenous ceramides to GlcCer. This blockade forces a buildup of pro-apoptotic ceramide.

  • Sphingomyelin Synthase (SMS):

    • Natural Substrate:[1] D-erythro-ceramide.[2][3][4][5]

    • D-threo Interaction: SMS shows high stereospecificity. While some L-threo isomers can be metabolized to SM, the D-threo configuration generally resists conversion, preventing the formation of plasma membrane sphingomyelin.

  • Ceramidase (CDase):

    • Natural Substrate:[1] Hydrolyzes the amide bond of D-erythro-ceramide to yield Sphingosine and a fatty acid.

    • D-threo Interaction: The D-threo amide bond orientation is sterically unfavorable for the catalytic cysteine/serine nucleophiles in acid and neutral ceramidases, significantly retarding hydrolysis.

Pathway Visualization

The following diagram contrasts the metabolic flux of the natural D-erythro isomer against the resistance of the D-threo isomer.

CeramideMetabolism cluster_legend Legend C8_Cer_E D-erythro-C8-Cer (Natural Config) GlcCer Glucosylceramide (Pro-Survival) C8_Cer_E->GlcCer GCS (Rapid) SM Sphingomyelin (Membrane Structure) C8_Cer_E->SM SMS (Rapid) Sph Sphingosine (Signaling) C8_Cer_E->Sph CDase (Rapid) C8_Cer_T D-threo-C8-Cer (Unnatural Config) C8_Cer_T->GlcCer Blocked/Inhibits C8_Cer_T->SM Resistant C8_Cer_T->Sph Stable key1 Green Path: Rapid Metabolism key2 Red Path: Metabolic Block/Stability

Caption: Differential metabolic flux of D-erythro vs. D-threo ceramide isomers. Green paths indicate rapid enzymatic conversion; red paths indicate resistance or inhibition.

Experimental Protocol: Stability Profiling via LC-MS/MS

To empirically verify the metabolic stability of D-threo-C8-ceramide in your specific cell line (e.g., HeLa, Jurkat, HEK293), follow this self-validating Pulse-Chase protocol.

Experimental Design
  • Test Compound: D-threo-C8-Ceramide (5 µM).

  • Positive Control: D-erythro-C8-Ceramide (5 µM) – Expect rapid disappearance (

    
     hours).
    
  • Negative Control: Vehicle (EtOH/DMSO).

  • Time Points: 0, 0.5, 1, 4, 12, 24 hours.

  • Replicates:

    
     biological replicates per point.[6]
    
Step-by-Step Workflow
Phase 1: Cell Treatment (Pulse)
  • Seed mammalian cells in 6-well plates to reach 70-80% confluency.

  • Prepare 5 mM stock solutions of D-threo and D-erythro C8-Cer in 100% Ethanol.

  • Dilute to 5 µM in pre-warmed culture media (serum-free is preferred for the first 4 hours to avoid serum ceramidase activity, though C8 is cell-permeable).

  • Incubate cells.[7] At each time point, harvest media and cells separately.

Phase 2: Lipid Extraction (Modified Bligh & Dyer)
  • Lysis: Wash cells with cold PBS. Scrape into 200 µL methanol.

  • Internal Standard: Spike 10 pmol of C17-Ceramide (non-natural odd chain) into all samples immediately to normalize extraction efficiency.

  • Extraction:

    • Add 200 µL Chloroform. Vortex 30s.

    • Add 180 µL Water. Vortex 30s.

    • Centrifuge at 3000 x g for 5 mins to split phases.

  • Collection: Collect the lower organic phase (chloroform).

  • Drying: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL MeOH:Formic Acid (99:1).

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Gradient: 60% B to 100% B over 5 mins.

  • Detection: Multiple Reaction Monitoring (MRM) Mode.[8]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C8-Ceramide (d18:1/8:0) 426.4 [M+H]+264.3 (Sphingosine base)25
C8-GlcCer 588.5 [M+H]+264.335
C8-SM 591.5 [M+H]+184.1 (Phosphocholine)30
C17-Cer (IS) 552.5 [M+H]+264.325
Workflow Visualization

Workflow cluster_Time Time Course Harvest Start Seed Cells (HeLa/Jurkat) Treat Pulse Treatment 5 µM D-threo vs D-erythro Start->Treat T0 T=0h Treat->T0 T4 T=4h Treat->T4 T24 T=24h Treat->T24 Extract Biphasic Extraction (Chloroform/MeOH) T0->Extract T4->Extract T24->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Spike Spike Internal Std (C17-Ceramide) Spike->Extract Data Calculate t1/2 & Metabolite Ratios LCMS->Data

Caption: Step-by-step workflow for comparative stability profiling of ceramide stereoisomers.

Data Interpretation & Expected Results

When analyzing the data, you will observe distinct kinetic profiles for the two isomers.

Quantitative Comparison

The following table summarizes the expected metabolic fate based on literature consensus:

ParameterD-erythro-C8-Cer (Natural)D-threo-C8-Cer (Unnatural)
Half-life (

)
Short (1–3 hours)Long (> 12–24 hours)
C8-GlcCer Formation High (Rapid glycosylation)Negligible / None
C8-SM Formation ModerateLow / None
Sphingosine Levels Increases (Hydrolysis product)Stable
Primary Cell Fate Metabolized to inert/structural lipidsAccumulates to induce signaling
Troubleshooting
  • Signal Suppression: If C8-Cer signal is low in all samples, check for ion suppression by matrix components. Improve wash steps in LLE.

  • Isomerization: Ensure your LC method separates the stereoisomers if you are mixing them. However, in this protocol, they are treated separately.

  • Cytotoxicity: D-threo-C8-Cer is potent. If cells die too quickly (apoptosis), metabolism stops. Ensure 5 µM is sub-lethal for the duration of the pulse, or normalize to total protein content.

References

  • Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides.

    • Source: PubMed / NIH
    • Significance: Establishes the strict stereospecificity of sphingolipid enzymes (GCS, SMS, CDase)
  • Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance.

    • Source: PMC / NIH
    • Significance: Details how D-threo analogs (like PDMP)
  • Development and validation of LC-MS/MS method for determin

    • Source: PMC / NIH
    • Significance: Provides the foundational parameters for the MRM-based detection protocol used in this guide.
  • Discovery and mechanism of action of small molecule inhibitors of ceramidases.

    • Source: bioRxiv[9]

    • Significance: Discusses the substrate specificity of ceramidases and the development of stable ceramide analogs.

Sources

Foundational

Part 1: The Ceramide-S1P Rheostat: A Decisive Switch in Cancer Cell Fate

An In-depth Technical Guide to N-Octanoyl-D-threo-sphingosine in Cancer Research Sphingolipids, once considered mere structural components of the cell membrane, are now recognized as critical signaling molecules that dic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Octanoyl-D-threo-sphingosine in Cancer Research

Sphingolipids, once considered mere structural components of the cell membrane, are now recognized as critical signaling molecules that dictate cellular fate.[1] At the heart of this signaling network lies ceramide, a lipid that functions as a potent tumor suppressor.[2][3] Its generation can be triggered by a variety of cellular stresses, including chemotherapy and radiation, initiating pathways that lead to apoptosis, cell cycle arrest, and senescence.[4][5]

However, the cellular story of ceramide is not one of a lone actor. Its effects are counterbalanced by sphingosine-1-phosphate (S1P), a pro-survival molecule generated from ceramide's metabolic breakdown. This dynamic interplay forms the "ceramide-S1P rheostat," where the relative balance between these two lipids can determine whether a cell lives or dies.[5][6] In many cancer cells, this rheostat is tipped towards survival, with suppressed ceramide levels and elevated S1P, contributing to therapeutic resistance.[2][3][4] This fundamental concept underscores the therapeutic strategy of elevating intracellular ceramide levels to force a pro-death decision in cancer cells.[2][7]

G cluster_0 Cell Fate Regulation cluster_1 Metabolic Conversion Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Senescence Senescence Ceramide->Senescence S1P Sphingosine-1-Phosphate (S1P) Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival Migration Migration S1P->Migration Ceramide_meta Ceramide SphK Sphingosine Kinase (SphK) Ceramide_meta->SphK Metabolized by S1P_meta S1P SphK->S1P_meta

Caption: The Ceramide-S1P Rheostat model of cell fate determination.

Part 2: N-Octanoyl-D-threo-sphingosine (C8-ceramide): A Key Experimental Tool

To experimentally harness the pro-apoptotic power of ceramide, researchers need a way to bypass the complex enzymatic machinery of its de novo synthesis and introduce it directly into cells.[4] Endogenous long-chain ceramides are inherently insoluble, making them unsuitable for direct exogenous application. This challenge is overcome by using short-chain ceramide analogs, such as N-Octanoyl-D-threo-sphingosine (commonly known as C8-ceramide).[8]

The key to C8-ceramide's utility lies in its chemical structure. The shortened N-acyl chain (8 carbons) grants it sufficient aqueous solubility and cell permeability to be easily administered in culture, while retaining the core biological activity of its long-chain counterparts.[8][9] This makes C8-ceramide an invaluable and widely used tool to mimic the effects of endogenous ceramide accumulation, allowing for the precise study of its downstream signaling effects in a controlled manner.[8][10]

Part 3: Core Mechanisms of C8-Ceramide-Induced Cancer Cell Death

Exogenous application of C8-ceramide triggers a cascade of events culminating in cell death. The primary mechanisms are multifaceted, involving direct mitochondrial engagement, cell cycle disruption, and modulation of critical stress-response pathways.

Induction of Apoptosis via Mitochondrial Outer Membrane Permeabilization (MOMP)

A central event in C8-ceramide-induced apoptosis is its action on the mitochondria. Ceramides, including C8-ceramide, can form channels in the mitochondrial outer membrane.[6][11] This permeabilization disrupts the mitochondrial membrane potential and allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[6][12] Cytosolic cytochrome c then activates a caspase cascade, the executive arm of apoptosis, leading to programmed cell death.[6] This process is often accompanied by an overproduction of reactive oxygen species (ROS), which further amplifies the apoptotic signal.[13]

Cell Cycle Arrest

In addition to inducing apoptosis, C8-ceramide can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[13][14] This arrest is often mediated by changes in the expression of key cell cycle regulatory proteins. For instance, studies in human lung cancer cells have shown that C8-ceramide treatment leads to an upregulation of cyclin D, which, in conjunction with ROS production, contributes to G1 arrest and growth inhibition.[13] This prevents cancer cells from replicating their DNA and progressing towards mitosis, effectively shutting down their proliferative capacity.[15][16]

Modulation of Stress-Activated Signaling Pathways

C8-ceramide is a potent activator of stress-activated protein kinases (SAPKs), particularly the c-Jun N-terminal kinase (JNK) signaling pathway.[14][17] The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) network and plays a crucial, albeit context-dependent, role in apoptosis.[17][18][19] Activation of JNK by C8-ceramide contributes to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which can modulate the expression of pro-apoptotic genes and ultimately commit the cell to apoptosis.[14][20]

G cluster_Mito Mitochondrial Pathway cluster_JNK Stress Signaling cluster_CC Cell Cycle Control C8 Exogenous C8-Ceramide Mito Mitochondrion C8->Mito JNK JNK Pathway Activation C8->JNK CyclinD Cyclin D ↑ C8->CyclinD MOMP MOMP (Channel Formation) Mito->MOMP ROS ROS Production ↑ Mito->ROS CytC Cytochrome C Release MOMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis JNK->Apoptosis G1Arrest G1 Phase Arrest CyclinD->G1Arrest G1Arrest->Apoptosis Caspase->Apoptosis

Caption: C8-Ceramide signaling cascade leading to apoptosis in cancer cells.

Part 4: Experimental Protocols for a Cancer Research Laboratory

The following protocols provide a self-validating framework for investigating the effects of C8-ceramide. The successful induction of cell death (Protocol 2) should be mechanistically validated by observing the expected signaling changes (Protocol 3).

Protocol 1: Preparation and Handling of C8-Ceramide Stock Solution

Causality: C8-ceramide is a lipid with poor aqueous solubility.[8] Preparing a concentrated stock solution in an appropriate organic solvent is critical for accurate and reproducible dosing in cell culture media. Ethanol is a common choice as it is readily miscible with media at low final concentrations and has minimal toxicity.

Materials:

  • N-Octanoyl-D-threo-sphingosine (C8-ceramide) powder

  • Anhydrous ethanol (200 proof)

  • Sterile, conical-bottom polypropylene tubes

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of C8-ceramide powder.

  • Add the appropriate volume of anhydrous ethanol to achieve a stock concentration of 10-20 mM. For example, add 1 mL of ethanol to 4.57 mg of C8-ceramide (MW = 456.7 g/mol ) for a 10 mM stock.

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Protocol 2: In Vitro Cell Viability and Apoptosis Assays

Causality: This workflow first quantifies the dose-dependent cytotoxic effect of C8-ceramide (MTT assay) and then confirms that the observed cell death is due to apoptosis (Annexin V/PI staining).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • C8-ceramide stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology - Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of C8-ceramide in complete medium from the stock solution. A typical final concentration range is 10-100 µM. Include a vehicle control (medium with the same final concentration of ethanol as the highest C8-ceramide dose).

  • Replace the medium in the wells with the C8-ceramide dilutions or vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Methodology - Apoptosis Detection (Annexin V/PI):

  • Seed cells in 6-well plates and treat with an effective concentration of C8-ceramide (e.g., the calculated IC50 from the MTT assay) and a vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided with the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples immediately by flow cytometry. (Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ cells are late apoptotic/necrotic).

Protocol 3: Western Blotting for JNK Pathway Activation

Causality: This protocol validates the mechanism of C8-ceramide action by detecting the phosphorylation of JNK, a key marker of its activation. An increase in the phospho-JNK/total-JNK ratio confirms that the apoptotic signal is being transduced through this pathway.

Materials:

  • Cells treated with C8-ceramide and vehicle control (from a parallel plate to Protocol 2).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-JNK.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply the ECL substrate.

  • Visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the anti-total-JNK antibody as a loading control.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Phenotyping cluster_mech Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis Stock Prepare 10mM C8-Ceramide Stock (Protocol 1) Treatment Treat cells with C8-Ceramide (0-100µM) and Vehicle Control Stock->Treatment Seeding Seed Cancer Cells in 96-well & 6-well plates Seeding->Treatment MTT Perform MTT Assay (24-72h) (Protocol 2) Treatment->MTT Flow Perform Annexin V/PI Flow Cytometry (Protocol 2) Treatment->Flow Lysate Prepare Protein Lysates from 6-well plates Treatment->Lysate IC50 Calculate IC50 from MTT data MTT->IC50 ApoptosisQuant Quantify Apoptotic Cell Population Flow->ApoptosisQuant WB Western Blot for p-JNK / Total JNK (Protocol 3) Lysate->WB Ratio Densitometry: p-JNK/JNK Ratio WB->Ratio

Caption: A comprehensive experimental workflow for C8-Ceramide studies.

Part 5: Data Interpretation and Summary

The successful application of the protocols above will yield quantitative data demonstrating the efficacy and mechanism of C8-ceramide. The table below summarizes typical findings from the literature, providing a reference for expected outcomes.

Cancer Cell LineAssayKey FindingCitation
Human Lung Cancer (H1299)Cell Viability / Cell CycleC8-ceramide induces G1 arrest and inhibits cell growth.[13]
Human Lung Cancer (H1299)ROS Detection / ApoptosisCauses high levels of ROS production, contributing to apoptosis.[13]
Breast Cancer (MCF-7, MDA-MB-231)Cell Viability / Clonogenic SurvivalC8-ceramide analogs inhibit viability and long-term survival in both endocrine-sensitive and -resistant cells.[21][22]
VariousGeneral MechanismInduces apoptosis and cell cycle arrest.[2][3][14]
VariousSignalingActivates stress kinases such as JNK.[14]

Part 6: Future Directions and Therapeutic Potential

While C8-ceramide is primarily an experimental tool, the principles it demonstrates have significant therapeutic implications. The core challenge in translating ceramide-based therapies to the clinic is delivery.[9] The inherent insolubility of biologically stable ceramides makes systemic administration difficult.[9]

Future research is focused on developing novel delivery systems, such as ceramide nanoliposomes, which encapsulate short-chain ceramides (like C6-ceramide) to improve their solubility and selectively deliver them to tumor sites.[9][15][23] Furthermore, inhibiting the enzymes that catabolize ceramide, such as sphingosine kinase (SphK), presents an alternative strategy to increase endogenous ceramide levels and sensitize cancer cells to conventional therapies.[14][23] The continued exploration of ceramide analogs and sophisticated delivery vehicles holds promise for harnessing the tumor-suppressive power of this lipid for next-generation cancer treatments.[11]

References

  • Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. MDPI.
  • A review of ceramide analogs as potential anticancer agents. Ovid.
  • Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx.
  • A Review of Ceramide Analogs as Potential Anticancer Agents.
  • A review of ceramide analogs as potential anticancer agents. PubMed - NIH.
  • Sphingolipid metabolism in cancer signalling and therapy. PMC - PubMed Central.
  • Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. NIH.
  • Ceramide-mediated gut dysbiosis enhances cholesterol esterification and promotes colorectal tumorigenesis in mice. JCI Insight.
  • Application Notes and Protocols for C8-Ceramide Cell Culture Tre
  • Roles and therapeutic targeting of ceramide metabolism in cancer. PMC - NIH.
  • De novo sphingolipid biosynthesis necessitates detoxific
  • Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phosh
  • A Review of Ceramide Analogs as Potential Anticancer Agents. Taylor & Francis Online.
  • Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org.
  • The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy. MDPI.
  • The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers.
  • (PDF) Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells.
  • The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. PMC.
  • The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Unknown Source.
  • Novel D-erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. PubMed.
  • The identification of DL-threo dihydrosphingosine and sphingosine as novel inhibitors of extracellular signal-regulated kinase signalling in airway smooth muscle. PMC - NIH.
  • Ceramide signaling in immunity: a molecular perspective. PMC - NIH.
  • Activation of the Jnk signaling pathway by a dual-specificity phosph
  • JNK Signaling Pathway.
  • Signaling controversy and future therapeutical perspectives of targeting sphingolipid network in cancer immune editing and resistance to tumor necrosis factor-α immunotherapy. PMC - PubMed Central.
  • Hollings research finds new link between aging, cancer and mitochondrial function in T-cells. Unknown Source.
  • Cell cycle arrest induces lipid droplet formation and confers ferroptosis resistance. PubMed.
  • JNK Pathway in CNS P
  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI.
  • Activation of the JNK signaling pathway: breaking the brake on apoptosis. PubMed.

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Exploratory

An In-Depth Technical Guide to the Stereochemistry of D-threo vs. D-erythro Sphingosine for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Sphingolipid Biology Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Sphingolipid Biology

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] At the heart of this lipid class lies sphingosine, a long-chain amino alcohol whose biological activity is exquisitely dictated by its stereochemistry. Sphingosine possesses two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.[3] Nature, in its precision, almost exclusively synthesizes and utilizes the D-erythro isomer, (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol, as the backbone for most mammalian sphingolipids.[4] This guide will provide an in-depth exploration of the stereochemical nuances between the biologically dominant D-erythro-sphingosine and its diastereomer, D-threo-sphingosine. Understanding these differences is paramount for researchers in sphingolipid biology and professionals in drug development, as the "unnatural" threo isomer can exhibit profoundly different, often inhibitory, biological activities.

Part 1: The Molecular Distinction: Erythro vs. Threo

The terms erythro and threo are used to describe the relative configuration of two adjacent chiral centers. This nomenclature originates from the simple sugars erythrose and threose. In a Fischer projection, if two identical or similar substituents on the adjacent chiral carbons are on the same side of the carbon backbone, the configuration is termed erythro.[5][6] If they are on opposite sides, it is termed threo.[5][6]

For D-sphingosine, the two key chiral centers are C2 (bearing the amino group) and C3 (bearing a hydroxyl group).

  • D-erythro-Sphingosine (2S, 3R): In the Fischer projection, the -NH2 group on C2 and the -OH group on C3 are on opposite sides of the carbon chain. This is the naturally occurring, biosynthesized form.[4][7]

  • D-threo-Sphingosine (2S, 3S): In the Fischer projection, the -NH2 group on C2 and the -OH group on C3 are on the same side of the carbon chain.

This seemingly subtle difference in the spatial arrangement of a single hydroxyl group has profound implications for the molecule's shape, its ability to be recognized by enzymes, and its ultimate biological function.

Part 2: Biosynthesis and Origins

The stereospecificity of sphingolipids begins at the very first step of their de novo synthesis.

The Canonical Pathway: Stereospecific Synthesis of D-erythro-Sphingosine

The biosynthesis of D-erythro-sphingosine is a highly controlled enzymatic process. The key enzyme responsible for setting the stereochemistry is Serine Palmitoyltransferase (SPT) . SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction stereospecifically incorporates L-serine, which dictates the D-configuration at what will become C2 of the sphingosine backbone.

Subsequent reduction of the ketone at C3 by 3-ketosphinganine reductase (KDSR) is also highly stereospecific, yielding D-erythro-sphinganine (also known as dihydrosphingosine). This enzyme exclusively produces the erythro isomer.[7] Finally, a desaturase introduces a trans-double bond between C4 and C5 to yield D-erythro-sphingosine.[8]

D-erythro-Sphingosine Biosynthesis cluster_0 De Novo Synthesis L-Serine L-Serine 3-Ketosphinganine 3-Ketosphinganine L-Serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine D-erythro-Sphinganine D-erythro-Sphinganine 3-Ketosphinganine->D-erythro-Sphinganine 3-Ketosphinganine Reductase (KDSR) D-erythro-Sphingosine D-erythro-Sphingosine D-erythro-Sphinganine->D-erythro-Sphingosine Dihydroceramide Desaturase 1 S1P Signaling Pathway cluster_cell Cell SphK Sphingosine Kinase (SphK) S1P_intra Intracellular S1P SphK->S1P_intra S1PR S1P Receptor (S1PR1-5) S1P_intra->S1PR Exported S1P (Extracellular) G_protein G Proteins (Gq, Gi, G12/13) S1PR->G_protein Downstream Downstream Effectors (PLC, PI3K, Rho, ERK) G_protein->Downstream Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response D-erythro-Sphingosine D-erythro-Sphingosine D-erythro-Sphingosine->SphK

Caption: Simplified D-erythro-S1P signaling pathway.

D-threo-Sphingosine: The Inhibitor

In stark contrast to its natural counterpart, D-threo-sphingosine often acts as an inhibitor of key enzymes in signaling pathways.

  • Inhibition of Protein Kinase C (PKC): Both D-erythro and D-threo sphingosine can inhibit PKC, a crucial family of kinases involved in numerous signaling cascades. [9][10][11]The positively charged amino group of sphingosine is thought to interact with anionic phospholipids, preventing the proper association of PKC with the membrane and its substrate. [12]* Inhibition of Sphingosine Kinase (SphK): D,L-threo-dihydrosphingosine is a known inhibitor of SphK1. [13]This highlights the stereoselectivity of the enzyme; it can bind the threo isomer but cannot efficiently phosphorylate it, leading to competitive inhibition. This prevents the formation of the pro-survival S1P molecule.

  • Antagonism of S1P Receptors: Phosphorylated derivatives of threo-sphingosine can act as competitive antagonists at S1P receptors, blocking the signaling induced by the natural D-erythro-S1P. [14]

    Feature D-erythro-Sphingosine D-threo-Sphingosine
    Natural Abundance High (canonical isomer) Very low to none
    Primary Role Precursor to bioactive lipids (Ceramide, S1P) Enzyme/Receptor Inhibitor
    Effect on SphK Substrate Inhibitor (as dihydrosphingosine) [13]
    Effect on PKC Inhibitor [9][10] Inhibitor [15]

    | Metabolite Function | S1P is a potent agonist for S1PRs [16]| Threo-S1P can be an antagonist for S1PRs [14]|

Part 4: Analytical Strategies for Stereoisomer Separation

Distinguishing between D-erythro and D-threo sphingosine is a significant analytical challenge due to their identical mass and similar physical properties. [17]However, for researchers studying their distinct biological roles, robust separation and identification methods are essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice. [2][18]

Experimental Protocol: Chiral HPLC Separation of Sphingosine Diastereomers

This protocol provides a validated methodology for separating sphingosine diastereomers using a chiral stationary phase (CSP). The principle lies in the differential, transient diastereomeric complexes formed between the analytes and the chiral selector of the CSP, leading to different retention times. [19] Objective: To achieve baseline separation of D-erythro-sphingosine and D-threo-sphingosine standards.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Chiral Stationary Phase Column (e.g., (S,S)-Whelk-O 1 or a similar Pirkle-type column) [20]* D-erythro-sphingosine standard

  • D-threo-sphingosine standard

  • HPLC-grade Hexane

  • HPLC-grade Ethanol

  • Derivatizing agent (optional, for fluorescence detection): Naphthalene-2,3-dicarboxaldehyde (NDA)

Methodology:

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of D-erythro-sphingosine and D-threo-sphingosine in ethanol.

    • Create a mixed working standard containing 50 µg/mL of each isomer by diluting the stock solutions.

  • Derivatization (for Fluorescence Detection):

    • Causality: Sphingosine lacks a native fluorophore. Derivatizing the primary amine with an agent like NDA significantly enhances detection sensitivity to the picomole level. [21] * To 100 µL of the mixed standard, add the derivatizing agent according to the manufacturer's protocol. This typically involves a short incubation at room temperature.

  • HPLC Configuration:

    • Column: (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Ethanol (97:3, v/v). Causality: This normal-phase condition promotes the hydrogen bonding and π-π interactions necessary for chiral recognition on this type of CSP. The low polarity of the mobile phase enhances the interaction between the polar analytes and the stationary phase. [20] * Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection:

      • Fluorescence: Excitation λ = 420 nm, Emission λ = 490 nm (for NDA derivatives)

      • UV: 220 nm (if not derivatized, sensitivity will be lower)

  • Analysis and Validation:

    • Inject the mixed standard and record the chromatogram.

    • Inject each individual standard to confirm the peak identity and elution order.

    • Self-Validation: A successful separation is defined by a resolution (Rs) value > 1.5 between the two peaks, ensuring accurate quantification. The system suitability is confirmed by consistent retention times and peak areas across replicate injections.

HPLC Workflow Prep Sample Preparation (Standards / Lysate) Deriv Derivatization (Optional) (e.g., with NDA for Fluorescence) Prep->Deriv Inject Inject Sample onto HPLC System Deriv->Inject Column Chiral Stationary Phase Column (e.g., (S,S)-Whelk-O 1) Inject->Column Detect Detection (Fluorescence / UV / MS) Column->Detect Data Data Acquisition & Analysis (Identify & Quantify Isomers) Detect->Data

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and Use of N-Octanoyl-D-threo-sphingosine in Cell Culture

Introduction: The Significance of N-Octanoyl-D-threo-sphingosine in Cellular Research N-Octanoyl-D-threo-sphingosine is a synthetic, cell-permeable analog of ceramide, a central molecule in sphingolipid metabolism.[1] Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Octanoyl-D-threo-sphingosine in Cellular Research

N-Octanoyl-D-threo-sphingosine is a synthetic, cell-permeable analog of ceramide, a central molecule in sphingolipid metabolism.[1] Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[1][2][3] The N-octanoyl (C8) acyl chain enhances the water solubility of the otherwise hydrophobic ceramide backbone, facilitating its delivery to cells in culture.

The stereochemistry of sphingolipids is crucial to their biological activity. Research has demonstrated that the threo stereoisomers of N-octanoyl-sphingosine are significantly more potent inducers of apoptosis in cell lines such as U937 human monocytes compared to their erythro counterparts. This stereospecificity underscores the importance of using the correct isomer for targeted cellular studies.

This application note provides a detailed protocol for the solubilization and application of N-Octanoyl-D-threo-sphingosine in cell culture experiments. It is intended for researchers in cell biology, cancer biology, and drug development who are investigating sphingolipid-mediated signaling pathways.

Physicochemical Properties and Solubility

N-Octanoyl-D-threo-sphingosine is a solid at room temperature.[4] Like other sphingolipids, it has poor solubility in aqueous solutions.[5] Therefore, the use of an appropriate organic solvent is necessary to prepare a stock solution that can be further diluted into cell culture media. The choice of solvent is critical to ensure the bioavailability of the compound to the cells while minimizing solvent-induced cytotoxicity.

PropertyValueSource
Molecular Formula C₂₆H₅₁NO₃[4]
Molecular Weight 425.69 g/mol [4]
Appearance White Solid[6]
Storage -20°C[1]

Commonly used solvents for dissolving sphingolipids for cell culture applications include ethanol and dimethyl sulfoxide (DMSO).[7] Another effective method for preparing ceramides for cell culture involves a mixture of ethanol and dodecane.[5][8] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid adverse effects on the cells.

Experimental Protocols

Protocol 1: Preparation of N-Octanoyl-D-threo-sphingosine Stock Solution

This protocol describes a reliable method for solubilizing N-Octanoyl-D-threo-sphingosine for use in cell culture. The use of an ethanol and dodecane mixture helps to maintain the lipid in a monomeric state, enhancing its delivery to cells.[8]

Materials:

  • N-Octanoyl-D-threo-sphingosine (solid)

  • 200 proof ethanol (anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare the Solvent Mixture: In a sterile container, prepare a 98:2 (v/v) solution of ethanol and dodecane. For example, mix 980 µL of ethanol with 20 µL of dodecane.

  • Weigh the Compound: Carefully weigh the desired amount of N-Octanoyl-D-threo-sphingosine in a sterile microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.

  • Dissolve the Compound: Add the appropriate volume of the ethanol:dodecane (98:2) solvent mixture to the vial containing the N-Octanoyl-D-threo-sphingosine to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Storage of Stock Solution: Store the stock solution at -20°C in tightly sealed vials to prevent evaporation. This stock solution is stable for several months when stored properly.

Protocol 2: Treatment of Cells with N-Octanoyl-D-threo-sphingosine

This protocol outlines the steps for diluting the stock solution and treating cells in culture.

Materials:

  • Prepared N-Octanoyl-D-threo-sphingosine stock solution

  • Cells in culture (adherent or suspension)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the Stock Solution: Thaw the N-Octanoyl-D-threo-sphingosine stock solution at room temperature.

  • Prepare Working Solutions: In a sterile microcentrifuge tube, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. A typical starting range for inducing apoptosis is 10-50 µM.

  • Vortex Immediately: Immediately before adding to the cells, vortex the diluted solution to ensure homogeneity.

  • Treat the Cells: Add the appropriate volume of the diluted N-Octanoyl-D-threo-sphingosine solution to your cell cultures. For example, to achieve a final concentration of 20 µM in a well containing 1 mL of medium, add 2 µL of a 10 mM stock solution.

  • Solvent Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of the ethanol:dodecane solvent mixture as the highest concentration of N-Octanoyl-D-threo-sphingosine used.

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours for apoptosis assays) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), cell viability assays (e.g., MTT, trypan blue exclusion), or Western blotting for signaling pathway components.

Mechanism of Action: Induction of Apoptosis

N-Octanoyl-D-threo-sphingosine, as a ceramide analog, primarily functions as a pro-apoptotic signaling molecule.[2] Upon entering the cell, it can mimic the effects of endogenous ceramide, which is a key mediator of the intrinsic apoptotic pathway.[3] The proposed mechanism involves the direct or indirect activation of downstream effectors that converge on the mitochondria.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to the execution of apoptosis.[9][10] Sphingosine has also been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] The signaling cascade can be both caspase-dependent and caspase-independent.[10]

Sphingolipid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion N-Octanoyl-D-threo-sphingosine N-Octanoyl-D-threo-sphingosine Pro-apoptotic\nBcl-2 family\n(Bax, Bak) Pro-apoptotic Bcl-2 family (Bax, Bak) N-Octanoyl-D-threo-sphingosine->Pro-apoptotic\nBcl-2 family\n(Bax, Bak) Activates Anti-apoptotic\nBcl-2 family\n(Bcl-2, Bcl-xL) Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) N-Octanoyl-D-threo-sphingosine->Anti-apoptotic\nBcl-2 family\n(Bcl-2, Bcl-xL) Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Pro-apoptotic\nBcl-2 family\n(Bax, Bak)->MOMP Anti-apoptotic\nBcl-2 family\n(Bcl-2, Bcl-xL)->MOMP Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c Cytochrome c MOMP->Cytochrome c Release Cytochrome c->Caspase-9 Activates

Figure 1. Simplified signaling pathway of N-Octanoyl-D-threo-sphingosine-induced apoptosis.

Safety and Handling

N-Octanoyl-D-threo-sphingosine should be handled with care in a laboratory setting.[6][11] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Avoid inhalation of the powder and contact with skin and eyes.[6][11] In case of contact, wash the affected area thoroughly with water.[11] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

ProblemPossible CauseSolution
Compound precipitates in media Poor solubility, incorrect solvent, or final concentration is too high.Ensure the stock solution is fully dissolved. Vortex the diluted solution immediately before adding to cells. Perform a solvent test to ensure your final solvent concentration is not causing precipitation. Consider lowering the final concentration of the compound.
High cell death in vehicle control Solvent toxicity.Reduce the final concentration of the solvent in the culture medium to a non-toxic level (typically ≤ 0.5%). Perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line.
No observable effect Insufficient concentration or incubation time. Compound degradation.Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure the stock solution has been stored correctly at -20°C and is not expired.

Conclusion

N-Octanoyl-D-threo-sphingosine is a valuable tool for investigating the complex roles of sphingolipids in cellular signaling. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and effectively utilize this compound to probe the mechanisms of apoptosis and other cellular processes.

References

  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. [Link]

  • Axios Research. N-Hexanoyl-D-threo-Sphingosine. [Link]

  • Woodcock, J. (2006). Sphingosine and ceramide signalling in apoptosis. IUBMB life, 58(8), 462-466. [Link]

  • Patwardhan, G. A., & Liu, Y. (2011). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of lipids, 2011. [Link]

  • PubChem. D-lactosyl--1,1' N-octanoyl-D-erythro-sphingosine. [Link]

  • Pchejetski, D., et al. (2010). Novel D: -erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. Investigational new drugs, 28(1), 43-52. [Link]

  • Kim, Y. H., et al. (2004). dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells. Molecules and cells, 18(2), 222-228. [Link]

  • Cuvillier, O. (2008). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimie, 90(6), 827-833. [Link]

  • Jenkins, R. W., et al. (2010). Sphingolipids and mitochondrial apoptosis. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(2), 143-154. [Link]

  • ResearchGate. How to dissolve the ceramides and add it to cell culture for treatment? [Link]

  • Redox. Safety Data Sheet Phytosphingosine SLC. [Link]

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Application

Application Note: A Researcher's Guide to Preparing N-Octanoyl-D-threo-sphingosine Stock Solutions

Introduction: The Role of N-Octanoyl-D-threo-sphingosine in Cellular Research N-Octanoyl-D-threo-sphingosine, a synthetic, cell-permeable analog of ceramide, is a pivotal tool for researchers investigating the complex ro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N-Octanoyl-D-threo-sphingosine in Cellular Research

N-Octanoyl-D-threo-sphingosine, a synthetic, cell-permeable analog of ceramide, is a pivotal tool for researchers investigating the complex roles of sphingolipids in cell signaling.[1][2] As a bioactive sphingolipid, it participates in a multitude of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[1][3] Unlike its naturally occurring long-chain counterparts, the short C8 acyl chain of N-Octanoyl-D-threo-sphingosine enhances its solubility and cell permeability, making it an invaluable agent for directly studying ceramide-mediated pathways in live cell cultures.[2][4]

However, the effective use of this lipophilic molecule is critically dependent on the preparation of a stable, concentrated, and biologically compatible stock solution. This guide provides a comprehensive analysis of optimal solvents, detailed protocols for stock and working solution preparation, and expert insights into ensuring experimental reproducibility and integrity.

The Criticality of Solvent Selection: Balancing Solubility and Biocompatibility

The inherent lipophilicity of N-Octanoyl-D-threo-sphingosine renders it virtually insoluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). Therefore, an organic solvent is required to create a primary stock solution. The choice of this solvent is arguably the most critical step in experimental design, as it must satisfy two primary criteria:

  • High Solvating Power: The solvent must be capable of dissolving the ceramide analog to a high concentration, allowing for the preparation of a dense stock that requires minimal volume for subsequent dilutions, thereby reducing the final concentration of the solvent in the experimental system.

  • Biocompatibility: The solvent must exhibit minimal toxicity or off-target effects on the cellular model at its final working concentration.[5] Even low concentrations of organic solvents can influence cellular processes, potentially confounding experimental results.[6][7]

This guide focuses on the most effective and widely accepted solvents that balance these two requirements.

Physicochemical Properties & Solubility Profile

A thorough understanding of the compound's properties is foundational to its proper handling.

Compound Specifications:

PropertyValueReference
Synonyms C8 L-threo Ceramide (d18:1/8:0), N-octanoyl-L-threo-Sphingosine[3]
Molecular Formula C₂₆H₅₁NO₃[3]
Molecular Weight 425.7 g/mol [3]
Physical Form Solid[3]
Storage (Solid) -20°C[1][3]

Solubility Data Summary:

The selection of a primary solvent should be guided by empirical solubility data. The following table summarizes the solubility of N-Octanoyl-sphingosine stereoisomers and related short-chain ceramides in recommended organic solvents.

SolventReported SolubilityComments & RationaleReferences
Dimethyl Sulfoxide (DMSO) SolublePrimary Recommendation. Excellent for high-concentration stocks. However, the final concentration in cell culture should be kept low (typically ≤0.1% v/v) to avoid solvent-induced artifacts.[3][8][9][10]
Ethanol (EtOH) Soluble (approx. 10-20 mg/mL for similar short-chain ceramides)Excellent Alternative. Often better tolerated by sensitive cell lines than DMSO. May not achieve the same maximum concentration as DMSO.[3][8][10][11]
Dimethylformamide (DMF) Soluble (approx. 5-25 mg/mL for similar short-chain ceramides)A viable option with high solvating power, similar to DMSO. Less commonly used in cell culture applications compared to DMSO and ethanol.[3][8][9]
Chloroform SolublePrimarily used for initial lipid extraction and analytical purposes. Not suitable for preparing stock solutions for cell-based assays due to its high toxicity.[3][9]

Solvent Selection and Stock Preparation Workflow

The following diagram outlines the decision-making process for preparing N-Octanoyl-D-threo-sphingosine solutions for research applications.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Preparation Compound N-Octanoyl-D-threo-sphingosine (Solid, Store at -20°C) Decision High Concentration Needed? (e.g., >20 mM) Compound->Decision DMSO Choose Solvent: DMSO Decision->DMSO Yes Ethanol Choose Solvent: Ethanol Decision->Ethanol No / DMSO sensitive assay Protocol1 Execute Protocol 1: Dissolve, Aliquot, Store -20°C DMSO->Protocol1 Ethanol->Protocol1 Stock Primary Stock Solution (e.g., 10-50 mM) Protocol1->Stock Protocol2 Execute Protocol 2: Dilute stock into aqueous buffer/media with vigorous mixing Stock->Protocol2 Working Final Working Solution (e.g., 1-100 µM) Solvent Conc. <0.1% Protocol2->Working Assay Ready for Cell-Based Assay Working->Assay

Caption: Workflow for solvent selection and solution preparation.

Experimental Protocols

Safety Precaution: N-Octanoyl-D-threo-sphingosine should be handled as a potentially hazardous material.[3][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 20 mM in DMSO)

This protocol is designed to create a concentrated, stable stock for long-term storage and subsequent dilution.

Materials:

  • N-Octanoyl-D-threo-sphingosine (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of the ceramide needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

    • Example (for 1 mL of 20 mM stock): Mass = 20 mmol/L × 425.7 g/mol × 0.001 L = 8.51 mg

  • Weigh Compound: Accurately weigh the calculated mass of N-Octanoyl-D-threo-sphingosine in a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption.

  • Add Solvent: Add the calculated volume of DMSO to the tube containing the powdered ceramide.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots upright at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months).[13]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the critical step of diluting the organic stock solution into your aqueous experimental medium. The key to success is avoiding precipitation of the lipophilic compound.

Materials:

  • Primary stock solution of N-Octanoyl-D-threo-sphingosine (from Protocol 1)

  • Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)

  • Vortex mixer or magnetic stirrer

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the primary stock from the freezer and thaw it completely at room temperature. Centrifuge the tube briefly to collect the solution at the bottom.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay. Crucially, ensure the final solvent concentration remains below 0.5%, with ≤0.1% being ideal. [5][11]

    • Formula (M1V1 = M2V2): V1 (Volume of Stock) = [M2 (Final Conc.) × V2 (Final Volume)] / M1 (Stock Conc.)

    • Example (for 10 mL of a 50 µM working solution from a 20 mM stock):

      • V1 = (50 µM × 10 mL) / 20,000 µM = 0.025 mL or 2.5 µL

      • Solvent Check: (2.5 µL / 10,000 µL) × 100% = 0.025% (This is well below the recommended limit).

  • Dilution Technique:

    • Place the final volume of pre-warmed aqueous medium in a sterile tube.

    • While the tube is actively vortexing at a medium speed, add the calculated volume of the stock solution drop-by-drop (or slowly pipette) directly into the vortexing liquid. This rapid dispersion is essential to prevent the ceramide from precipitating.

    • Continue vortexing for an additional 10-15 seconds after adding the stock.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell treatments. Do not store aqueous dilutions, as short-chain ceramides are not stable for extended periods in aqueous buffers.[10]

Storage and Stability

  • Solid Compound: Store the vial tightly sealed at -20°C. The solid is stable for at least 4 years under these conditions.[3][14]

  • Stock Solutions (in Organic Solvent): Store aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO or ethanol can be stable for 1-6 months.[8][13] Avoid repeated freeze-thaw cycles. If the solution appears cloudy or contains precipitate after thawing, it may need to be warmed and vortexed again.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms when making working solution - The stock solution was added too quickly to the aqueous medium.- The medium was not adequately mixed during addition.- The final concentration is above the aqueous solubility limit.- Ensure the aqueous medium is vortexing or stirring vigorously during the addition of the stock.- Add the stock solution slowly and dropwise.- Pre-warm the aqueous medium to 37°C.- If the problem persists, consider preparing an intermediate dilution in ethanol before the final dilution in the aqueous medium.[10]
Inconsistent or no biological effect observed - Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles).- Incomplete dissolution of the primary stock.- Loss of compound due to adsorption to plasticware.- Always use fresh aliquots for critical experiments.- Visually confirm the complete dissolution of the stock solution before use.- Use low-retention polypropylene tubes for storing and preparing solutions.
Cell toxicity observed in vehicle control - The final concentration of the organic solvent (e.g., DMSO) is too high.- Recalculate your dilutions to ensure the final solvent concentration is ≤0.1%.- Prepare a more concentrated primary stock solution if possible.- Consider switching to ethanol, which is often less cytotoxic at equivalent concentrations.[11]

References

  • Sigma-Aldrich. (n.d.). C8 DIHYDROCERAMIDE Product Information Sheet.
  • MySkinRecipes. (n.d.). N-octanoyl-D-erythro-sphingosine.
  • Cayman Chemical. (n.d.). C8 Ceramide (d18:1/8:0) Product Information.
  • Cayman Chemical. (n.d.). Sphingosine (d17:1) Product Information.
  • TargetMol. (n.d.). C2 L-threo Ceramide (d18:1/2:0) Product Information.
  • MedchemExpress. (n.d.). C8-Ceramide (N-Octanoyl-D-erythro-sphingosine) Product Information.
  • Cayman Chemical. (n.d.). C8 L-threo Ceramide (d18:1/8:0) Product Information.
  • Yan, B. (2023). How to dissolve the ceramides and add it to cell culture for treatment?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-lactosyl--1,1' N-octanoyl-D-erythro-sphingosine. PubChem Compound Database. Retrieved from [Link]

  • Singh, A. (2025). Re: How can ceramide be dissolved?. ResearchGate. Retrieved from [Link]

  • Cayman Chemical. (n.d.). C6 Ceramide (d18:1/6:0) Product Information.
  • Elias, K. M., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Proceedings of the National Academy of Sciences, 115(29), 7528-7533. Retrieved from [Link]

  • Kiselev, M. A., et al. (2018). Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane based on short-chain length ceramide [AP]. PubMed. Retrieved from [Link]

  • ChemicalBook. (n.d.). D-galactosyl--1,1' N-octanoyl-D-erythro-sphingosine.
  • Bjørklund, G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 38(7), 1098-1102. Retrieved from [Link]

  • Cayman Chemical. (n.d.). C24:1 Ceramide (d18:1/24:1(15Z)) Product Information.
  • Cayman Chemical. (n.d.). Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics.
  • Cambridge Isotope Laboratories, Inc. (n.d.). N-Nervonoyl-D-sphingosine (C24:1 ceramide) Product Information.
  • Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(11), 1365. Retrieved from [Link]

  • Cayman Chemical. (n.d.). L-threo-Sphingosine (d18:1) Product Information.
  • Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

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Method

Mastering the Preparation of N-Octanoyl-D-threo-sphingosine/BSA Complexes: An In-Depth Guide

Introduction: The Significance of Solubilizing Bioactive Sphingolipids N-Octanoyl-D-threo-sphingosine, a synthetic short-chain ceramide analog, is a pivotal tool for researchers investigating the intricate roles of sphin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubilizing Bioactive Sphingolipids

N-Octanoyl-D-threo-sphingosine, a synthetic short-chain ceramide analog, is a pivotal tool for researchers investigating the intricate roles of sphingolipids in cellular processes. These processes include apoptosis, cell cycle regulation, and stress responses. Due to their hydrophobic nature, delivering these bioactive lipids to cells in a physiologically relevant and reproducible manner presents a significant challenge. Direct application of organic solvent-solubilized lipids to aqueous cell culture media can lead to the formation of micelles with detergent-like properties, which can cause cell damage and experimental artifacts.[1] To circumvent this, N-Octanoyl-D-threo-sphingosine is complexed with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).

BSA, a highly soluble and stable protein, serves as a natural transporter for a variety of molecules, including fatty acids and other lipids, in the bloodstream.[2] It possesses multiple binding sites that can accommodate hydrophobic molecules, effectively solubilizing them in aqueous solutions and facilitating their delivery to cells.[2] This guide provides a detailed protocol for the preparation and characterization of N-Octanoyl-D-threo-sphingosine/BSA complexes, ensuring consistent and reliable results for in vitro studies.

Underlying Principles: The Science of Complex Formation

The formation of N-Octanoyl-D-threo-sphingosine/BSA complexes is primarily driven by hydrophobic interactions. The octanoyl chain of the ceramide analog partitions into the hydrophobic pockets of the BSA molecule. BSA has several identified lipid-binding sites, with the most prominent being Sudlow's sites I and II, located in subdomains IIA and IIIA, respectively.[2][3] The binding is a dynamic equilibrium, and the ratio of lipid to BSA is a critical parameter that influences the biological activity of the complex.[4] An excess of unbound ceramide can still lead to cytotoxicity, while an insufficient amount may not elicit the desired biological response. Therefore, careful control over the molar ratio is paramount.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
N-Octanoyl-D-threo-sphingosineHigh purity (≥98%)
Bovine Serum Albumin (BSA)Fatty acid-free, low endotoxin
Ethanol (EtOH)200 proof, molecular biology grade
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Cell Culture MediumAs required for the specific cell line
Sterile Glass Vials
Sterile Syringe Filters0.22 µm pore size
Protocol for Preparation of N-Octanoyl-D-threo-sphingosine/BSA Complexes

This protocol is adapted from established methods for preparing fatty acid-BSA complexes and is optimized for short-chain ceramides.[4][5]

Step 1: Preparation of N-Octanoyl-D-threo-sphingosine Stock Solution

  • Accurately weigh a desired amount of N-Octanoyl-D-threo-sphingosine powder in a sterile glass vial.

  • Dissolve the powder in 200 proof ethanol to create a concentrated stock solution (e.g., 10 mM). Short-chain ceramides are generally soluble in ethanol.

  • Gently warm the solution in a 37°C water bath and vortex briefly to ensure complete dissolution. The solution should be clear.

  • Store the ethanolic stock solution at -20°C.

Causality: Ethanol is used as the initial solvent due to the poor aqueous solubility of N-Octanoyl-D-threo-sphingosine. Creating a concentrated stock allows for precise dilution and minimizes the final concentration of ethanol in the cell culture, which can be toxic to cells.

Step 2: Preparation of BSA Solution

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS (pH 7.4) or cell culture medium without serum. A common concentration is 10% (w/v).

  • To facilitate dissolution, gently warm the solution to 37°C and stir. Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation.

  • Sterile-filter the BSA solution through a 0.22 µm syringe filter.

Causality: Using fatty acid-free BSA is crucial to prevent competition for binding sites from endogenous lipids.[1] Sterile filtration removes any potential microbial contamination.

Step 3: Complexation of N-Octanoyl-D-threo-sphingosine with BSA

  • In a sterile tube, add the required volume of the 10% BSA solution.

  • Warm the BSA solution to 37°C in a water bath.

  • While gently vortexing the warm BSA solution, slowly add the desired amount of the N-Octanoyl-D-threo-sphingosine ethanolic stock solution. A common molar ratio of ceramide to BSA is between 2:1 and 6:1.[4]

  • Incubate the mixture at 37°C for at least 30-60 minutes with continuous gentle agitation (e.g., on a rotator or orbital shaker). This allows for efficient complexation.

  • The final complex solution should be clear. Any visible precipitation indicates incomplete complexation or saturation of the BSA binding sites.

  • The prepared N-Octanoyl-D-threo-sphingosine/BSA complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

Causality: The slow addition of the lipid to the vortexing BSA solution prevents the formation of lipid micelles and promotes the binding of individual ceramide molecules to the protein. Incubation at 37°C increases the flexibility of the BSA molecule, facilitating the entry of the lipid into its binding pockets.

Workflow for N-Octanoyl-D-threo-sphingosine/BSA Complex Preparation

workflow cluster_lipid Lipid Preparation cluster_bsa BSA Preparation cluster_complexation Complexation lipid_stock Dissolve N-Octanoyl-D-threo-sphingosine in Ethanol (e.g., 10 mM) add_lipid Slowly Add Lipid Stock to Warm, Agitated BSA lipid_stock->add_lipid bsa_solution Prepare Fatty Acid-Free BSA Solution in PBS (e.g., 10%) filter_bsa Sterile Filter BSA Solution bsa_solution->filter_bsa warm_bsa Warm BSA Solution to 37°C filter_bsa->warm_bsa warm_bsa->add_lipid incubate Incubate at 37°C for 30-60 min with Agitation add_lipid->incubate final_product N-Octanoyl-D-threo-sphingosine/ BSA Complex incubate->final_product

Caption: Workflow for preparing N-Octanoyl-D-threo-sphingosine/BSA complexes.

Characterization of N-Octanoyl-D-threo-sphingosine/BSA Complexes

Verification of complex formation and characterization of its properties are essential for ensuring experimental reproducibility.

Fluorescence Spectroscopy

Principle: BSA contains two tryptophan residues that are intrinsically fluorescent.[6] The binding of a ligand, such as N-Octanoyl-D-threo-sphingosine, to BSA can quench this fluorescence. By titrating the BSA solution with increasing concentrations of the ceramide and measuring the decrease in fluorescence intensity, the binding affinity (Ka) and the number of binding sites (n) can be determined.[7][8]

Protocol:

  • Prepare a series of solutions with a constant concentration of BSA (e.g., 2 µM) and varying concentrations of N-Octanoyl-D-threo-sphingosine.

  • Excite the samples at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectra from 300 nm to 450 nm.[6]

  • The fluorescence intensity at the emission maximum (around 340-350 nm) is plotted against the ceramide concentration.

  • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant and binding parameters.

Dynamic Light Scattering (DLS)

Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[9] The formation of the N-Octanoyl-D-threo-sphingosine/BSA complex will result in a slight increase in the hydrodynamic radius of the BSA molecule. DLS can also be used to detect the presence of aggregates, which would indicate a problem with the complexation procedure.[10]

Protocol:

  • Measure the hydrodynamic radius of the BSA solution before and after the addition of N-Octanoyl-D-threo-sphingosine.

  • A monomodal distribution with a slight increase in particle size is indicative of successful complex formation.

  • The presence of larger particles or a multimodal distribution would suggest aggregation.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[1][11] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • The BSA solution is placed in the sample cell of the calorimeter.

  • The N-Octanoyl-D-threo-sphingosine solution is loaded into the titration syringe.

  • The ceramide solution is injected into the BSA solution in small aliquots, and the resulting heat change is measured.

  • The data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Application in Cell Culture

Once prepared and characterized, the N-Octanoyl-D-threo-sphingosine/BSA complexes can be added directly to cell culture media to study the effects of the ceramide analog on cellular function.

Typical Working Concentrations:

The final concentration of N-Octanoyl-D-threo-sphingosine used in cell culture experiments typically ranges from 1 µM to 50 µM, depending on the cell type and the specific biological question being addressed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for a particular experimental system.

Safety and Handling

While short-chain ceramides are generally considered safe for in vitro use, it is good laboratory practice to handle them with care.[12][13] Avoid direct contact with skin and eyes, and always work in a well-ventilated area. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions.

Conclusion

The preparation of N-Octanoyl-D-threo-sphingosine/BSA complexes is a critical step for the reliable and reproducible investigation of sphingolipid signaling in vitro. By following the detailed protocols outlined in this guide and understanding the underlying scientific principles, researchers can confidently prepare and characterize these complexes, paving the way for new discoveries in the field of sphingolipid biology.

References

  • Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes. (2021). PubMed Central.
  • Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell De
  • Dynamic Light Scattering (DLS) measurements of BSA in saline at pH... (n.d.).
  • A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer. (n.d.). PubMed.
  • Study on the interaction of cationic lipids with bovine serum albumin. (n.d.). PubMed.
  • Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. (2025).
  • Safety Assessment of Ceramides as Used in Cosmetics. (n.d.).
  • Bovine serum albumin. (n.d.). Wikipedia.
  • The fluorescence emission spectra of BSA with and without nanoAg. Conditions. (n.d.).
  • The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. (n.d.).
  • Safety Assessment of Ceramides as Used in Cosmetics | Request PDF. (2025).
  • General Lipid/BSA Solubilization Protocol For Cell Delivery. (n.d.). Sigma-Aldrich.
  • Isothermal titration calorimetry of protein-protein interactions. (n.d.). PubMed.
  • Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016). PMC.
  • The main binding and redox sites of albumin on the example of bovine... (n.d.).
  • Isothermal Titration Calorimetry of Protein–Protein Interactions. (n.d.). Yale University.
  • DLS Sizing of Concentrated Protein Solutions. (n.d.). LS Instruments.
  • Fatty Acid-BSA complex protocol. (n.d.). WK Lab.
  • Increase in short-chain ceramides correlates with an altered lipid organization and decreased barrier function in atopic eczema p
  • Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes | Langmuir. (2021).
  • Spectroscopic studies on the interaction of BSA and anisaldehyde. (2023).
  • Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. (n.d.).
  • Safety Assessment of Ceramides as Used in Cosmetics. (2014).
  • BODIPY™ TR Ceramide complexed to BSA 5 mg | Buy Online | Invitrogen™. (n.d.). thermofisher.com.
  • Fluorescence Spectroscopy Analysis of Phospholipids Bound to Bovine Serum Albumin. (n.d.). Loyola eCommons.
  • Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. (2023).
  • DLS Protocol. (2011).
  • Spectroscopic and molecular modeling studies of binding interaction between bovine serum albumin and roflumilast. (n.d.). PMC.
  • Characterizing Protein-Protein interactions by iTC. (n.d.). TA Instruments.
  • 3V03: Crystal structure of Bovine Serum Albumin. (2012). RCSB PDB.
  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (n.d.). NIH.
  • Enhancing Protein Binding Studies with a Light-Scattering Toolkit | BioPharm Intern
  • A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay. (n.d.). NIH.
  • Characterization of Binding Interactions Using Isothermal Titr

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Application

Application Note: Stereospecific Investigation of Ceramide-Induced Cytotoxicity

Introduction & Scientific Rationale In sphingolipid research, establishing the causality of cell death is a critical challenge. Short-chain ceramides, such as C8-Ceramide , are widely used as cell-permeable analogs to mi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In sphingolipid research, establishing the causality of cell death is a critical challenge. Short-chain ceramides, such as C8-Ceramide , are widely used as cell-permeable analogs to mimic endogenous ceramide signaling. However, the biological activity of these lipids is highly stereospecific.

N-Octanoyl-D-threo-sphingosine is the diastereomer of the naturally occurring D-erythro signal transducer.

  • D-erythro-C8-Ceramide: Potent inducer of apoptosis via activation of Protein Phosphatase 2A (PP2A) and inhibition of Akt/PKB signaling.

  • D-threo-C8-Ceramide: Historically utilized as a negative control because it fails to activate PP2A or induce direct apoptosis in many cell lines. However, it is not pharmacologically inert; it acts as a competitive inhibitor of Acid Ceramidase (ASAH1) , potentially elevating endogenous ceramide levels over prolonged exposures.

Why this protocol matters: Mere addition of a lipid to culture media often results in artifactual cytotoxicity due to "detergent effects" rather than specific signaling. This guide details a comparative workflow using N-Octanoyl-D-threo-sphingosine to distinguish specific apoptotic signaling from non-specific necrosis.

Mechanism of Action: The Stereochemical Switch

The following diagram illustrates the divergent signaling pathways engaged by the erythro (active) and threo (control/modulator) isomers.

CeramideSignaling Erythro D-erythro-C8-Cer (Natural Analog) PP2A PP2A (Phosphatase) Erythro->PP2A Activates Necrosis Necrosis (Non-Specific/Detergent) Erythro->Necrosis > 50 µM (Detergent) Threo D-threo-C8-Cer (N-Octanoyl-D-threo-sphingosine) Threo->PP2A No Activation ASAH1 Acid Ceramidase (ASAH1) Threo->ASAH1 Inhibits Threo->Necrosis > 50 µM (Detergent) Akt Akt/PKB (Survival Kinase) PP2A->Akt Dephosphorylates Apoptosis Apoptosis (Specific) Akt->Apoptosis Loss of Survival Signal EndoCer Endogenous Ceramide Accumulation ASAH1->EndoCer Substrate Buildup EndoCer->Apoptosis Delayed Effect

Figure 1: Divergent signaling pathways.[1] The D-erythro isomer directly drives apoptosis via PP2A, while the D-threo isomer acts primarily as a ceramidase inhibitor or negative control for specific signaling.

Critical Reagent Preparation: The BSA Complex

The "Gold Standard" for Lipid Delivery Directly adding C8-ceramide (in DMSO/Ethanol) to cell culture media causes precipitation and micelle formation, leading to erratic data. You must complex the lipid with Bovine Serum Albumin (BSA) to ensure bioavailability.

Protocol: Preparation of 5 mM Lipid-BSA Stock

Materials:

  • N-Octanoyl-D-threo-sphingosine (Lyophilized powder)

  • Fatty Acid-Free BSA (Essential—do not use standard Fraction V)

  • Sterile PBS (Ca2+/Mg2+ free)

  • DMSO (anhydrous)

Step-by-Step:

  • Solubilize Lipid: Dissolve N-Octanoyl-D-threo-sphingosine in fresh DMSO to a concentration of 25 mM . Vortex until perfectly clear.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS to create a 0.34 mM (2.25% w/v) solution. Filter sterilize (0.22 µm).

  • Complexing (The Critical Step):

    • Heat the BSA solution to 37°C in a water bath.

    • While vortexing the BSA solution vigorously, add the 25 mM lipid-DMSO solution dropwise.

    • Ratio: Target a 1:1 molar ratio of Lipid:BSA.

    • Calculation: To make 5 mL of stock, add 1 mL of 25 mM Lipid to 4 mL of BSA solution (Adjust concentrations slightly to maintain 1:1 molarity if needed, but keeping DMSO < 20% in the stock is vital).

  • Incubation: Incubate the mixture at 37°C with continuous shaking/stirring for 30 minutes. The solution should be clear, not cloudy.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Comparative Cytotoxicity Assay

This assay validates whether observed cell death is stereospecific (indicative of biological signaling) or non-specific.

A. Experimental Design
  • Cell Lines: HeLa, MCF-7, or Jurkat (Suspension cells require centrifugation steps).

  • Controls:

    • Vehicle Control (DMSO/BSA complex without lipid).

    • Positive Control: D-erythro-C8-Ceramide (Active isomer).

    • Test Condition: N-Octanoyl-D-threo-sphingosine.

  • Dose Range: 0, 5, 10, 20, 50 µM.

B. Workflow (MTT/CCK-8 Assay)
  • Seeding:

    • Seed cells in 96-well plates (5,000–10,000 cells/well).

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Dilute the 5 mM Lipid-BSA stock directly into pre-warmed culture media to achieve final concentrations (e.g., dilute 1:100 for 50 µM).

    • Note: Ensure final DMSO concentration is < 0.5% in all wells.

  • Incubation:

    • Standard Cytotoxicity: 24 hours.

    • Ceramidase Inhibition Studies: 48–72 hours (Threo effects often require accumulation of endogenous ceramide).

  • Readout:

    • Add MTT (0.5 mg/mL) or CCK-8 reagent.

    • Incubate 2–4 hours.

    • Read Absorbance (570 nm for MTT; 450 nm for CCK-8).

C. Data Interpretation Table
ObservationD-erythro (Active)D-threo (Test/Control)Interpretation
Scenario A High Toxicity (IC50 ~10µM)No ToxicityValid Specific Signaling. The effect is stereospecific to the erythro form.
Scenario B High ToxicityHigh ToxicityNon-Specific Toxicity. Likely detergent effect (concentration too high) or cell line is hypersensitive to ceramidase inhibition.
Scenario C Low ToxicityLow ToxicityResistant Cell Line. Pathway (e.g., PP2A) may be mutated or silenced.

Validation Protocol: Annexin V/PI Apoptosis Assay

To confirm that the erythro isomer induces apoptosis while the threo isomer does not (at early time points), flow cytometry is required.

Workflow:

  • Treat cells (6-well plate) with 20 µM of D-erythro or D-threo isomer for 12 hours .

  • Harvest cells (include floating cells for adherent lines).

  • Wash with cold PBS.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 min at RT in the dark.

  • Analyze via Flow Cytometry.

Expected Results:

  • D-erythro: Significant population in Q4 (Annexin V+/PI-) indicating early apoptosis.

  • D-threo: Population should resemble Vehicle Control (mostly Annexin V-/PI-), unless the specific cell line relies heavily on acid ceramidase for survival.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Lipid not complexed to BSAUse the BSA-complexing protocol in Section 3. Do not add DMSO stock directly to media.
Threo isomer shows high toxicity Ceramidase dependencySome cancer lines (e.g., certain melanomas) are addicted to ASAH1. Check literature for your specific cell line.
High background death Serum StarvationDo not serum-starve cells when using C8-ceramides; the stress sensitizes them non-specifically. Use 2-5% FBS.
Loss of Lipid Plastic adherenceShort-chain ceramides stick to polystyrene. Use glass-coated plates or add lipid immediately after dilution.

References

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[2] Lack of activity of erythro-dihydroceramide."[2][3] Journal of Biological Chemistry, 268(35), 26226-26232.

  • Obeid, L. M., et al. (1993). "Programmed cell death induced by ceramide." Science, 259(5102), 1769-1771.

  • Draper, J. M., et al. (2011). "A high-throughput method for measuring ceramide-induced apoptosis." Methods in Molecular Biology, 731, 479-490.

  • BenchChem. "Best practices for preparing fatty acid-BSA complexes."

  • Cayman Chemical. "N-octanoyl-D-threo-Sphingosine Product Information."

Sources

Method

administering N-Octanoyl-D-threo-sphingosine in animal models

Application Note: In Vivo Administration of N-Octanoyl-D-threo-sphingosine (C8-Ceramide Analog) Executive Summary & Scientific Rationale N-Octanoyl-D-threo-sphingosine (D-threo-C8-Ceramide) is a synthetic cell-permeable...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration of N-Octanoyl-D-threo-sphingosine (C8-Ceramide Analog)

Executive Summary & Scientific Rationale

N-Octanoyl-D-threo-sphingosine (D-threo-C8-Ceramide) is a synthetic cell-permeable ceramide analog. Unlike its diastereomer, N-Octanoyl-D-erythro-sphingosine (the bioactive mimic of natural ceramide), the D-threo isomer is frequently utilized as a critical stereochemical control or a specific probe for investigating the structural specificity of sphingolipid-metabolizing enzymes (e.g., ceramidases, sphingomyelinases) and apoptotic pathways.

Why this protocol matters: In sphingolipid research, distinguishing between specific signaling events (mediated by the natural D-erythro configuration) and non-specific physicochemical effects (e.g., membrane detergent effects) is paramount. If a biological phenotype (e.g., apoptosis, autophagy) is observed with the D-erythro isomer but absent with the D-threo isomer, the mechanism is confirmed to be stereospecific and likely protein-mediated. Conversely, if both isomers elicit the same response, the effect is likely non-specific toxicity.

This guide details the formulation, solubilization, and administration of N-Octanoyl-D-threo-sphingosine in rodent models, ensuring bioavailability and minimizing vehicle-induced artifacts.

Chemical Properties & Handling

PropertySpecification
IUPAC Name N-[(2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Stereochemistry D-threo (2S, 3S); Unnatural isomer
Molecular Weight ~425.7 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Insoluble)
Stability Hydrolysis-prone in acidic aqueous solutions; Store at -20°C under Argon

Critical Handling Note: Short-chain ceramides (C2, C6, C8) are more water-soluble than long-chain physiological ceramides (C16+), but they still require carrier systems for in vivo delivery to prevent precipitation in the bloodstream, which can cause embolisms.

Formulation Protocols

Direct injection of DMSO stocks into animals is discouraged due to local toxicity and precipitation. Two superior methods are recommended: BSA-Complexation (Standard) and Liposomal Encapsulation (Advanced).

Method A: BSA-Complexation (Recommended for IP/IV)

Best for: Acute dosing, high bioavailability, mimicking physiological transport.

Reagents:

  • N-Octanoyl-D-threo-sphingosine (Stock: 50 mM in DMSO)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile PBS (pH 7.4)

Protocol:

  • Prepare BSA Solution: Dissolve BSA in sterile PBS to a final concentration of 2% (w/v). Filter sterilize (0.22 µm).

  • Heat: Warm the BSA solution to 37°C in a water bath.

  • Complexation: While vortexing the BSA solution vigorously, add the C8-Ceramide DMSO stock dropwise.

    • Target Ratio: 1:1 molar ratio of Ceramide:BSA is ideal, but for solubility, ensure final DMSO concentration is < 2%.

  • Incubation: Incubate at 37°C for 30 minutes with continuous gentle shaking to allow the lipid to bind the hydrophobic pockets of albumin.

  • Clarification: If the solution appears cloudy, sonicate in a bath sonicator for 5 minutes at 37°C. The final solution should be optically clear.

Method B: Detergent/Saline Mix (Alternative for Intranasal)

Best for: Pulmonary delivery, lower doses.

Protocol:

  • Dissolve C8-Ceramide in Ethanol (not DMSO) to 10 mg/mL.

  • Dry the required amount under a nitrogen stream to form a thin film.

  • Rehydrate the film in sterile saline containing 0.05% Tween-80.

  • Sonicate/Vortex vigorously until suspended. Note: Use immediately.

In Vivo Administration Workflows

Experimental Design: The "Stereo-Control" Setup

To validate sphingolipid signaling, a 3-arm study is mandatory.

  • Group 1 (Vehicle): BSA-PBS complex (no lipid).

  • Group 2 (Active): D-erythro-C8-Ceramide (Bioactive isomer).

  • Group 3 (Control/Test): D-threo-C8-Ceramide (Inactive/Comparator).

Route 1: Intraperitoneal (IP) Injection
  • Dose: 5 – 20 mg/kg.

  • Volume: 100 – 200 µL per 20g mouse.

  • Frequency: Daily or every 48 hours.

  • Procedure:

    • Warm BSA-complexed solution to 37°C.

    • Restrain mouse and inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Monitor: Watch for "writhing" (sign of peritoneal irritation from DMSO/Lipid).

Route 2: Intranasal (IN) Delivery
  • Target: CNS or Pulmonary models (e.g., viral infection, lung cancer).

  • Dose: 0.1 – 1.0 mg/kg.

  • Volume: Max 20-30 µL per nostril.

  • Procedure:

    • Lightly anesthetize mouse (Isoflurane).

    • Hold mouse upright. Pipette solution onto the nares.

    • Allow mouse to inhale the droplet naturally.

Mechanistic Pathway & Logic

The following diagram illustrates the differential processing of Erythro vs. Threo isomers. While D-erythro feeds into the pro-apoptotic pathway or is metabolized to Sphingosine-1-Phosphate (S1P), D-threo often resists metabolism or inhibits specific enzymes, acting as a metabolic dead-end or blocker.

Sphingolipid_Stereochemistry cluster_erythro Bioactive Pathway (D-erythro) cluster_threo Control/Inhibitor Pathway (D-threo) Erythro_C8 D-erythro-C8-Ceramide (Active) C16_Cer Endogenous Ceramide (C16/C24) Erythro_C8->C16_Cer Ceramidase/Synthase Recycling Apoptosis Apoptosis / Autophagy (PP2A Activation) Erythro_C8->Apoptosis Direct Signaling S1P Sphingosine-1-Phosphate (Proliferation) Erythro_C8->S1P Hydrolysis + Phosphorylation Threo_C8 N-Octanoyl-D-threo-sphingosine (D-threo-C8-Cer) Threo_C8->Apoptosis X Inert Metabolically Inert (Negative Control) Threo_C8->Inert No Apoptosis Inhibition Enzyme Inhibition (e.g., Glucosylceramide Synthase) Threo_C8->Inhibition Stereospecific Binding

Caption: Differential biological fate of C8-Ceramide stereoisomers.[1] D-erythro activates apoptotic signaling, while D-threo serves as a negative control or enzyme inhibitor.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Immediate Death (post-injection) Embolism due to lipid precipitation.Switch to BSA-complexation; Ensure solution is warm (37°C) before injecting.
Abdominal Writhing DMSO concentration > 5-10%.Dilute stock further; Dialyze liposomes to remove free DMSO.
No Effect in Positive Control Hydrolysis of C8-Ceramide.Prepare fresh stocks daily. Check purity via TLC/LC-MS.
Both Isomers Toxic Non-specific detergent effect.Reduce dose. Toxicity is likely due to membrane disruption, not signaling.

References

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[2] Lack of activity of erythro-dihydroceramide."[1][2] Journal of Biological Chemistry.

  • Stiban, J., et al. (2006). "Ceramide channels in the outer mitochondrial membrane." Apoptosis.[2][3][4] (Details stereospecificity of channel formation).

  • Teiichi, M., et al. (2005). "Synthesis and biological properties of novel sphingosine derivatives." Bioorganic & Medicinal Chemistry Letters. (Discusses threo-isomers as inhibitors).

  • MedChemExpress. "C8-Ceramide Product & Solubility Guide." (Technical data on solubility and storage).

  • Hannun, Y. A., & Obeid, L. M. (2018). "Sphingolipids and their metabolism in physiology and disease." Nature Reviews Molecular Cell Biology.

Sources

Application

Application Notes and Protocols for the Cellular Delivery of N-Octanoyl-D-threo-sphingosine

Introduction: Understanding the Role and Delivery of a Key Bioactive Sphingolipid N-Octanoyl-D-threo-sphingosine, a synthetic, cell-permeable analog of ceramide, is a powerful tool for investigating the intricate signali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role and Delivery of a Key Bioactive Sphingolipid

N-Octanoyl-D-threo-sphingosine, a synthetic, cell-permeable analog of ceramide, is a powerful tool for investigating the intricate signaling pathways governed by sphingolipids. These pathways are fundamental to numerous cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[1] The short N-octanoyl chain enhances its ability to cross cellular membranes, allowing researchers to probe its intracellular effects directly. This document provides a comprehensive guide to the effective and reproducible delivery of N-Octanoyl-D-threo-sphingosine into cultured cells, emphasizing the scientific principles that underpin these methodologies.

The stereochemistry of sphingolipid analogs is critical to their biological activity. Notably, the D-threo and L-threo stereoisomers of N-octanoyl-sphingosine have demonstrated greater potency in inducing apoptosis compared to their erythro counterparts.[2] This highlights the importance of using stereochemically pure compounds for clear and interpretable experimental outcomes. This guide will focus on the D-threo isomer, a commonly used tool in apoptosis research.

Mechanism of Action: A Multifaceted Inducer of Apoptosis

N-Octanoyl-D-threo-sphingosine exerts its pro-apoptotic effects through multiple mechanisms, making it a versatile tool for studying cell death pathways. A primary mode of action is its ability to mimic endogenous ceramide, a key second messenger in the sphingolipid signaling pathway that can trigger apoptosis.[3]

Furthermore, studies have shown that N-octanoyl-sphingosine and its analogs can induce apoptosis through both caspase-dependent and -independent pathways. Evidence suggests that these compounds can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9.[4] Additionally, they can promote the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c and subsequent apoptotic events.[5] Some studies also point to the activation of a ceramide-activated protein kinase (CAPK), although its precise role in apoptosis induction by all sphingosine analogs remains an area of active investigation.[2]

It is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations. While N-Octanoyl-D-threo-sphingosine is a valuable tool, careful dose-response experiments are necessary to distinguish specific effects from non-specific cellular stress or membrane disruption.[6][7][8][9]

Core Principles of Delivery: Overcoming Solubility Challenges

Like many lipids, N-Octanoyl-D-threo-sphingosine has poor solubility in aqueous solutions, including cell culture media. Therefore, appropriate solubilization and delivery methods are critical for achieving consistent and biologically relevant results. The two most common and effective methods for delivering this compound to cells in culture are through the use of an organic solvent stock solution or by complexing it with bovine serum albumin (BSA).

Method 1: Organic Solvent-Based Delivery

This method relies on dissolving N-Octanoyl-D-threo-sphingosine in an organic solvent, typically dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock is then diluted into the cell culture medium to the final working concentration.

Rationale:

  • High Initial Solubility: Organic solvents effectively solubilize the lipid at high concentrations, allowing for the preparation of stable, long-term stock solutions.

  • Ease of Use: This method is straightforward and requires minimal preparation time.

Critical Considerations:

  • Solvent Toxicity: Both DMSO and ethanol can be toxic to cells at higher concentrations. It is imperative to keep the final solvent concentration in the culture medium below a cytotoxic threshold (typically ≤0.1% v/v for DMSO and ≤0.5% v/v for ethanol). A vehicle control (medium with the same final concentration of the solvent) must always be included in experiments.

  • Precipitation: Rapid dilution of the organic stock into the aqueous culture medium can cause the lipid to precipitate, leading to inconsistent dosing and reduced bioavailability. To mitigate this, the stock solution should be added to the medium with gentle vortexing or swirling.

Method 2: Bovine Serum Albumin (BSA) Complexation

This method involves complexing N-Octanoyl-D-threo-sphingosine with fatty acid-free BSA. BSA acts as a carrier protein, enhancing the solubility and stability of the lipid in the aqueous environment of the cell culture medium.

Rationale:

  • Enhanced Bioavailability: The BSA-lipid complex can more effectively deliver the sphingolipid to the cell surface, facilitating its uptake. This method often results in more consistent and reproducible cellular responses.

  • Reduced Toxicity: By avoiding the use of organic solvents, this method can be advantageous for sensitive cell types or long-term experiments where solvent toxicity is a concern.

Critical Considerations:

  • BSA Purity: It is essential to use high-purity, fatty acid-free BSA to ensure that the binding capacity is not compromised by endogenous lipids.

  • Preparation Time: This method requires more preparation time compared to the organic solvent method.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is the foundation for reproducible experiments. The following table summarizes the key parameters for preparing N-Octanoyl-D-threo-sphingosine stock solutions.

Parameter DMSO Ethanol
Solubility ~2 mg/mLMiscible
Recommended Stock Concentration 10-20 mM10-20 mM
Storage -20°C, desiccated-20°C
Stability ≥ 4 years (when stored properly)≥ 4 years (when stored properly)

Protocol 1.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of N-Octanoyl-D-threo-sphingosine (Molecular Weight: 425.69 g/mol ) in a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials.

Protocol 1.2: Preparation of a 10 mM Stock Solution in Ethanol

  • Weighing: Follow step 1 from Protocol 1.1.

  • Solubilization: Add the appropriate volume of 200-proof (absolute) ethanol to the tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot and store at -20°C as described in Protocol 1.1.

Delivery of N-Octanoyl-D-threo-sphingosine to Cultured Cells

The following protocols provide step-by-step instructions for treating adherent cells with N-Octanoyl-D-threo-sphingosine. These can be adapted for suspension cells.

Protocol 2.1: Delivery Using an Organic Solvent Stock

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the N-Octanoyl-D-threo-sphingosine stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while gently vortexing to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (DMSO or ethanol) to the culture medium as used for the highest concentration of the sphingolipid.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of N-Octanoyl-D-threo-sphingosine or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as viability assays (MTT, trypan blue), apoptosis assays (caspase activity, TUNEL), or Western blotting for signaling proteins.

Protocol 2.2: Delivery Using a BSA Complex

  • Preparation of BSA-Complexed N-Octanoyl-D-threo-sphingosine: a. Prepare a 10 mM stock solution of N-Octanoyl-D-threo-sphingosine in ethanol as described in Protocol 1.2. b. In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium or a suitable buffer (e.g., HBSS) at a concentration that will result in a 1:1 molar ratio with the final desired lipid concentration. A common working concentration for the BSA solution is 5-10 mg/mL. c. While vortexing the BSA solution, slowly add the ethanolic stock of N-Octanoyl-D-threo-sphingosine to achieve the desired final concentration. d. Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.

  • Cell Seeding: Follow step 1 from Protocol 2.1.

  • Vehicle Control: Prepare a vehicle control using the BSA solution that has been treated with the same volume of ethanol as the lipid-complexed solution.

  • Treatment: Remove the old medium and replace it with the medium containing the BSA-complexed N-Octanoyl-D-threo-sphingosine or the BSA vehicle control.

  • Incubation and Downstream Analysis: Follow steps 5 and 6 from Protocol 2.1.

Visualizing the Workflow and Signaling Pathway

To aid in the conceptualization of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_delivery Cellular Delivery cluster_analysis Downstream Analysis compound N-Octanoyl-D-threo-sphingosine (powder) stock 10 mM Stock Solution (-20°C Storage) compound->stock Dissolve solvent DMSO or Ethanol solvent->stock working_solution Working Solution (Final Concentration) stock->working_solution Dilute culture_medium Pre-warmed Culture Medium culture_medium->working_solution treated_cells Treated Cells working_solution->treated_cells Incubate (e.g., 24h) cells Adherent Cells (50-70% confluency) cells->treated_cells viability Viability Assay (MTT) treated_cells->viability apoptosis Apoptosis Assay (Caspase-Glo) treated_cells->apoptosis western Western Blot treated_cells->western

Caption: Experimental workflow for N-Octanoyl-D-threo-sphingosine delivery.

G cluster_membrane Plasma Membrane cluster_pathways Pro-Apoptotic Signaling C8_sph N-Octanoyl-D-threo-sphingosine (Cell-Permeable) intracellular_C8 Intracellular Accumulation C8_sph->intracellular_C8 Diffusion bax Bax Activation & Mitochondrial Translocation intracellular_C8->bax capk Ceramide-Activated Protein Kinase (CAPK) intracellular_C8->capk cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis capk->apoptosis Potential Link

Caption: Signaling pathway of N-Octanoyl-D-threo-sphingosine-induced apoptosis.

Troubleshooting and Best Practices

  • Low Cellular Response:

    • Check Solubility: Ensure the compound is fully dissolved in the stock solution.

    • Prevent Precipitation: Add the stock solution to the culture medium with vigorous mixing.

    • Use BSA Complexation: For sensitive or difficult-to-transfect cells, the BSA method may improve delivery.

    • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type.

  • High Variability Between Replicates:

    • Consistent Cell Density: Ensure all wells are seeded with a similar number of cells and are at a consistent confluency at the time of treatment.

    • Homogeneous Working Solutions: Thoroughly mix the working solutions before adding them to the cells.

    • Minimize Edge Effects: In multi-well plates, consider not using the outer wells, which are more prone to evaporation.

  • Vehicle Control Shows Toxicity:

    • Reduce Solvent Concentration: Lower the final concentration of DMSO or ethanol in the culture medium.

    • Use a Different Solvent: If cells are particularly sensitive to one solvent, try the other.

    • Switch to BSA Delivery: The BSA complexation method eliminates the need for organic solvents.

Conclusion

The successful delivery of N-Octanoyl-D-threo-sphingosine is paramount for obtaining reliable and interpretable data in studies of sphingolipid-mediated signaling. By understanding the chemical properties of this compound and the rationale behind different delivery methods, researchers can design and execute experiments with greater confidence and precision. The protocols and guidelines presented here provide a solid foundation for the effective use of N-Octanoyl-D-threo-sphingosine as a tool to unravel the complexities of cellular life and death.

References

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  • Ruiz-Argüello, M. B., et al. (1998). Sphingosine increases the permeability of model and cell membranes. Biophysical Journal, 74(4), 1965-1973. [Link]

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  • Park, M. S., et al. (2013). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. Molecules and Cells, 35(1), 57-64. [Link]

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  • Bielawska, A., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. The Journal of Biological Chemistry, 271(9), 12646-12654. [Link]

  • Araya, H., et al. (2021). Oligoarginine Peptide Conjugated to BSA Improves Cell Penetration of Gold Nanorods and Nanoprisms for Biomedical Applications. Pharmaceutics, 13(8), 1204. [Link]

  • Funato, K., et al. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. STAR Protocols, 2(2), 100486. [Link]

  • Araya, H., et al. (2021). Oligoarginine Peptide Conjugated to BSA Improves Cell Penetration of Gold Nanorods and Nanoprisms for Biomedical Applications. Pharmaceutics, 13(8), 1204. [Link]

  • Cuvillier, O., et al. (2001). Sphingosine-Induced Apoptosis in Rhabdomyosarcoma Cell Lines Is Dependent on Pre-Mitochondrial Bax Activation and Post-Mitochondrial Caspases. The American Journal of Pathology, 158(6), 2027-2037. [Link]

  • Hsieh, Y.-T., et al. (2006). Mapping pathways downstream of sphingosine 1-phosphate subtype 1 by differential chemical perturbation and proteomics. Molecular & Cellular Proteomics, 5(9), 1645-1656. [Link]

  • Lee, J.-H., et al. (2024). The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b][1][10]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic Acid (THPA) in Human Dermal Papilla Cells. International Journal of Molecular Sciences, 25(13), 6882. [Link]

  • Pochanard, P. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. LabRoots. [Link]

  • Araya, H., et al. (2021). Oligoarginine Peptide Conjugated to BSA Improves Cell Penetration of Gold Nanorods and Nanoprisms for Biomedical Applications. Pharmaceutics, 13(8), 1204. [Link]

  • Park, M.-T., et al. (2003). Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885. [Link]

  • Al-Ghananeem, A. M., et al. (2012). Coating Effects on Nanoparticle Properties, Plasma Protein Adsorption, and In Vitro siRNA Delivery. AAPS PharmSciTech, 13(3), 1030-1038. [Link]

  • Kim, J.-H., et al. (2024). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine Drugs, 22(6), 253. [Link]

  • Tani, M., & Kihara, A. (2021). Metabolic labeling of sphingolipids. In Glycoscience Protocols (pp. 1-6). Springer US. [Link]

  • Cuggino, J. C., et al. (2014). Robust Protocol for the Synthesis of BSA Nanohydrogels by Inverse Nanoemulsion for Drug Delivery. Journal of Applied Polymer Science, 131(21). [Link]

  • Karolina, S., et al. (2012). Signaling pathways triggered by the cell surface receptors for S1P (S1PRs) and C1P (C1PR). ResearchGate. [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 8, 590638. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11130338, Threo-sphingosine, (-)-. [Link]

  • Spiegel, S., & Milstien, S. (2006). Signal transduction of sphingosine-1-phosphate G protein-coupled receptors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(8), 929-937. [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 8, 590638. [Link]

Sources

Method

Optimization of Concentration-Response Assays for N-Octanoyl-D-threo-sphingosine

Application Note & Protocol Guide Abstract & Scientific Rationale N-Octanoyl-D-threo-sphingosine (also known as C8-D-threo-ceramide) is a cell-permeable, non-natural stereoisomer of C8-ceramide. Unlike its biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scientific Rationale

N-Octanoyl-D-threo-sphingosine (also known as C8-D-threo-ceramide) is a cell-permeable, non-natural stereoisomer of C8-ceramide. Unlike its biologically active counterpart (D-erythro-ceramide), which is a potent inducer of apoptosis and phosphatase activation (PP1, PP2A), the D-threo isomer is metabolically stable and often exhibits distinct biological behaviors.

While frequently utilized as a negative control to validate sphingolipid signaling specificity, D-threo isomers possess unique pharmacological properties, including the inhibition of mitochondrial ceramide channels and modulation of Protein Kinase C (PKC). Therefore, generating an accurate Concentration-Response Curve (CRC) is critical for two distinct purposes:

  • Validation of Inactivity: Confirming the lack of apoptotic induction at concentrations where the erythro isomer is active.

  • Functional Characterization: Determining IC50 values for specific inhibitory pathways (e.g., channel blockade).

This guide details the "Gold Standard" preparation using BSA-complexing to prevent plastic adherence and ensure bioavailability, alongside a robust experimental design for CRC generation.

Compound Preparation: The Critical Variable

Lipophilic sphingolipids like C8-ceramide rapidly adsorb to plastic surfaces (pipette tips, reservoirs, plates), leading to significant deviations between nominal and actual concentrations. Solvent-only delivery (DMSO/Ethanol) often causes micro-precipitation in aqueous media.

Recommendation: Use Bovine Serum Albumin (BSA) conjugation for physiological delivery.[1]

Protocol A: BSA-Complexing (Gold Standard)

Purpose: Creates a stable, water-soluble lipid-protein complex for accurate dosing.

Materials:

  • N-Octanoyl-D-threo-sphingosine (Solid or stock in Ethanol).

  • Fatty Acid-Free BSA (Lyophilized).

  • PBS (Ca2+/Mg2+ free) or 150 mM NaCl.

  • Glass vials (scintillation vials).[1]

Workflow Diagram:

BSA_Complexing_Workflow cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Carrier Prep cluster_2 Phase 3: Conjugation Lipid C8-D-threo-Ceramide (Solid) Mix1 Vortex until Clear Solution Lipid->Mix1 Solvent Ethanol or DMSO (Stock: 10-25 mM) Solvent->Mix1 Inject Dropwise Injection of Lipid into BSA (While Vortexing) Mix1->Inject Add slowly BSA Fatty Acid-Free BSA (2% w/v in PBS) Heat Heat to 37°C (Water Bath) BSA->Heat Heat->Inject Incubate Incubate 37°C (30 mins, shaking) Inject->Incubate Final Stock Complex (e.g., 1 mM Lipid : 0.3 mM BSA) Incubate->Final

Caption: Step-by-step workflow for complexing lipophilic ceramides with BSA to ensure solubility in aqueous media.

Step-by-Step Protocol:

  • Prepare Lipid Stock: Dissolve N-Octanoyl-D-threo-sphingosine in absolute ethanol or DMSO to a concentration of 10–25 mM.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS to create a 2% (w/v) solution. Filter sterilize (0.22 µm). Pre-warm to 37°C.

  • Conjugation: While vortexing the BSA solution, add the lipid stock dropwise.

    • Target Ratio: Aim for a 1:1 to 5:1 molar ratio (Lipid:BSA).

    • Final Concentration: The final stock of the complex should be roughly 0.5–1.0 mM lipid.

  • Equilibration: Incubate the mixture at 37°C with gentle shaking for 30 minutes to allow the lipid to bind the hydrophobic pockets of albumin.

  • Storage: Use immediately or aliquot into glass vials and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Concentration-Response Curve

This protocol is designed for a 96-well plate format using adherent cells (e.g., HeLa, MCF-7, or U937).

Experimental Design
  • Cell Density: 5,000 – 10,000 cells/well (optimize for linearity over 48h).

  • Duration: 24 hours (Acute signaling) or 48 hours (Cytotoxicity).

  • Replicates:

    
     or 
    
    
    
    per concentration.
Dosing Strategy

To capture the full dynamic range, use a semi-logarithmic dilution series.

ConditionConcentration (

M)
Purpose
Vehicle Control 0Baseline viability (contains matched % BSA/Solvent)
Low Range 0.1, 0.3, 1.0Assess high-affinity receptor binding (if applicable)
Mid Range 3.0, 10.0Typical range for erythro activity (comparison point)
High Range 30.0, 100.0Assess non-specific toxicity or channel inhibition
Positive Control D-erythro-C8-Cer (10

M)
Validates assay sensitivity (induces cell death)
Assay Workflow
  • Seeding: Seed cells in 90 µL complete media. Allow attachment (overnight).

  • Treatment Prep: Prepare

    
     concentrations of the BSA-lipid complex in culture media.
    
  • Treatment: Add 10 µL of the

    
     solution to each well.
    
    • Note: This minimizes solvent shock compared to direct DMSO addition.

  • Incubation: 24–48 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent (e.g., MTT, CellTiter-Glo, or Caspase-3/7 Glo).

  • Measurement: Read Absorbance (MTT) or Luminescence (ATP/Caspase) on a plate reader.

Mechanistic Context & Data Interpretation[2][3][4][5][6][7][8]

Understanding the stereochemical distinction is vital for interpreting the CRC.

Signaling_Pathways cluster_erythro D-erythro-Ceramide (Active) cluster_threo D-threo-Ceramide (The Topic) Erythro D-erythro-C8-Cer PP2A PP2A Activation Erythro->PP2A Mito Mitochondrial Channel Formation Erythro->Mito Apoptosis Apoptosis / Cell Death PP2A->Apoptosis Mito->Apoptosis Threo D-threo-C8-Cer Threo->Mito INHIBITS (Antagonist) PKC PKC Inhibition Threo->PKC Potent Inactive Metabolically Inactive Threo->Inactive

Caption: D-threo-ceramide acts as an antagonist to mitochondrial channels formed by erythro-ceramide, while lacking intrinsic apoptotic activity.

Data Analysis Guide
  • Normalization: Normalize raw values to the Vehicle Control (set as 100%).

  • Curve Fitting: Use a 4-Parameter Logistic (4PL) non-linear regression model:

    
    
    
  • Interpretation Scenarios:

Curve ShapeObservationInterpretation
Flat Line No loss of viability up to 100

M
Valid Negative Control. Confirms stereospecificity of the erythro effect.
Sigmoidal Drop IC50

15-20

M
Non-Specific Toxicity. High concentrations of cationic lipids can act as detergents.
Inhibition Rescue of erythro-induced deathSpecific Antagonism. D-threo is blocking the mitochondrial ceramide channel.

Troubleshooting & Validation Checks

  • Z-Factor: For screening assays, ensure

    
    .
    
    
    
    
    Where p = Positive Control (Erythro) and n = Negative Control (Vehicle).
  • Solvent Tolerance: If not using BSA, ensure final DMSO concentration is

    
     (v/v). Higher DMSO levels can permeabilize membranes, masking lipid effects.
    
  • Plasticware: If the CRC is shifted right (lower potency than expected), the lipid likely adhered to the plastic plate. Switch to glass-coated plates or increase BSA carrier concentration.

References

  • Siskind, L. J., et al. (2002). Sphingosine forms channels in membranes that differ greatly from those formed by ceramide. Journal of Biological Chemistry.[1] Available at: [Link]

  • Stiban, J., et al. (2006).[2] Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Apoptosis.[3] Available at: [Link]

  • Bielawska, A., et al. (1993). Ceramide-mediated biology.[4][5] Determination of structural and stereospecific requirements. Journal of Biological Chemistry.[1] Available at: [Link]

Sources

Application

Application Note: A Guide to Sphingomyelinase Activity Assays with a Focus on Ceramide Quantification

Introduction: The Critical Role of Sphingomyelinase in Cellular Signaling Sphingomyelinases (SMases) are a class of enzymes crucial to cellular function, catalyzing the hydrolysis of sphingomyelin into ceramide and phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sphingomyelinase in Cellular Signaling

Sphingomyelinases (SMases) are a class of enzymes crucial to cellular function, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This reaction is a central point in the sphingolipid signaling pathway, as the product, ceramide, is a potent bioactive lipid.[3][4][5] Ceramide acts as a second messenger, modulating critical cellular processes including apoptosis, cell cycle arrest, inflammation, and insulin signaling.[4][5][6][7] Given their involvement in a wide range of physiological and pathological states—from immune responses to neurodegenerative diseases and cancer—the accurate measurement of SMase activity is of paramount importance in both basic research and drug development.[1][8]

There are several types of sphingomyelinases, classified by their optimal pH and subcellular location, primarily acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[8][9] Developing robust and reliable assays to quantify their activity is essential for understanding their biological roles and for screening potential therapeutic modulators. This guide provides a detailed overview of a widely used, sensitive fluorometric assay for SMase activity and clarifies the role of ceramide analogs, such as N-Octanoyl-D-threo-sphingosine (C8-ceramide), within this experimental framework.

Principle of the Assay: An Enzyme-Coupled Fluorometric Approach

A common and highly sensitive method for determining SMase activity is a multi-step, enzyme-coupled assay.[10][11][12] This approach measures the generation of phosphocholine, one of the products of the sphingomyelin hydrolysis reaction. The phosphocholine is then sequentially acted upon by other enzymes to produce a detectable signal. The workflow is as follows:

  • Sphingomyelin Hydrolysis: The SMase in the sample hydrolyzes its substrate, sphingomyelin, to produce ceramide and phosphocholine.

  • Phosphocholine Cleavage: Alkaline phosphatase (ALP) is introduced to hydrolyze phosphocholine, yielding choline and inorganic phosphate.

  • Choline Oxidation: Choline oxidase then acts on the newly formed choline, producing betaine and hydrogen peroxide (H₂O₂).

  • Signal Generation: Finally, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a highly sensitive and stable fluorogenic probe like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red). This reaction generates the intensely fluorescent product, resorufin, which can be measured with a fluorescence microplate reader.[10][11][13]

The resulting fluorescence intensity is directly proportional to the amount of phosphocholine produced, and thus to the sphingomyelinase activity in the sample.[9]

The Role of N-Octanoyl-D-threo-sphingosine (C8-Ceramide)

It is a common misconception that N-Octanoyl-D-threo-sphingosine, a C8-ceramide analog, is a substrate for sphingomyelinase. In fact, ceramide is the product of the SMase reaction.[1][2] N-Octanoyl-D-threo-sphingosine is a valuable tool in sphingolipid research, but its primary role is not as a direct substrate in SMase activity assays. Instead, its applications include:

  • Cellular Studies: As a cell-permeable ceramide analog, it is widely used to mimic the intracellular accumulation of ceramide and study its downstream effects on signaling pathways like apoptosis.[14][15]

  • Analytical Standard: In assay formats that directly measure ceramide production (e.g., via HPLC or mass spectrometry), N-Octanoyl-D-threo-sphingosine and other ceramide species serve as essential quantitative standards for calibration and quantification.[14]

This guide will focus on the more common fluorometric assay that measures the co-product, phosphocholine.

Visualizing the Workflow

The following diagrams illustrate the core enzymatic reaction and the subsequent coupled assay workflow for signal detection.

Sphingomyelinase_Reaction cluster_reaction Core Enzymatic Reaction sphingomyelin Sphingomyelin smase Sphingomyelinase (aSMase or nSMase) sphingomyelin->smase products Ceramide + Phosphocholine smase->products

Caption: The core reaction catalyzed by Sphingomyelinase.

Fluorometric_Assay_Workflow cluster_products SMase Reaction Products cluster_detection Enzyme-Coupled Detection Cascade Phosphocholine Phosphocholine Choline Choline Phosphocholine->Choline  Alkaline  Phosphatase H2O2 Hydrogen Peroxide (H₂O₂) Choline->H2O2  Choline  Oxidase Resorufin Resorufin (Fluorescent) H2O2->Resorufin  HRP +  Amplex® Red

Caption: Workflow of the enzyme-coupled fluorometric assay.

Detailed Protocol: Fluorometric Sphingomyelinase Activity Assay

This protocol is adapted from standard methodologies, such as those used in commercially available kits.[9][10][16] It is designed for a 96-well microplate format.

I. Required Materials
  • Reagents: Sphingomyelin (substrate), Sphingomyelinase (for positive control/standard), Alkaline Phosphatase (ALP), Choline Oxidase, Horseradish Peroxidase (HRP), Amplex® Red reagent, Phosphocholine (for standard curve), DMSO.

  • Buffers: Assay buffer appropriate for the SMase type (e.g., pH 5.0 for aSMase, pH 7.4 for nSMase).

  • Equipment: 96-well black, clear-bottom microplates, fluorescence microplate reader (Excitation: ~530-570 nm, Emission: ~585-600 nm), incubator, standard laboratory pipettes and consumables.

  • Samples: Cell or tissue lysates, purified enzyme preparations.

II. Reagent Preparation
  • Assay Buffer (1X): Prepare the appropriate buffer for your enzyme of interest. For aSMase, a common buffer is 50 mM sodium acetate, pH 5.0.[17] For nSMase, Tris-HCl or HEPES at pH 7.4 is typically used.

  • Phosphocholine Standard Stock (100 µM): Dissolve phosphorylcholine chloride in 1X Assay Buffer to create a 100 µM stock solution.

  • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality DMSO. Store at -20°C, protected from light.[10]

  • Substrate Solution (Sphingomyelin): Prepare a working solution of sphingomyelin in 1X Assay Buffer. The final concentration in the assay is typically between 50-200 µM. Sonication may be required to achieve a uniform suspension.

  • Detection Reagent Mix: This should be prepared fresh and protected from light. For each 5 mL of mix (sufficient for ~50 wells), combine the following in 1X Assay Buffer:

    • HRP (e.g., 10 U/mL)

    • Choline Oxidase (e.g., 1 U/mL)

    • Alkaline Phosphatase (e.g., 50 U/mL)

    • Amplex® Red (final concentration ~100 µM)

III. Experimental Procedure

A. Standard Curve Preparation

  • Create a series of phosphocholine standards by diluting the 100 µM stock solution in 1X Assay Buffer. A typical range would be 0 to 10 µM.

  • Add 50 µL of each standard dilution to separate wells of the 96-well plate. Include a "blank" well with 50 µL of 1X Assay Buffer only.

B. Sample and Control Preparation

  • Thaw samples (e.g., cell lysates) on ice.

  • Add 50 µL of your sample to the designated wells.

  • For a positive control, add a known amount of purified sphingomyelinase to a well containing 50 µL of 1X Assay Buffer.

  • For a negative control (sample blank), add 50 µL of your sample to a well, but plan to add 1X Assay Buffer instead of the substrate solution in the next step.

C. Enzymatic Reaction

  • Initiate the reaction by adding 50 µL of the Sphingomyelin Substrate Solution to all sample and positive control wells. Add 50 µL of 1X Assay Buffer to the negative control wells.

  • The total volume in these wells is now 100 µL.

  • Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

D. Signal Development and Measurement

  • After incubation, stop the SMase reaction and begin signal development by adding 100 µL of the freshly prepared Detection Reagent Mix to all wells (standards, samples, and controls).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence using a microplate reader with excitation set to ~540-570 nm and emission to ~590-600 nm.[8][9]

IV. Data Analysis
  • Correct for Background: Subtract the fluorescence reading of the blank well (0 µM standard) from all standard, sample, and control readings.

  • Generate Standard Curve: Plot the background-corrected fluorescence values for the phosphocholine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Sample Activity: Use the standard curve equation to calculate the concentration of phosphocholine produced in each sample well.

  • Determine SMase Activity: Convert the phosphocholine concentration into an activity unit, typically expressed as nmol/min/mg of protein or pmol/hr/mg. This requires knowing the incubation time, reaction volume, and the protein concentration of your sample.

Activity (nmol/min/mg) = [Phosphocholine (nmol) / (Incubation Time (min) x Protein (mg))]

Data Presentation and Interpretation

The results of the assay should be presented clearly to allow for straightforward interpretation.

Table 1: Representative Phosphocholine Standard Curve Data

Phosphocholine (µM)Raw Fluorescence (RFU)Corrected Fluorescence (RFU)
0 (Blank)4500
1.2518501400
2.533002850
5.062005750
10.01185011400
Linear Fit (R²) -0.999

Table 2: Sample Sphingomyelinase Activity Calculation

Sample IDCorrected RFU[Phosphocholine] (µM)Protein (mg/mL)Activity (nmol/min/mg)
Control3500.310.50.021
Treated45003.950.50.263

Conclusion and Best Practices

This application note outlines a robust and sensitive fluorometric method for measuring sphingomyelinase activity. The key to a successful assay lies in careful preparation of reagents, accurate pipetting, and the use of appropriate controls. While N-Octanoyl-D-threo-sphingosine is a vital tool for studying the downstream consequences of ceramide production, it is crucial to select the correct substrate—sphingomyelin—for accurately determining the enzymatic activity of SMase. By following this detailed protocol and understanding the principles behind each step, researchers can confidently quantify sphingomyelinase activity and advance our understanding of its role in health and disease.

References

  • Merrill Jr, A. H. (n.d.). Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism. PubMed. Retrieved from [Link]

  • Mühle, C., et al. (2002). High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates. Journal of Lipid Research. Retrieved from [Link]

  • He, X., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. MDPI. Retrieved from [Link]

  • Chen, Y., et al. (2015). Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity. ResearchGate. Retrieved from [Link]

  • Spence, M. W., et al. (1979). Niemann-Pick disease type D: lipid analyses and studies on sphingomyelinases. PubMed. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay Kit. Retrieved from [Link]

  • Gooris, G. S., et al. (2023). Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. Journal of Lipid Research. Retrieved from [Link]

  • Liu, A., et al. (2017). A high-throughput sphingomyelinase assay using natural substrate. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Gorden, D. L., et al. (2011). Neutral Sphingomyelinase 2 Deficiency Increases Hyaluronan Synthesis by Up-regulation of Hyaluronan Synthase 2 through Decreased Ceramide Production and Activation of Akt. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the C8-ceramide (N-octanoyl-d-erythro-sphingosine). Retrieved from [Link]

  • Biosolve Shop. (n.d.). N-Octanoyl-D-erythro-Sphingosine (C8 Ceramide) for synthesis. Retrieved from [Link]

  • Al-Disal, M., et al. (2021). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology. Retrieved from [Link]

  • Mühle, C., et al. (2013). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. ResearchGate. Retrieved from [Link]

  • Gault, C. R., et al. (2010). Advances in determining signaling mechanisms of ceramide and role in disease. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, A12220, Amplex™ Red Sphingomyelinase Assay Kit. Retrieved from [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved from [Link]

  • Kjellin, M., et al. (2020). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Lipotype. (n.d.). Non-hydroxy-sphingosine - Lipid Analysis. Retrieved from [Link]

  • Thakkar, H., et al. (2025). Ceramide signaling in immunity: a molecular perspective. PubMed. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Intriguing World of Ceramides: Nature's Lipid Signaling Molecules. Retrieved from [Link]

Sources

Method

Technical Application Note: Flow Cytometric Analysis of Apoptosis Induced by N-Octanoyl-D-threo-sphingosine

This Application Note is designed for researchers investigating sphingolipid signaling. It addresses the specific request for N-Octanoyl-D-threo-sphingosine , a stereoisomer of the bioactive C8-Ceramide.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating sphingolipid signaling. It addresses the specific request for N-Octanoyl-D-threo-sphingosine , a stereoisomer of the bioactive C8-Ceramide.

Scientific Context: The D-erythro isomer of N-Octanoyl-sphingosine (C8-Ceramide) is the biologically active analog of natural ceramide, known to induce apoptosis via mitochondrial outer membrane permeabilization (MOMP). The D-threo isomer is frequently utilized as a stereochemical control to distinguish specific signaling events from non-specific lipid toxicity, though some studies suggest it may possess distinct biological activities depending on the cell type. This protocol focuses on quantifying these apoptotic effects using flow cytometry.[1][2][3][4][5]

Introduction & Mechanism

Sphingolipids are not merely structural membrane components but potent signaling molecules. Short-chain ceramides, such as N-Octanoyl-D-erythro-sphingosine (C8-Ceramide) , are cell-permeable and widely used to mimic endogenous ceramide accumulation during stress responses.

The induction of apoptosis by these lipids typically follows the Intrinsic Mitochondrial Pathway :

  • Insertion: Ceramide inserts into the mitochondrial outer membrane.

  • Pore Formation: It facilitates the formation of channels (often in synergy with Bax/Bak), leading to Loss of Mitochondrial Membrane Potential (

    
    ).
    
  • ROS Generation: Disruption of the electron transport chain increases Reactive Oxygen Species (ROS).

  • Execution: Cytochrome

    
     release activates Caspase-9 and subsequently Caspase-3/7.
    

Critical Consideration (Stereospecificity): While D-erythro is the natural configuration, the D-threo isomer (the topic of this protocol) often exhibits significantly reduced biological activity or acts as an inhibitor of ceramide metabolism. Therefore, this protocol is designed as a comparative assay , utilizing D-threo as the test compound against D-erythro (Positive Control) and Vehicle (Negative Control).

Mechanistic Pathway Diagram

CeramideApoptosis C8_Erythro N-Octanoyl-D-erythro-sphingosine (Bioactive) Mito Mitochondria (Outer Membrane) C8_Erythro->Mito Specific Binding C8_Threo N-Octanoyl-D-threo-sphingosine (Test Isomer) C8_Threo->Mito Low Affinity? NonSpecific Non-Specific Lipid Toxicity C8_Threo->NonSpecific High Conc. MOMP MOMP (Pore Formation) Mito->MOMP ROS ROS Generation (Oxidative Stress) MOMP->ROS dPsi Loss of ΔΨm (JC-1 Aggregate Loss) MOMP->dPsi Caspase Caspase-3 Activation (Apoptosis) ROS->Caspase dPsi->Caspase NonSpecific->Caspase

Figure 1: Signaling cascade distinguishing specific bioactive effects (Erythro) from potential threo-isomer effects.[6]

Reagent Preparation (Critical Step)

Lipid solubility is the most common point of failure in this assay. C8-Ceramide is hydrophobic.

Stock Solution (50 mM)
  • Dissolve N-Octanoyl-D-threo-sphingosine in high-quality DMSO (anhydrous).

  • Vortex vigorously and warm to 37°C if necessary to ensure complete solubilization.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (Treatment Media)

Direct addition of DMSO stock to media can cause precipitation.

  • Method A (Standard): Dilute stock 1:1000 into pre-warmed culture media (final DMSO < 0.1%) while vortexing the media.

  • Method B (BSA-Complexing - Recommended for high conc.):

    • Prepare a 2% fatty-acid-free BSA solution in PBS.

    • Add lipid stock to the BSA solution at 37°C while vortexing.

    • Dilute this complex into the final culture media. This mimics physiological lipid transport.

Experimental Workflow

Workflow Seed Seed Cells (0.5 x 10^6/mL) Treat Treatment (6-24h) 1. Vehicle (DMSO) 2. D-erythro (Pos) 3. D-threo (Test) Seed->Treat Harvest Harvest (Include Floating Cells!) Treat->Harvest Stain Staining (Annexin V / PI) Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire

Figure 2: Step-by-step experimental workflow for lipid-induced apoptosis.

Core Protocols

Protocol A: Annexin V / Propidium Iodide (PI) Assay

Purpose: To quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.[4]

Materials:

  • Annexin V-FITC (or APC)

  • Propidium Iodide (PI) or 7-AAD

  • Annexin Binding Buffer (Ca2+ is essential for Annexin binding)

Procedure:

  • Treatment: Treat cells with 5, 10, and 20 µM of N-Octanoyl-D-threo-sphingosine for 12-24 hours. Include a D-erythro positive control.

  • Harvest: Collect supernatant (contains late apoptotic cells) and trypsinize adherent cells. Combine into one tube.

  • Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.

  • Resuspend: Resuspend pellet in 100 µL 1X Annexin Binding Buffer (approx.

    
     cells).
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Finalize: Add 400 µL 1X Binding Buffer. Analyze immediately.

Gating Strategy:

  • Plot 1: FSC vs SSC (Gate out debris).

  • Plot 2: FITC (X-axis) vs PI (Y-axis).

    • Q3 (Low/Low): Live

    • Q4 (High/Low): Early Apoptotic (PS exposure)[5]

    • Q2 (High/High): Late Apoptotic/Necrotic[2]

Protocol B: Mitochondrial Membrane Potential (JC-1)

Purpose: To determine if the D-threo isomer induces MOMP, a hallmark of ceramide toxicity.

Mechanism: JC-1 forms red aggregates in healthy mitochondria (High Potential). In apoptotic cells, it remains as green monomers (Low Potential).

Procedure:

  • Harvest: Collect cells as described above.

  • Stain: Resuspend

    
     cells in 1 mL media containing 2 µM JC-1 .
    
  • Incubate: 30 minutes at 37°C, 5% CO2.

  • Wash: Centrifuge and wash 2x with warm PBS.

  • Analyze:

    • Excitation: 488 nm.

    • Emission: 530 nm (Green/FITC) and 590 nm (Red/PE).

    • Readout: Apoptosis is indicated by a decrease in the Red/Green fluorescence ratio (Shift from Q2 to Q4).

Data Analysis & Interpretation

Compare the efficacy of the D-threo isomer against the D-erythro standard.

ParameterHealthy ControlD-erythro (Active)D-threo (Test)Interpretation
Annexin V NegativePositive (High)Variable*If High: Threo is active. If Low: Stereospecificity confirmed.
PI Uptake NegativePositive (Late)VariableIndicates membrane rupture.
Mito Potential High (Red)Low (Green)High/LowValidates intrinsic pathway involvement.
ROS Levels LowHighVariableCeramide-induced oxidative stress.[4]

Troubleshooting Guide:

  • High Background Apoptosis in Control: Ensure DMSO concentration is <0.1%. Check cell confluency (over-confluent cells undergo spontaneous apoptosis).

  • Precipitation: If you see high SSC debris, the lipid may have precipitated. Switch to the BSA-complexing method.

  • No Effect: N-Octanoyl-D-threo-sphingosine is often less potent. Increase concentration to 50 µM or extend time to 48h, but be wary of non-specific necrosis.

References

  • C8-Ceramide Apoptosis Mechanism: Mullen, T. D., & Obeid, L. M. (2012).[7] Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death.[7][8][9] Anti-Cancer Agents in Medicinal Chemistry.

  • Flow Cytometry Protocols for Apoptosis: Bio-Rad Laboratories. Apoptosis Analysis by Flow Cytometry.[1][2][3][4][5]

  • Sphingolipid Stereochemistry & Synthesis: Duclos, R. I.[6] (2001).[6] The total syntheses of D-erythro-sphingosine... via an azidosphingosine analog. Chemistry and Physics of Lipids.

  • Mitochondrial ROS & Ceramide: Zhang, X., et al. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS... in Human Lung Cancer Cells. International Journal of Molecular Sciences.

  • Lipid Solubilization Protocols: Cayman Chemical. Sphingolipid Advice: Solubilization protocols for cell culture.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Delivery of N-Octanoyl-D-threo-sphingosine (C8-Ceramide)

[1] Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges of delivering N-Octanoyl-D-threo-sphingosine (C8-Ceramide) in aqueous environments.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges of delivering N-Octanoyl-D-threo-sphingosine (C8-Ceramide) in aqueous environments. While short-chain ceramides (C2-C8) are often termed "cell-permeable," C8-Ceramide retains significant hydrophobicity compared to C2-Ceramide, leading to rapid crystallization in aqueous media if not properly formulated.[1]

Molecule Profile:

  • Target: N-Octanoyl-D-threo-sphingosine (C8-Ceramide)[1][2]

  • Challenge: High hydrophobicity leads to precipitation in water/media.

  • Stereochemistry Note: This guide applies to the D-threo isomer.[1] While biologically distinct from the natural D-erythro isomer (often acting as an inactive control or inhibitor), its physicochemical solubility properties and delivery requirements are identical.[1]

Module 1: Primary Solvent Selection & Stock Preparation

Before attempting aqueous delivery, you must establish a stable organic stock solution. Direct addition of solid powder to water will fail.

Recommended Solvents
SolventSolubility LimitStabilityApplication Note
DMSO ~20–50 mg/mLHighPreferred for stock solutions.[1] Hygroscopic; keep sealed.
Ethanol (Abs.) MiscibleModerateGood for evaporation-based liposome preparation.[1]
DMF ~10 mg/mLHighAlternative if DMSO is contraindicated; toxic to some cell lines.[1]
Water Insoluble N/ADo not use. Forms micrometer-scale crystals.[1]
Protocol: Preparing the Master Stock[3]
  • Weighing: Weigh the C8-Ceramide powder in a glass vial (avoid plastics that may leach plasticizers).

  • Solvation: Add high-grade anhydrous DMSO to achieve a concentration of 5–10 mM .

  • Purging: Overlay with inert gas (Argon or Nitrogen) to prevent oxidation if storing long-term.[1]

  • Storage: Store at -20°C.

    • Note: DMSO freezes at 19°C. Always thaw completely and vortex before use to ensure homogeneity, as lipids can stratify during freezing.

Module 2: The Gold Standard – BSA Complexation[3]

Why this works: Albumin (BSA) is the physiological carrier of fatty acids and sphingolipids in the blood.[3] Complexing C8-Ceramide with BSA prevents the "blooming" of crystals upon contact with media, maintaining the lipid in a monomeric, bioavailable form.

The Protocol (Self-Validating)

Reagents:

  • Fatty Acid-Free BSA (Bovine Serum Albumin).[1] Crucial: Endogenous fatty acids occupy binding sites; use "Fatty Acid-Free" grade.[1]

  • PBS (pH 7.[1]4) or Serum-Free Media.[1][4]

  • C8-Ceramide DMSO Stock (from Module 1).[1]

Step-by-Step Workflow:

  • Prepare BSA Vehicle: Dissolve BSA in PBS to create a 2% (w/v) solution. Filter sterilize (0.22 µm).

  • Pre-Heat: Warm the BSA solution to 37°C in a water bath.

  • Vortex-Injection (The Critical Step):

    • While continuously vortexing the warm BSA solution, slowly inject the C8-Ceramide DMSO stock.[3]

    • Target Ratio: 1:1 molar ratio (Ceramide:BSA) is ideal, but for high loading, you may go up to 1:5.

    • Final Solvent limit: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1][3]

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Validation Check: Inspect the solution against a light source.

    • Clear/Slightly Opalescent:[1][3]Success. The ceramide is complexed.[3][4]

    • Cloudy/Visible Particulates:Failure. The lipid precipitated before binding.[3] Repeat with slower addition or higher BSA concentration.[1]

Visualization: BSA Complexation Workflow

BSA_Complexation Start Start: C8-Ceramide Solid Stock Dissolve in DMSO (5-10 mM Stock) Start->Stock Mixing CRITICAL STEP: Vortex BSA while adding DMSO Stock dropwise Stock->Mixing Inject BSA_Prep Prepare 2% Fatty Acid-Free BSA in PBS (37°C) BSA_Prep->Mixing Host Solution Incubation Incubate 37°C 30 Minutes Mixing->Incubation Check Visual Inspection Incubation->Check Success Clear/Opalescent: Stable Complex Check->Success No Particulates Fail Cloudy/Crystals: Precipitation Check->Fail Visible Precipitate

Figure 1: Critical workflow for generating stable Ceramide-BSA complexes. The vortex-injection step is the primary failure point.

Module 3: Advanced Delivery (Liposomes & Solvents)[1][3]

If BSA interferes with your specific assay (e.g., protein-free biophysics studies), use these alternatives.

A. Liposomal Incorporation (Dodecane/Ethanol)

For experiments requiring a pure lipid environment or higher concentrations.[1]

  • The "98:2" Method:

    • Prepare a solvent mixture of Ethanol:Dodecane (98:2 v/v) .[1][5]

    • Dissolve C8-Ceramide in this mixture.[1]

    • Add this solution to your aqueous media.[1][4][6] The small amount of dodecane acts as a hydrophobic anchor, helping disperse the ceramide into a quasi-stable colloid.[3]

    • Warning: Dodecane can be toxic; strictly control the volume added to cells.[3]

B. Liposome Co-Formulation[1]
  • Mix C8-Ceramide with carrier lipids (e.g., DOPC or Cholesteryl Phosphocholine) in chloroform.[1]

  • Evaporate solvent to form a thin film.[1]

  • Hydrate with PBS >30 mins above the transition temperature.

  • Extrude (100 nm) to form unilamellar vesicles.

    • Benefit: Eliminates solvent toxicity entirely.[1]

Module 4: Troubleshooting & FAQs

Decision Matrix: Which Method Should I Use?

Delivery_Decision Start Select Delivery Method CellCulture Cell Culture (Standard) Start->CellCulture ProteinFree Protein-Free / Biophysics Start->ProteinFree HighConc High Concentration (>50 µM) CellCulture->HighConc BSA BSA Complexation (Recommended) CellCulture->BSA Low Toxicity Liposome Liposomal Formulation HighConc->Liposome Best Stability ProteinFree->Liposome Stable Bilayers Solvent Ethanol:Dodecane (98:2) ProteinFree->Solvent Quick Assay

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions

Q: My solution turned cloudy immediately after adding the DMSO stock to the media. Can I still use it? A: No. Cloudiness indicates the ceramide has precipitated into microcrystals.[3] These crystals will sediment onto cells, causing localized toxicity (physical stress) and undefined effective concentrations.[1] You must restart using the BSA complexation method or a slower injection rate.

Q: Why use D-threo instead of D-erythro? A: D-threo-C8-ceramide is an unnatural isomer.[1] It is often used as a negative control for the biologically active D-erythro isomer, or to study stereospecific binding. However, physically, they share the same solubility profile. Do not assume the "inactive" isomer is easier to dissolve.

Q: Can I store the BSA-Ceramide complex? A: Yes, but short-term only. Store at 4°C for up to 1 week. Do not freeze the complex, as freeze-thaw cycles can disrupt the albumin-lipid interaction and cause precipitation.

Q: What is the maximum concentration I can achieve in cell culture? A: With BSA complexing, you can typically achieve 50–100 µM . Without BSA (direct solvent spike), you are limited to ~5–10 µM before precipitation occurs, and even then, stability is poor.

References

  • Cayman Chemical. (2024).[1][6][7] N-octanoyl-D-erythro-Sphingosine Product Information & Solubility. Link (Note: Solubility data applies to threo isomer).[1]

  • Sukumaran, P., et al. (2011).[1] Calcium signaling regulates novel proliferation and survival roles of ceramide in survival of colon cancer cells. (Discusses Cholesteryl Phosphocholine delivery).[1][8] Link

  • Avanti Polar Lipids. (2018).[1] Spotlight: Ceramide Delivery System. Link

  • García-González, V., et al. (2018).[1] BSA as a carrier for fatty acids and ceramides.[1][9] (General protocol reference for albumin-lipid complexation). Link

  • MedChemExpress. (2024).[1] C8-Ceramide Solubility and Handling. Link

Sources

Optimization

Technical Support Center: Preventing Precipitation of N-Octanoyl-D-threo-sphingosine in Culture Medium

Introduction N-Octanoyl-D-threo-sphingosine, a synthetic short-chain ceramide analog, is a valuable tool for researchers studying the diverse roles of sphingolipids in cellular processes such as apoptosis, cell signaling...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Octanoyl-D-threo-sphingosine, a synthetic short-chain ceramide analog, is a valuable tool for researchers studying the diverse roles of sphingolipids in cellular processes such as apoptosis, cell signaling, and membrane structure.[1] Despite its utility, a significant challenge researchers face is its poor aqueous solubility, which often leads to precipitation in cell culture media. This guide provides a comprehensive troubleshooting framework to help you successfully incorporate N-Octanoyl-D-threo-sphingosine into your experiments while maintaining its bioavailability and preventing precipitation.

Understanding the Problem: Why Does Precipitation Occur?

The precipitation of N-Octanoyl-D-threo-sphingosine in aqueous culture medium is primarily due to its amphiphilic nature. It possesses a hydrophobic acyl chain and a hydrophilic sphingosine head group. In aqueous environments, these molecules tend to self-aggregate to minimize the unfavorable interaction between their hydrophobic tails and water. When the concentration exceeds a certain threshold, known as the critical micelle concentration (CMC), these molecules form micelles.[2][3] Further increases in concentration or interactions with components in the culture medium can lead to the formation of larger aggregates that precipitate out of solution.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the handling and use of N-Octanoyl-D-threo-sphingosine in cell culture.

Q1: My N-Octanoyl-D-threo-sphingosine precipitated immediately after I added it to my culture medium. What went wrong?

A1: This is a common issue and usually points to a problem with the initial solubilization or the final concentration in the medium. Here are the likely causes and solutions:

  • Inadequate Stock Solution Preparation: The compound must be fully dissolved in an appropriate organic solvent before being introduced to the aqueous medium. Direct addition of the solid to the medium will result in immediate precipitation.

  • High Final Concentration: The final concentration in your culture medium may be too high, exceeding its solubility limit. It is crucial to perform serial dilutions of your stock solution to achieve the desired final concentration.

  • Solvent Choice: The organic solvent used for the stock solution is critical. Solvents like ethanol, DMSO, and DMF are commonly used.[4][5]

Q2: What is the best solvent to use for my stock solution?

A2: The choice of solvent can impact both solubility and potential cytotoxicity. Here's a comparison of commonly used solvents:

SolventSolubility of Sphingosines/CeramidesNotes on Usage in Cell Culture
Ethanol Miscible for sphingosine (d17:1).[4] Soluble for N-Octanoyl-D-threo-sphingosine.[5]Generally well-tolerated by most cell lines at final concentrations ≤ 0.1%. It is advisable to keep the final ethanol concentration as low as possible.
DMSO Approx. 2 mg/mL for sphingosine (d17:1).[4] Soluble for N-Octanoyl-D-threo-sphingosine.[5]Can have biological effects on its own. It is recommended to keep the final DMSO concentration below 0.1%.
DMF Approx. 10 mg/mL for sphingosine (d17:1).[4] Soluble for N-Octanoyl-D-threo-sphingosine.[5]Similar to DMSO, can have cellular effects. Use with caution and keep final concentrations low.
Chloroform:Methanol Soluble.[6][7]Not for live cell cultures. This solvent system is highly toxic to cells and should only be used for analytical purposes.[6]

Recommendation: Start with ethanol or DMSO for your stock solution. Always prepare a high-concentration stock to minimize the volume of organic solvent added to your culture medium.

Q3: I prepared a stock solution in ethanol, but the compound still precipitates when added to the medium. What else can I do?

A3: If precipitation persists even with a properly prepared stock solution, consider using a carrier molecule to enhance solubility and delivery to cells. Bovine Serum Albumin (BSA) is a widely used carrier for lipids and fatty acids in cell culture.[8][9]

Why BSA works: BSA has multiple binding sites for hydrophobic molecules, effectively sequestering the N-Octanoyl-D-threo-sphingosine and preventing it from self-aggregating in the aqueous medium.[10] This BSA-lipid complex can then deliver the compound to the cells in a more physiologically relevant manner.[8]

Q4: How do I prepare N-Octanoyl-D-threo-sphingosine complexed with BSA?

A4: A detailed protocol is provided in the "Protocols" section below. The general principle involves first dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then resuspending the film in a solution containing fatty acid-free BSA.

Q5: Can I sonicate or heat my solution to improve solubility?

A5: Yes, gentle sonication or mild heating (up to 40°C) can aid in dissolving the compound, particularly when preparing stock solutions or complexing with BSA.[6] However, excessive heating should be avoided as it can degrade the lipid.

Experimental Protocols

Protocol 1: Preparation of an Ethanol Stock Solution
  • Weigh out the desired amount of N-Octanoyl-D-threo-sphingosine in a sterile glass vial.

  • Add the appropriate volume of absolute ethanol to achieve a high-concentration stock (e.g., 10-20 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 40°C) or brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C.

  • When treating cells, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final ethanol concentration remains non-toxic to your cells (ideally ≤ 0.1%).

Protocol 2: Preparation of a BSA-Complexed Solution

This protocol is adapted from general methods for lipid-BSA complexation.

  • In a glass test tube, add the desired amount of N-Octanoyl-D-threo-sphingosine dissolved in a small volume of a suitable organic solvent (e.g., ethanol or chloroform:methanol).

  • Evaporate the solvent under a gentle stream of nitrogen gas to create a thin lipid film on the bottom of the tube. Ensure all solvent is removed by placing the tube under a vacuum for at least 1 hour.

  • Prepare a solution of fatty acid-free BSA in sterile water or serum-free medium (e.g., 4 mg/mL).

  • Warm the BSA solution to 37°C.

  • Add the warm BSA solution to the lipid film. The volume should be calculated to achieve the desired final lipid concentration.

  • Incubate the mixture at 37°C for 30 minutes, with occasional vortexing or sonication to ensure the lipid is fully complexed with the BSA.

  • The resulting BSA-lipid complex can then be added to your cell culture.

Visualizing the Workflow

Workflow for Solubilizing N-Octanoyl-D-threo-sphingosine

G cluster_0 Initial Preparation cluster_1 Application to Culture cluster_2 Troubleshooting with BSA Carrier start N-Octanoyl-D-threo-sphingosine (Solid) stock High-Concentration Stock Solution (e.g., 10 mM in Ethanol/DMSO) start->stock Dissolve media Cell Culture Medium stock->media Add to medium film Dry Lipid Film stock->film Evaporate Solvent precipitate Precipitation Occurs media->precipitate If concentration is too high or no carrier is used success Successful Solubilization media->success If concentration is appropriate bsa_complex BSA-Lipid Complex film->bsa_complex Resuspend bsa_solution Fatty Acid-Free BSA Solution bsa_solution->bsa_complex media2 Cell Culture Medium bsa_complex->media2 Add to medium success2 Successful Delivery to Cells media2->success2

Caption: Workflow for preparing and using N-Octanoyl-D-threo-sphingosine.

References

  • ResearchGate. (2023, December 12). How to dissolve the ceramides and add it to cell culture for treatment? Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS. BMC Chemistry, 17(1), 12.
  • MySkinRecipes. (n.d.). N-octanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • Gooris, G. S., et al. (2021). Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes. Pharmaceutics, 13(8), 1162.
  • Liang, W., et al. (2014). Loss of Ceramide Kinase in Arabidopsis Impairs Defenses and Promotes Ceramide Accumulation and Mitochondrial H2O2 Bursts. The Plant Cell, 26(9), 3835–3849.
  • National Center for Biotechnology Information. (n.d.). D-lactosyl--1,1' N-octanoyl-D-erythro-sphingosine. PubChem Compound Summary for CID 74375641. Retrieved from [Link]

  • Tati, S., et al. (2024). Inhibiting De Novo Biosynthesis of Ceramide by L-Cycloserine Can Prevent Light-Induced Retinal Degeneration in Albino BALB/c Mice. International Journal of Molecular Sciences, 25(1), 324.
  • Listenberger, L. L., & Brown, D. A. (2007). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(10), 1246–1253.
  • ResearchGate. (n.d.). Critical micelle concentration (CMC) values of the developed micelles. Retrieved from [Link]

  • ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media? Retrieved from [Link]

  • Qin, Z., et al. (2019). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. Blood Advances, 3(16), 2471–2485.
  • Gulbins, A., et al. (2019). Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. Frontiers in Cell and Developmental Biology, 7, 161.
  • Neault, J. F., & Tajmir-Riahi, H. A. (2015). Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. Langmuir, 31(36), 9928–9936.
  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Rangel-Yagui, C. O., et al. (2005). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Pharmaceutical Research, 22(5), 700–707.
  • Sankaranarayanan, S., et al. (2013). Serum albumin acts as a shuttle to enhance cholesterol efflux from cells. Journal of Lipid Research, 54(3), 671–676.
  • ResearchGate. (n.d.). Critical micelle concentration (CMC) and minimum surface tension of the isolated SL fractions on the 12th day of fermentation. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting variable results with N-Octanoyl-D-threo-sphingosine batches

Topic: Troubleshooting Batch Variability in C8-D-threo-Ceramide Experiments Introduction: The "Threo" Paradox Welcome to the technical support hub for N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide). As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Batch Variability in C8-D-threo-Ceramide Experiments

Introduction: The "Threo" Paradox

Welcome to the technical support hub for N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide). As a Senior Application Scientist, I understand the frustration of variable data. You are likely working with this compound as a negative control for the bioactive D-erythro isomer, or to investigate stereoselective inhibition of ceramidases.[1]

The Core Problem: Lipids are governed by physics as much as biology.[1][2] Variability in your results is rarely due to "bad cells" alone; it is usually a convergence of stereochemical purity , colloidal aggregation , and serum binding kinetics .[1]

This guide abandons generic advice to focus on the three critical failure points of sphingolipid research.

Module 1: Chemical Integrity & Stereochemistry

The "Hidden" Variable

The most common cause of "false positive" biological activity in D-threo experiments is contamination with the D-erythro isomer.[1]

  • D-erythro-C8-Ceramide: The biologically active, natural stereoisomer.[1] Potent inducer of apoptosis and PP2A activation.[1][2]

  • D-threo-C8-Ceramide: The "unnatural" isomer.[1] Biologically distinct.[1][2] Often inactive in apoptotic pathways but can act as a competitive inhibitor for enzymes that process natural ceramide.[1][2]

The Risk: If your D-threo batch contains even 2-5% D-erythro impurity (due to synthesis drift), you will observe apoptotic signaling that mimics the active compound, rendering your control invalid.[1]

Visualizing the Stereochemical Trap

Stereochemistry cluster_0 Batch Composition cluster_1 Cellular Outcome Batch_Pure Pure D-threo Batch (>99%) No_Effect Minimal/Specific Activity (Valid Control) Batch_Pure->No_Effect Correct Stereoselectivity Batch_Impure Impure Batch (Contains 5% D-erythro) Batch_Impure->No_Effect Low Dose Masking Apoptosis Unexpected Apoptosis (False Positive) Batch_Impure->Apoptosis Off-Target Activation

Figure 1: Impact of stereoisomer contamination.[1][2] Even minor D-erythro impurities can trigger apoptotic pathways, invalidating D-threo as a negative control.[1]

Module 2: Solubilization & Delivery

The "Physics" Check

Lipids are hydrophobic.[1][2] When you pipette a DMSO stock of C8-ceramide into aqueous media, it does not "dissolve"—it disperses.[1] If not managed, it forms large aggregates or precipitates (crashes out), leading to:[1][2]

  • Hotspots: Some cells get a massive dose (crystals), others get zero.[1][2]

  • Plastic Binding: The lipid sticks to the polystyrene plate, not the cells.[1][2]

Protocol A: The BSA-Complexing Method (Gold Standard)

Recommended for physiologically relevant delivery. This method mimics natural lipid transport, preventing precipitation and ensuring uniform bioavailability [1].[1][2]

  • Prepare BSA: Dissolve Fatty-Acid Free BSA (0.3 mM) in PBS. Filter sterilize.[1][2][3]

  • Prepare Lipid: Dissolve N-Octanoyl-D-threo-sphingosine in fresh DMSO to 5-10 mM.

  • Complexing:

    • Heat the BSA solution to 37°C .

    • While vortexing the BSA, slowly add the dissolved lipid dropwise.[1][2]

    • Crucial Step: Incubate at 37°C with continuous shaking/mixing for 30 minutes. The solution should be clear.

  • Storage: Use immediately or aliquot and freeze at -80°C (avoid repeated freeze-thaw).

Protocol B: The Ethanol/Dodecane Method

Recommended for high-concentration loading. A specific solvent trick to prevent crystal formation [2].[1][2]

  • Dissolve lipid in a mixture of Ethanol : Dodecane (98 : 2 v/v) .

  • The trace dodecane acts as a nucleation inhibitor, preventing the ceramide from crystallizing immediately upon contact with media.[1][2]

Solvent Compatibility Table
Solvent SystemMax Stock Conc.Risk of PrecipitationRecommended Use
DMSO (Pure) 10-20 mMHigh (upon dilution)Quick screening only.[1][2]
Ethanol (Pure) 5-10 mMMedium Short-term exposure.[1][2]
BSA Complex (1:1) 0.5 - 1 mMLow (Stable)Best for reproducible data.
EtOH/Dodecane 5 mMLow Preventing crystallization.[1][2]

Module 3: Biological Variables

The "System" Check
Serum Interference

Fetal Bovine Serum (FBS) contains variable levels of albumin and endogenous lipids.[1][2]

  • High Serum (10%): The albumin in the media will "sponge" up your added C8-D-threo-ceramide, reducing its effective concentration.[1]

  • Low Serum (0-1%): Cells are more sensitive, but the lipid may precipitate without albumin to carry it.[1][2]

  • Solution: Always run experiments in reduced serum (1-2%) or keep the serum lot constant.[1][2] If you switch FBS batches, you must re-titrate your lipid concentration.[1][2]

Metabolic Stability

Unlike C2-ceramide (which is too short to be metabolized well), C8-ceramide can be glycosylated (to Glucosylceramide) or hydrolyzed (to Sphingosine) by the cell.[1][2]

  • D-threo specificity: The enzymes that metabolize ceramides are often stereoselective.[1][2] D-threo may accumulate longer than D-erythro because it is a poorer substrate for Ceramidase or Glucosylceramide Synthase [3].[1] This accumulation can cause non-specific toxicity over long incubations (>24h).[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Variable Results Check_Solubility Check 1: Is the media cloudy? Start->Check_Solubility Precipitation Lipid Precipitated. Use BSA Complexing. Check_Solubility->Precipitation Yes Check_Control Check 2: Is D-threo killing cells like D-erythro? Check_Solubility->Check_Control No Purity_Issue Stereoisomer Contamination. Request HPLC/MS trace. Check_Control->Purity_Issue Yes (High Toxicity) Check_Serum Check 3: Did you change FBS batches? Check_Control->Check_Serum No Serum_Issue Albumin Binding Variance. Standardize Serum %. Check_Serum->Serum_Issue Yes Valid_Result Result is Real. D-threo has specific activity. Check_Serum->Valid_Result No

Figure 2: Diagnostic workflow for isolating the source of experimental variability.

Frequently Asked Questions (FAQ)

Q: Can I store N-Octanoyl-D-threo-sphingosine in aqueous media? A: No. Ceramides are prone to hydrolysis and physical aggregation in water.[1][2] Store as a solid at -20°C, or as a stock in DMSO/Ethanol at -80°C. Only dilute into media immediately before use.

Q: Why does my D-threo control show activity at high concentrations (>20 µM)? A: At high concentrations, the biophysical properties of the lipid membrane change.[1][2] The lipid may act as a detergent, causing non-specific lysis rather than programmed cell death.[1][2] Always titrate to find the "window of specificity" (usually 1–10 µM).[1][2]

Q: How do I verify the stereochemistry of my batch? A: Standard TLC cannot easily separate D-threo from D-erythro.[1] You must request a Chiral HPLC or Optical Rotation certificate from your vendor.[1][2] If the optical rotation is close to zero or matches the erythro value, the batch is compromised.[1][2]

References

  • Protocol for BSA-Fatty Acid Complexing. (2017). Journal of Visualized Experiments (JoVE).[1][2] Demonstrates the necessity of albumin carriers for hydrophobic lipid delivery to prevent cytotoxicity artifacts.[1][2]

  • Solubilization of Ceramides. (2023). Cayman Chemical Technical Support. Details the Ethanol:Dodecane (98:2) method for stabilizing ceramide dispersions.[1][2]

  • Stereospecificity of Ceramide Signaling. (1993).[1][2] Journal of Biological Chemistry. Establishes the differential biological activity of D-erythro (active) vs. D-threo (inactive/control) isomers in cell signaling.[1][2]

  • Ceramide Metabolism & Signaling. (2014). Chemical Reviews. Comprehensive review of sphingolipid metabolic pathways and enzyme stereoselectivity.

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Optimization

Technical Support Center: Optimizing Incubation Times for N-Octanoyl-D-threo-sphingosine (C8-Sphingosine) Uptake

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing experimental conditions for N-Octanoyl-D-thr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing experimental conditions for N-Octanoyl-D-threo-sphingosine (C8-sphingosine) uptake. We will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues to ensure reliable and reproducible results.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the use of C8-sphingosine.

Q1: What is N-Octanoyl-D-threo-sphingosine and why is it used in research? A1: N-Octanoyl-D-threo-sphingosine (also known as C8-ceramide d18:1/8:0) is a synthetic, cell-permeable analog of natural sphingolipids.[1][2] Its structure consists of a D-threo-sphingosine backbone linked to a short, eight-carbon acyl chain (octanoyl group). This short chain significantly increases its hydrophobicity and ability to cross the plasma membrane compared to its long-chain endogenous counterparts.[3] Researchers use C8-sphingosine as a tool to acutely elevate intracellular ceramide levels, allowing for the study of sphingolipid-mediated signaling pathways involved in critical cellular processes like apoptosis, cell cycle arrest, and differentiation.[1][4]

Q2: How does C8-sphingosine enter cells? A2: The primary mechanism of uptake for short-chain ceramides like C8-sphingosine is believed to be passive diffusion.[3] Due to their lipophilic nature, these molecules can intercalate into the hydrophobic core of the plasma membrane and subsequently flip to the inner leaflet.[5] While the cell employs sophisticated machinery, including lipid transfer proteins (LTPs), for trafficking endogenous lipids between organelles, the initial uptake of these exogenous short-chain analogs is largely driven by concentration gradients.[6][7]

Q3: What is the metabolic fate of C8-sphingosine once inside the cell? A3: Once inside the cell, C8-sphingosine does not remain inert. It serves as a substrate for various enzymes within the sphingolipid metabolic network.[8] It can be acted upon by ceramidases to release sphingosine or phosphorylated by ceramide kinase (CERK) to form C8-ceramide-1-phosphate.[9] These metabolites are themselves potent signaling molecules, and thus, the observed biological effect of C8-sphingosine treatment can be a composite of the parent compound and its metabolic derivatives.[10] This metabolic conversion is a key reason why the incubation time is a critical experimental parameter.

Q4: Why is optimizing the incubation time so critical? A4: Optimizing the incubation time is crucial for three main reasons:

  • Achieving a Therapeutic Window: Sufficient time is needed for the compound to enter the cell and reach a concentration that triggers the desired biological response. However, excessive incubation can lead to overwhelming cytotoxicity that masks the specific signaling events under investigation.[11]

  • Distinguishing Primary vs. Secondary Effects: Short incubation times (e.g., minutes to a few hours) are more likely to reveal the direct effects of C8-sphingosine itself. Longer incubation times (e.g., 8-24 hours) may reflect the cumulative effects of the compound and its downstream metabolic products.[12]

  • Minimizing Off-Target Effects: Prolonged exposure to high concentrations of any bioactive lipid can lead to non-specific alterations in membrane fluidity and function, or general lipotoxicity, confounding data interpretation.

Section 2: Experimental Design & Protocol: Determining Optimal Incubation Time

The core of optimizing C8-sphingosine experiments lies in systematically determining the ideal concentration and incubation period for your specific cell type and endpoint. The following workflow and protocol provide a self-validating system to achieve this.

Experimental Workflow for Optimization

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A 1. Prepare C8-Sphingosine & Vehicle Stock Solutions B 2. Seed Cells at Standardized Density A->B C 3. Treat with Concentration Gradient (e.g., 0-100 µM) for a Fixed, Long Duration (24h) B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, LDH, or Live/Dead Stain) C->D E 5. Analyze Data to Determine Sub-Lethal Concentration Range (e.g., IC20) D->E G 7. Treat with Fixed, Sub-Lethal Concentration (from Phase 1) E->G Inform Concentration Choice F 6. Seed Cells as Before F->G H 8. Harvest Cells at Multiple Time Points (e.g., 0.5, 1, 2, 4, 8, 16, 24h) G->H I 9. Perform Endpoint Assay (e.g., Western Blot, Uptake Assay) H->I J 10. Analyze Data to Identify Optimal Incubation Time I->J

Caption: Workflow for optimizing C8-sphingosine incubation time.

Step-by-Step Experimental Protocol

This protocol outlines a two-phase approach to systematically determine the optimal incubation time.

Phase 1: Dose-Response and Cytotoxicity Profiling

  • Objective: To identify the concentration range of C8-sphingosine that is effective without causing excessive, non-specific cell death.

  • Scientist's Note: Running this phase first prevents confounding your functional assays with results that are merely artifacts of widespread cytotoxicity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of C8-sphingosine in a suitable organic solvent like DMSO or ethanol. Sonicate briefly if needed to ensure complete dissolution. Store at -20°C.

    • Prepare a "vehicle" stock solution containing only the solvent used for the C8-sphingosine.

  • Cell Culture:

    • Seed your cells in a 96-well plate at a density that will result in ~70-80% confluency at the end of the experiment. Standardizing cell density is critical for reproducibility.[13]

  • Treatment:

    • After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of C8-sphingosine. A typical starting range is 0, 1, 5, 10, 25, 50, and 100 µM.

    • Crucially, include a vehicle-only control for each concentration to account for any solvent toxicity. [14]

  • Incubation:

    • Incubate the plate for a relatively long, fixed duration, typically 24 hours, to capture cumulative toxicity.

  • Cytotoxicity Assay:

    • Perform a standard cell viability assay, such as MTT, MTS, or a live/dead fluorescent stain, according to the manufacturer's protocol.

  • Analysis:

    • Plot cell viability (%) versus C8-sphingosine concentration. From this curve, determine the concentration that causes minimal but significant cell death (e.g., IC20, the concentration that inhibits viability by 20%). This sub-lethal concentration will be used in Phase 2.

Phase 2: Time-Course Experiment

  • Objective: To determine the minimum time required to observe a robust biological response using the sub-lethal concentration identified in Phase 1.

  • Cell Culture:

    • Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) to ensure sufficient material for endpoint analysis.

  • Treatment:

    • Treat the cells with the chosen sub-lethal concentration of C8-sphingosine (e.g., the IC20 value from Phase 1). Include a vehicle-only control group for the longest time point.

  • Time-Point Harvesting:

    • Harvest cells at a series of time points. A good starting series would be 0, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.

    • For each time point, wash the cells with cold PBS and process them as required for your chosen downstream analysis (e.g., lyse for protein, fix for imaging).

  • Endpoint Analysis:

    • This is the most critical step and depends on your research question.

      • Direct Uptake Measurement: If using a fluorescently-labeled ceramide analog (e.g., NBD-C6-ceramide as a proxy), you can measure uptake via fluorescence microscopy or flow cytometry.[15]

      • Signaling Pathway Activation: Use Western blotting to probe for the phosphorylation of a key downstream protein (e.g., p-JNK, p-p38) or the cleavage of caspase-3 to indicate apoptosis.

      • Gene Expression: Use RT-qPCR to measure changes in the expression of a target gene.

  • Analysis:

    • Plot the magnitude of your biological response (e.g., band intensity, fluorescence) against time. The optimal incubation time is typically the earliest point at which you observe a significant and robust response that precedes widespread cell death.

Section 3: Troubleshooting Guide

Issue 1: I am not observing any biological effect after treatment.

  • Q: Could my C8-sphingosine concentration be too low or the incubation time too short?

    • A: Yes, this is the most common cause. The efficacy of C8-sphingosine is highly cell-type dependent. Refer to your dose-response and time-course data. You may need to increase the concentration (while staying below highly toxic levels) or extend the incubation time. Some resistant cell lines may require higher doses or longer exposures to accumulate enough intracellular ceramide.[4]

  • Q: My C8-sphingosine solution looks cloudy. Could it be precipitating in the media?

    • A: Absolutely. C8-sphingosine is a lipid and has limited solubility in aqueous culture media. Precipitation will drastically reduce its effective concentration.

      • Solution: Always dilute your stock solution in pre-warmed media and vortex immediately before adding to cells. Never add a cold, concentrated stock directly to cells. Prepare fresh dilutions for each experiment and consider sonicating the stock solution briefly before use.

  • Q: Does serum in the culture medium affect C8-sphingosine uptake?

    • A: Yes, serum contains albumin and lipoproteins that can bind lipids, potentially sequestering the C8-sphingosine and reducing its availability for cellular uptake.

      • Solution: For short-term incubations (e.g., < 4 hours), consider performing the treatment in serum-free or reduced-serum (e.g., 1-2% FBS) medium. Self-Validation Check: Always include a control group incubated in reduced-serum medium without C8-sphingosine, as serum starvation itself can be a stressor and induce signaling pathways.[16]

Issue 2: I am seeing massive, non-specific cell death even at short incubation times.

  • Q: Is it possible my vehicle (solvent) is toxic?

    • A: This is a critical and often overlooked possibility. Solvents like DMSO can be toxic to some cell lines, especially at concentrations above 0.5%.

      • Solution: Always run a vehicle-only control corresponding to the highest volume of solvent used in your experiment. If you observe toxicity in the vehicle control, you must either reduce the final solvent concentration (by making a more concentrated stock) or explore alternative, less toxic solvents.[14]

  • Q: My cells are detaching from the plate. Is this related to the C8-sphingosine?

    • A: Yes, ceramide is a potent signaling molecule known to regulate cell adhesion and migration.[17] The induction of ceramide signaling can lead to changes in focal adhesions and the cytoskeleton, causing cells to round up and detach. This can be an early sign of apoptosis or a specific signaling response.

      • Solution: Document these morphological changes as part of your data. If this detachment prevents you from performing your endpoint assay, consider using plates coated with an extracellular matrix protein (e.g., collagen, fibronectin) to enhance cell adhesion.[18]

Issue 3: My results are inconsistent between experiments.

  • Q: Why do my results vary so much from one day to the next?

    • A: Reproducibility in cell culture experiments hinges on consistency.

      • Solution: Standardize as many variables as possible:

        • Cell Passage Number: Use cells within a narrow passage number range (e.g., passages 5-15). High-passage cells can have altered phenotypes and signaling responses.

        • Cell Seeding Density: As mentioned in the protocol, always seed the same number of cells and allow them to reach a consistent level of confluency before treatment.[13]

        • Reagent Preparation: Prepare large, single batches of stock solutions to use across multiple experiments. Aliquot and freeze to avoid repeated freeze-thaw cycles.

Section 4: Key Concepts & Visualizations

C8-Sphingosine Cellular Uptake and Metabolism

G Extracellular Extracellular C8-Sphingosine Membrane Plasma Membrane Extracellular->Membrane Passive Diffusion Cytosol Cytosolic C8-Sphingosine Membrane->Cytosol CERK Ceramide Kinase (CERK) Cytosol->CERK CDase Ceramidase Cytosol->CDase Signaling Downstream Signaling (Apoptosis, Stress Response, Cell Cycle Arrest) Cytosol->Signaling C1P C8-Ceramide-1-Phosphate (C8-C1P) CERK->C1P C1P->Signaling Sph C8-Sphingosine CDase->Sph SPHK Sphingosine Kinase (SPHK) Sph->SPHK S1P C8-Sphingosine-1-Phosphate (C8-S1P) SPHK->S1P S1P->Signaling

Caption: Intracellular pathways of exogenous C8-sphingosine.

Data Presentation: Starting Experimental Parameters

The table below provides empirically derived starting points for C8-sphingosine experiments. These must be optimized for your specific cell line and experimental system using the protocol described above.

ParameterRecommended Starting RangeRationale & Key Considerations
Concentration 10 - 50 µMHighly cell-type dependent. Cancer cell lines may show varied sensitivity. Always perform a dose-response curve first.[11]
Incubation Time 1 - 24 hoursShort times (1-4h) for acute signaling. Longer times (12-24h) for apoptosis or gene expression studies.
Vehicle DMSO or EthanolFinal concentration should ideally be ≤ 0.1%. Always include a vehicle-only control.[14]
Serum Conditions Reduced Serum (0.5-2% FBS) or Serum-FreeRecommended for short-term incubations to prevent lipid binding by serum proteins and increase bioavailability.
Cell Confluency 60 - 80%Over-confluent cultures can exhibit contact inhibition and altered signaling, while sparse cultures may be more sensitive to stress.

References

  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. Available from: [Link]

  • JoVE. (2022). Simple & Rapid Protocol For Measuring Neutral Lipids In Algal Cells l Protocol Preview. Available from: [Link]

  • Tan, M. H., et al. (2022). Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. PubMed Central. Available from: [Link]

  • Bode, B. C., et al. (2022). Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts. bioRxiv. Available from: [Link]

  • Gaa, D., et al. (2011). Organic Solvents as Vehicles for Precipitating Liquid Embolics: A Comparative Angiotoxicity Study with Superselective Injections of Swine Rete Mirabile. American Journal of Neuroradiology. Available from: [Link]

  • Stüven, L. J., et al. (2021). Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes. Langmuir. Available from: [Link]

  • Goparaju, S. K., et al. (2012). Sphingolipid signaling in metabolic disorders. PubMed Central. Available from: [Link]

  • Kobayashi, T., et al. (2021). Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases. Journal of Lipid Research. Available from: [Link]

  • Lewis, J. M., et al. (2013). Novel D-erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. PubMed. Available from: [Link]

  • Bode, B. C., et al. (2023). Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts. PLoS Computational Biology. Available from: [Link]

  • Salim, A. A., et al. (2019). Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor. PubMed Central. Available from: [Link]

  • Delpino, A. & Bleda, S. (2023). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI. Available from: [Link]

  • Casas, J., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry. Available from: [Link]

  • Li, M., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PubMed Central. Available from: [Link]

  • Higashi, H., et al. (1997). Understanding the cellular uptake of phosphopeptides. PubMed. Available from: [Link]

  • Hühn, D., et al. (2012). Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journal of Nanotechnology. Available from: [Link]

  • National Center for Biotechnology Information. D-lactosyl--1,1' N-octanoyl-D-erythro-sphingosine. PubChem Compound Summary for CID 74375641. Available from: [Link]

  • Wefers, H., et al. (2005). Optimization of submerged keratinocyte cultures for the synthesis of barrier ceramides. PubMed. Available from: [Link]

  • Wang, Y., et al. (2024). Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential. PubMed Central. Available from: [Link]

  • Clarke, C. J., et al. (2007). A fluorescent plate reader assay for ceramide kinase. PubMed Central. Available from: [Link]

  • Summers, S. A., et al. (2019). Ceramides as modulators of cellular and whole-body metabolism. Journal of Clinical Investigation. Available from: [Link]

  • GMP Plastics. (2024). How to Optimize Cell Culture. Available from: [Link]

  • Tan, S. M., et al. (2018). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. MDPI. Available from: [Link]

  • European Foundation for Clinical Nanomedicine. (2016). Cellular Uptake of Nanoparticles: Mechanisms and Consequences. YouTube. Available from: [Link]

  • Deng, X., et al. (2019). Lysosome-targeted photoactivation reveals local sphingosine metabolism signatures. Chemical Science. Available from: [Link]

  • Chen, Y., et al. (2024). Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases. MDPI. Available from: [Link]

  • Bode, B. C., et al. (2023). (PDF) Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts. ResearchGate. Available from: [Link]

  • QIAGEN. Cell culture conditions. Available from: [Link]

  • Research Square. (2021). Short-chain ceramides induce ceramide accumulation and apoptosis for PEL cells. Available from: [Link]

  • Biochemistry by Dr. Rajesh Jambhulkar. (2021). Signaling Pathways of Metabolic Regulation. YouTube. Available from: [Link]

  • Pokhrel, R., et al. (2022). Role of Ceramides and Lysosomes in Extracellular Vesicle Biogenesis, Cargo Sorting and Release. PubMed Central. Available from: [Link]

  • Hernandez-Corbacho, M. J., et al. (2017). Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy. PubMed Central. Available from: [Link]

  • ResearchGate. The effects of C8-ceramide on the migration and invasion of H1299 lung.... Available from: [Link]

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Troubleshooting

storage conditions to prevent degradation of N-Octanoyl-D-threo-sphingosine

A Guide to Ensuring Stability and Preventing Degradation Frequently Asked Questions (FAQs) & Troubleshooting This section addresses common questions and challenges encountered during the storage, handling, and experiment...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the storage, handling, and experimental use of N-Octanoyl-D-threo-sphingosine.

Part 1: Fundamental Storage & Stability

Question 1: What is the correct temperature for storing solid N-Octanoyl-D-threo-sphingosine and why?

Answer: For long-term storage, solid N-Octanoyl-D-threo-sphingosine should be kept at -20°C.[1][2] The rationale for this temperature is rooted in chemical kinetics. At -20°C, the molecule is in a stable, solid state where molecular motion is significantly reduced. This minimizes the energy available for potential degradation reactions, such as auto-oxidation or residual enzymatic activity, ensuring stability for extended periods, often four years or more.[3]

Question 2: How sensitive is solid N-Octanoyl-D-threo-sphingosine to light and air?

Answer: Sphingolipids, in general, can be susceptible to degradation from both light and air.

  • Photodegradation: Exposure to UV light can induce a photodestruction process in sphingolipids, leading to the cleavage of covalent bonds.[4] It is crucial to store the solid compound in a light-protected container, such as an amber vial.

  • Oxidation: The lipid structure, particularly the double bond in the sphingosine backbone and the hydroxyl groups, is a potential site for oxidation.[5][6] While the solid form is less reactive, prolonged exposure to atmospheric oxygen can lead to the formation of oxidized byproducts. For optimal stability, it is best practice to store the solid under an inert gas atmosphere (e.g., argon or nitrogen) if it will be opened and used over a long period. When preparing formulations, the addition of antioxidants may be considered to prevent lipid oxidation.[7]

Part 2: Handling & Preparation of Stock Solutions

Question 3: N-Octanoyl-D-threo-sphingosine won't dissolve in my aqueous buffer. What am I doing wrong?

Answer: This is the most common challenge researchers face. N-Octanoyl-D-threo-sphingosine is a lipophilic molecule with extremely low water solubility.[8][9] Attempting to dissolve it directly in aqueous buffers, cell culture media, or phosphate-buffered saline (PBS) will result in insolubility and aggregation.

The core principle is to first create a concentrated stock solution in an appropriate organic solvent. This stock can then be diluted into your aqueous experimental system. C8-threo-Ceramide is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, and Dimethylformamide (DMF).[2][3]

Question 4: What is the best organic solvent for my stock solution?

Answer: The choice of solvent depends on the downstream application, particularly the tolerance of your experimental system (e.g., cell culture) to the solvent.

  • DMSO and Ethanol: These are the most common choices for cell-based assays due to their miscibility with culture media and relatively lower toxicity at low final concentrations (typically <0.5% v/v).[2][3]

  • Dimethylformamide (DMF): Offers good solubility, with concentrations around 5 mg/mL being achievable for the L-threo isomer.[3]

  • Ethanol:Dodecane (98:2, v/v): This specific mixture is highly recommended for improving the dispersion of ceramides in cell culture media and reducing aggregation upon dilution.[10][11]

Question 5: How should I store my stock solution to prevent degradation?

Answer: Once in solution, N-Octanoyl-D-threo-sphingosine is more susceptible to degradation. Proper storage is critical:

  • Temperature: Store stock solutions at -20°C. If you plan to use it frequently, creating small-volume aliquots is highly recommended to avoid repeated freeze-thaw cycles.

  • Aliquotting: Repeatedly warming and cooling a stock solution can introduce water condensation, which can promote hydrolysis, and the physical stress of ice crystal formation can degrade molecules.[12][13] Aliquotting into single-use volumes minimizes this risk.

  • Inert Gas: Before sealing and freezing, purging the headspace of the vial with an inert gas (argon or nitrogen) can displace oxygen and prevent lipid oxidation over time.

Question 6: For how long is a stock solution stable?

Answer: While the solid can be stable for years, a stock solution's stability is more limited. When stored properly at -20°C in tightly sealed, light-protected, and aliquoted vials, a stock solution in a high-quality anhydrous organic solvent should be stable for at least 1-3 months. For critical experiments, it is best to prepare fresh stock solutions.

Part 3: Troubleshooting Common Experimental Issues

Question 7: I dissolved the ceramide in DMSO, but it precipitated when I added it to my cell culture media. How can I fix this?

Answer: This is a classic solubility and aggregation problem. When the concentrated organic stock is added to the aqueous media, the ceramide molecules rapidly come out of solution and aggregate before they can effectively interact with the cells.[14]

Troubleshooting Steps:

  • Reduce Final Concentration: Ensure your final experimental concentration is not too high. Short-chain ceramides can precipitate at concentrations above 100 µM in aqueous solutions.[14]

  • Improve Dispersion Technique: Do not simply pipette the stock solution into the media. Add the stock solution dropwise to the media while vortexing or stirring vigorously. This rapid mixing helps disperse the ceramide molecules before they have a chance to form large aggregates.

  • Use a Carrier: For cell culture, using a carrier like bovine serum albumin (BSA) can help. Pre-complexing the ceramide with BSA before adding it to the media can improve its delivery to cells.

  • Switch Solvents: Consider using the ethanol:dodecane (98:2, v/v) solvent system, which is specifically designed to enhance the dispersion of ceramides in aqueous environments.[11]

Question 8: My experimental results are inconsistent between batches. Could storage be the cause?

Answer: Yes, inconsistent results are a hallmark of compound degradation or improper handling. If you observe variability:

  • Review Your Storage Protocol: Are you consistently storing the solid and stock solutions at -20°C? Are they protected from light?

  • Check for Repeated Freeze-Thaw Cycles: Are you using a single stock vial for multiple experiments over several weeks? If so, switch to single-use aliquots immediately.[15][16]

  • Assess for Hydrolysis: The amide bond in ceramide is susceptible to hydrolysis under extreme pH conditions.[17][18] Ensure your stock solution solvent is neutral and that the pH of your experimental buffer is within a stable range, ideally between 4.5 and 6.5.[18]

  • Prepare Fresh Stocks: The most reliable way to rule out degradation is to use a freshly prepared stock solution from the solid material for your next experiment.

Summary of Storage and Handling Conditions

ParameterSolid CompoundStock Solution in Organic Solvent
Storage Temperature -20°C-20°C
Recommended Duration ≥ 4 years[3]1-3 months (best practice)
Protection Store in a dark, tightly sealed container (e.g., amber vial).Aliquot into single-use, light-protected vials.
Atmosphere Store under inert gas (Argon or Nitrogen) for maximum stability.Purge vial headspace with inert gas before sealing.
Freeze-Thaw Cycles Avoid frequent temperature fluctuations.Strictly avoid. Prepare single-use aliquots.[13]
Recommended Solvents N/ADMSO, Ethanol, DMF, Chloroform, Ethanol:Dodecane (98:2)[2][3][11]

Key Degradation Pathways Diagram

The following diagram illustrates the primary factors that can lead to the chemical and physical degradation of N-Octanoyl-D-threo-sphingosine. Understanding these pathways is key to implementing effective preventative measures.

DegradationPathways cluster_0 N-Octanoyl-D-threo-sphingosine (Stable State) cluster_1 Environmental Triggers cluster_2 Degradation Products & Unstable States Cer Solid C8-threo-Ceramide (-20°C, Dark, Inert Gas) Temp High Temperature pH Extreme pH (<4.5 or >6.5) Light UV Light Water Water / Moisture O2 Air / Oxygen FT Freeze-Thaw Cycles Hydrolysis Hydrolyzed Products (Sphingosine + Octanoic Acid) Temp->Hydrolysis Accelerates Reactions Oxidation Oxidized Byproducts Temp->Oxidation Accelerates Reactions pH->Hydrolysis Catalyzes Amide Cleavage Photo Photodegraded Fragments Light->Photo Induces Bond Cleavage Water->Hydrolysis Required for Reaction Aggregate Aggregates / Precipitate Water->Aggregate Drives Aggregation of Lipids O2->Oxidation Leads to Oxidative Damage FT->Aggregate Promotes Physical Instability caption Fig 1. Factors contributing to the degradation of N-Octanoyl-D-threo-sphingosine.

Caption: Fig 1. Factors contributing to the degradation of N-Octanoyl-D-threo-sphingosine.

Experimental Protocol: Solubilization for Cell Culture Applications

This protocol provides a reliable method for preparing and applying N-Octanoyl-D-threo-sphingosine to cell cultures, designed to minimize precipitation and ensure consistent results.

Materials:

  • N-Octanoyl-D-threo-sphingosine (solid)

  • Anhydrous, high-purity DMSO or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Allow the vial of solid N-Octanoyl-D-threo-sphingosine to equilibrate to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh the required amount of the compound into a sterile vial. (Molecular Weight: 425.69 g/mol ).

    • Add the appropriate volume of solvent (e.g., DMSO or Ethanol) to achieve a 10 mM stock solution.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming up to 37-40°C can aid dissolution but do not overheat.[11]

  • Prepare Single-Use Aliquots:

    • Immediately dispense the stock solution into smaller, single-use volumes in sterile, light-protected vials (e.g., amber microcentrifuge tubes).

    • Optional but recommended: Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before capping.

    • Store all aliquots at -20°C.

  • Prepare Working Solution for Experiments:

    • On the day of the experiment, retrieve a single aliquot of the stock solution and allow it to thaw completely at room temperature.

    • Prepare an intermediate dilution of the stock solution in fresh, sterile cell culture medium. This step is critical for preventing precipitation. For example, dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.

    • Crucial Technique: Add the stock solution to the medium dropwise while continuously vortexing the medium at a moderate speed. This ensures rapid dispersion.

  • Treating the Cells:

    • Add the required volume of the 100 µM intermediate working solution to your cell culture plates to achieve the desired final concentration (e.g., 10 µM, 20 µM).

    • Gently swirl the plates to ensure even distribution of the compound in the media.

    • Always include a vehicle control in your experiment (i.e., cells treated with the same final concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).

References

  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. [Link]

  • FooDB. Showing Compound N-Palmitoylsphingosine (FDB022245). [Link]

  • Karasavvas, N., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. European Journal of Biochemistry, 236(2), 729-737.
  • Google Patents.
  • The Medical Biochemistry Page. Sphingolipid Metabolism and the Ceramides. [Link]

  • Perera, M. N., et al. (2012). Sphingosine, a Product of Ceramide Hydrolysis, Influences the Formation of Ceramide Channels. Biophysical Journal, 103(4), 697-706.
  • ResearchGate. How to dissolve the ceramides and add it to cell culture for treatment?[Link]

  • Sahin Bektay, H., et al. (2023). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. Cosmetics, 10(6), 161.
  • oxidized Coenzyme Q10. How to Ensure Ingredient Stability and Skin Penetration Efficiency of 5% Ceramide Emulsion in Cosmetic Ingredients?[Link]

  • PubChem. D-lactosyl--1,1' N-octanoyl-D-erythro-sphingosine. [Link]

  • ResearchGate. How can I dissolve C8 ceramide, C2 ceramide, galactosyl and clucosyl ceramide?[Link]

  • Kanno, S., et al. (2018).
  • ResearchGate. Aggregation Behaviour of Ceramide Class 3 Lipids. [Link]

  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621-1639.
  • Artyukhov, V. G., et al. (2006). A novel pathway of photoinduced decomposition of sphingolipids. Biofizika, 51(5), 803-808.
  • Widhiati, S., et al. (2020). Ceramide is More Effective than Shea Butter in Maintaining Skin Acidity.
  • Chen, X., et al. (2019). Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease. Medical Science Monitor, 25, 1432-1438.
  • ResearchGate. Study of pH variation on the skin using cosmetic formulations with and without vitamins A, E or ceramide: By a non-invasive method. [Link]

  • Ito, M., et al. (2012). Mild acid hydrolysis of sphingolipids yields lysosphingolipids: a matrix-assisted. Journal of Lipid Research, 53(6), 1218-1226.
  • Hounsgaard, M. H., et al. (2017). Effect of multiple freeze-thaw cycles on selected biochemical serum components.
  • PubMed. Preparation and Membrane Properties of Oxidized Ceramide Derivatives. [Link]

  • Gault, C. R., et al. (2010). Advances in determining signaling mechanisms of ceramide and role in disease. Cellular Signalling, 22(1), 74-81.
  • Kol, M., et al. (2017). Optical control of sphingolipid biosynthesis using photoswitchable sphingosines. eLife, 6, e29312.
  • Duan, J. (2006). Enzymatic Production of Ceramide. Technical University of Denmark.
  • ResearchGate. MS/MS confirms the production of oxidized ceramide in the absence of.... [Link]

  • ResearchGate. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. [Link]

  • ResearchGate. Hydrolysis and reverse hydrolysis (condensation) reactions catalyzed by SCDase. [Link]

  • Codoñer-Franch, P., & Valls-Bellés, V. (2020). Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease. Antioxidants, 9(10), 943.
  • PubMed. Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry. [Link]

  • RuoRock. Freeze-Thaw Cycles and Why We Shouldn't Do It. [Link]

  • Formulator Hub. EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE. [Link]

  • Goñi, F. M., et al. (2005). Molecular associations and surface-active properties of short- and long-N-acyl chain ceramides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1712(1), 63-72.
  • Kol, M., et al. (2019). Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides. eLife, 8, e43230.
  • Merrill, A. H. (2022). Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. International Journal of Molecular Sciences, 23(19), 11501.
  • ResearchGate. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues. [Link]

  • PubMed. Ceramides and mitochondrial fatty acid oxidation in obesity. [Link]

  • ResearchGate. (PDF) Optical control of sphingolipid biosynthesis using photoswitchable sphingosines. [Link]

Sources

Optimization

Technical Support Center: N-Octanoyl-D-threo-sphingosine (C8-D-threo-SPH)

Introduction: Welcome to the technical support guide for N-Octanoyl-D-threo-sphingosine (C8-D-threo-SPH). This synthetic, cell-permeable ceramide analog is a valuable tool for investigating the complex roles of sphingoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for N-Octanoyl-D-threo-sphingosine (C8-D-threo-SPH). This synthetic, cell-permeable ceramide analog is a valuable tool for investigating the complex roles of sphingolipids in cellular processes like apoptosis, cell cycle regulation, and stress signaling.[1] However, its lipid nature and stereochemistry present unique experimental challenges. A common pitfall is failing to distinguish the intended, specific biological effects from non-specific toxicity. This guide provides a framework of FAQs and troubleshooting protocols designed to ensure the integrity and reproducibility of your experimental outcomes. Our philosophy is that a well-designed experiment is a self-validating one, and this principle is embedded in the following advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for designing robust experiments with C8-D-threo-SPH.

Q1: What is N-Octanoyl-D-threo-sphingosine and why is the stereochemistry important?

Answer: N-Octanoyl-D-threo-sphingosine is a synthetic analog of ceramide, a central molecule in sphingolipid metabolism.[2] It is composed of a D-threo-sphingosine backbone N-acylated with an eight-carbon fatty acid (octanoic acid). This short acyl chain enhances its water solubility and cell permeability compared to long-chain natural ceramides.

The stereochemistry is critical. Natural, biologically active sphingolipids in mammals possess the D-erythro configuration. The D-threo isomer, while structurally similar, often exhibits reduced or different biological activity. For this reason, D-threo-sphingosine and its acylated forms are frequently proposed as negative controls. However, assuming it is completely inactive is a critical error; it can have its own distinct biological effects or induce non-specific toxicity at higher concentrations.[3][4][5] Proper experimental design, therefore, requires direct comparison with its D-erythro counterpart.

Q2: What are the primary mechanisms of non-specific toxicity from C8-D-threo-SPH?

Answer: Non-specific toxicity generally arises from four sources:

  • Membrane Perturbation: As an amphipathic lipid, high concentrations of C8-D-threo-SPH can physically disrupt the integrity of cellular membranes, leading to rapid, necrosis-like cell death that is independent of specific signaling pathways.

  • Solvent Toxicity: The solvents used to dissolve C8-D-threo-SPH, typically DMSO or ethanol, are toxic to cells at certain concentrations. The final solvent concentration in your culture medium must be carefully controlled and tested.

  • Metabolic Conversion: The compound can be metabolized by cellular enzymes. For instance, ceramidases can cleave the octanoyl chain, releasing D-threo-sphingosine, which may have its own bioactivity.[6] Similarly, it could potentially be phosphorylated or otherwise modified, leading to off-target effects.

  • Off-Target Molecular Interactions: The molecule may interact with proteins or other cellular components in a manner unrelated to its function as a ceramide analog, a common challenge with small molecule reagents.[7]

Q3: How should I prepare, store, and use C8-D-threo-SPH stock solutions?

Answer: Proper handling is paramount for reproducibility. Lipids are prone to aggregation and degradation.

ParameterRecommendationRationale
Solvent Ethanol, DMSO, or a chloroform:methanol mixture.[8]These solvents effectively solubilize the lipid. Ethanol is often preferred as it can be less toxic to cells than DMSO at equivalent concentrations.
Stock Concentration 10-25 mMA high concentration minimizes the volume of solvent added to the cell culture, thereby reducing solvent-induced toxicity.
Preparation Warm the vial to room temperature before opening. Use glass syringes or pipettes, as lipids can adhere to some plastics. Sonicate briefly in a water bath to ensure complete dissolution and break up any micro-aggregates.Prevents condensation and ensures a homogenous solution.
Storage Store stock solutions at -20°C in small, single-use aliquots.[1]Avoids repeated freeze-thaw cycles which can lead to solvent evaporation, concentration changes, and compound degradation.
Usage Before adding to media, pre-dilute the stock in serum-free media and vortex immediately before adding to the cell culture.This helps prevent the lipid from precipitating out of solution upon contact with the aqueous culture medium.
Q4: What are the absolute essential control experiments?

Answer: To claim a specific, ceramide-mediated effect, you must run a panel of controls. Each control addresses a potential source of artifact or non-specific toxicity.

Control TypePurpose
Vehicle Control To assess the effect of the solvent (e.g., DMSO, ethanol) alone at the highest concentration used in the experiment.
N-Octanoyl-D-erythro-sphingosine The biologically active stereoisomer. This is your primary positive control to establish the cellular response to a canonical ceramide analog.
Inactive Lipid Control An analog with minimal biological activity, such as N-Octanoyl-L-threo-sphingosine, if available.[9] This helps control for general effects of adding an exogenous short-chain sphingolipid.
Unrelated Cytotoxin A well-characterized inducer of the expected phenotype (e.g., staurosporine for apoptosis) to confirm the cell line is capable of the response.
Section 2: Troubleshooting Guide

This section provides structured guidance for common problems encountered during experiments with C8-D-threo-SPH.

Problem 1: I'm observing massive, rapid cell death even at low micromolar concentrations.

This is a classic sign of non-specific toxicity. The key is to differentiate between rapid necrotic death and programmed apoptosis.

Possible Cause A: Acute Membrane Disruption Ceramide analogs can act like detergents at high concentrations, physically disrupting the plasma membrane. This effect is typically very rapid.

  • Senior Application Scientist's Insight: A specific apoptotic response generally requires hours to develop as it involves complex signaling cascades and gene expression changes.[10] In contrast, non-specific membrane damage often manifests within minutes to a few hours.

Troubleshooting Protocol: Dose-Response and Time-Course Analysis

  • Objective: To determine the concentration and time window where specific activity can be observed without overwhelming non-specific effects.

  • Procedure:

    • Plate cells at a consistent density. Allow them to adhere and resume logarithmic growth (typically 24 hours).

    • Prepare a wide range of C8-D-threo-SPH concentrations (e.g., 1 µM to 100 µM). Include all necessary controls (Vehicle, D-erythro isomer).

    • Treat the cells and assess viability at multiple, distinct time points:

      • Early: 1, 2, and 4 hours. Use a real-time cytotoxicity assay or a dye like Propidium Iodide (PI) that only enters membrane-compromised cells.

      • Late: 12, 24, and 48 hours. Use an apoptosis assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) and a metabolic viability assay (e.g., MTT, PrestoBlue).

  • Data Analysis & Interpretation:

    • Plot viability vs. concentration for each time point.

    • Look for a "toxic cliff": A sharp drop in viability at the early time points suggests non-specific membrane disruption. The concentrations causing this should be considered non-specific and avoided.

    • Identify the "apoptotic window": Look for a dose-dependent decrease in viability at later time points that is not present at the early time points. This is your potential window for observing specific ceramide-like effects. For example, if you see significant caspase activation at 24 hours with 20 µM C8-D-erythro-SPH but minimal PI uptake at 4 hours, this is a good starting point.

Problem 2: My results are inconsistent between experiments.

Reproducibility issues with lipid reagents often trace back to handling and experimental setup.

Possible Cause: Compound Precipitation or Degradation C8-D-threo-SPH can come out of solution, especially in aqueous media, leading to a lower effective concentration.

Troubleshooting Protocol: Reagent Handling and Assay Standardization

  • Stock Solution Integrity: Always prepare fresh dilutions from a frozen, single-use aliquot for each experiment. Never use a stock that has been stored at 4°C for an extended period or has undergone multiple freeze-thaw cycles. Visually inspect the diluted solution for any cloudiness or precipitate before adding it to cells.

  • Cell Culture Standardization:

    • Cell Density: Ensure you plate the exact same number of cells for each experiment. Cell density can dramatically alter the cellular response to stimuli.

    • Passage Number: Use cells within a consistent, low passage number range. High passage number cells can have altered signaling responses.

    • Serum Lot: Serum is a major source of variability. If possible, test and reserve a large batch of a single serum lot for the entire series of experiments. Serum contains lipids and binding proteins that can sequester your compound.[11]

Problem 3: How do I prove that the observed cell death is a specific, ceramide-mediated apoptotic event?

This is the central question of experimental design. You must build a case using orthogonal approaches and a comprehensive set of controls.

Solution: A Validating Experimental Workflow

This workflow uses a combination of controls and downstream markers to build a strong argument for a specific mechanism.

Diagram: Experimental Workflow for Validating Specificity

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Specificity Controls cluster_2 Phase 3: Mechanistic Validation cluster_3 Conclusion start Start: Observe Phenotype (e.g., Cell Death) dose_response Step 1: Dose-Response & Time-Course (Identify non-toxic concentration window) start->dose_response compare_isomers Step 2: Compare Stereoisomers D-threo vs D-erythro dose_response->compare_isomers Proceed with concentrations from 'apoptotic window' inactive_control Step 3: Use Inactive Analog (e.g., L-threo isomer) compare_isomers->inactive_control downstream_markers Step 4: Measure Downstream Markers (e.g., Caspase-3/7, PARP cleavage) inactive_control->downstream_markers pathway_inhibition Step 5: Use Pathway Inhibitors (e.g., z-VAD-fmk for caspases) downstream_markers->pathway_inhibition conclusion Conclusion: Specific or Non-Specific Effect? pathway_inhibition->conclusion G sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase c1p Ceramide-1-Phosphate ceramide->c1p Ceramide Kinase apoptosis Apoptosis / Stress Response (Caspase Activation) ceramide->apoptosis denovo De Novo Synthesis (Serine + Palmitoyl-CoA) denovo->ceramide salvage Salvage Pathway salvage->ceramide s1p Sphingosine-1-Phosphate (Pro-survival) sphingosine->s1p Sphingosine Kinase exogenous Exogenous C8-D-threo-SPH exogenous->ceramide Mimics exogenous->sphingosine Metabolism?

Caption: Key pathways of ceramide metabolism and signaling.

References
  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. Available from: [Link]

  • Snider, A. J., et al. Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv (2021). Available from: [Link]

  • Das, A., et al. Sphingosine Toxicity in EAE and MS: Evidence for Ceramide Generation via Serine-Palmitoyltransferase Activation. ResearchGate (2018). Available from: [Link]

  • Gassert, E., et al. Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets. Journal of Lipid Research (2010). Available from: [Link]

  • Nakamura, H., et al. Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. Biochemical Pharmacology (2004). Available from: [Link]

  • National Center for Biotechnology Information. D-lactosyl--1,1' N-octanoyl-D-erythro-sphingosine. PubChem Compound Summary. Available from: [Link]

  • National Center for Biotechnology Information. Threo-sphingosine, (-)-. PubChem Compound Summary. Available from: [Link]

  • Xia, M., et al. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease. International Journal of Molecular Sciences (2023). Available from: [Link]

  • Chen, Y., et al. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues. The Journal of Organic Chemistry (2013). Available from: [Link]

  • Wilson, Y. N. T., et al. Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N′-Dimethylsphingosine Are Endogenous Agonists. International Journal of Molecular Sciences (2022). Available from: [Link]

  • Siskind, L. J. Ceramide signaling in apoptosis. British Medical Bulletin (2005). Available from: [Link]

  • Kruschel, R. D., et al. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Pharmaceuticals (2023). Available from: [Link]

  • Sexton, D. L., et al. Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia. International Journal of Molecular Sciences (2021). Available from: [Link]

  • Olofsson, B., & Somfai, P. Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of Organic Chemistry (2003). Available from: [Link]

  • Watterson, K. R., et al. Sphingosine 1-phosphate Chemical Biology. Chemistry and Physics of Lipids (2010). Available from: [Link]

  • Michel, C., & van Echten-Deckert, G. Biosynthesis of sphingolipids: dihydroceramide and not sphinganine is desaturated by cultured cells. FEBS Letters (1992). Available from: [Link]

  • Jaffrezou, J. P., et al. Ceramide metabolic pathways and apoptotic responses. ResearchGate (2001). Available from: [Link]

  • Young, M. M., et al. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division. Journal of Cell Biology (2022). Available from: [Link]

  • Hennessy, E. J., et al. Discovery of heterocyclic sulfonamides as sphingosine 1-phosphate receptor 1 (S1P1) antagonists. Bioorganic & Medicinal Chemistry Letters (2015). Available from: [Link]

  • Al-Saffar, N. M. S., et al. Roles and therapeutic targeting of ceramide metabolism in cancer. Cell & Bioscience (2023). Available from: [Link]

  • Petrache, I., & Berdyshev, E. V. Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. Proceedings of the American Thoracic Society (2006). Available from: [Link]

  • Lee, J. H., et al. Ceramide Kinase Inhibition Blocks IGF-1-Mediated Survival of Otic Neurosensory Progenitors by Impairing AKT Phosphorylation. Frontiers in Molecular Neuroscience (2018). Available from: [Link]

  • Blaho, V. A., & Hla, T. Sphingosine 1-phosphate: lipid signaling in pathology and therapy. Nature Reviews Drug Discovery (2014). Available from: [Link]

  • De Rubis, G., et al. Ceramide signaling in immunity: a molecular perspective. Journal of Lipid Research (2023). Available from: [Link]

  • Mullen, T. D., & Obeid, L. M. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Anticancer Agents in Medicinal Chemistry (2012). Available from: [Link]

  • Balah, M., & Kober, A. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate. Journal of Lipid Research (2015). Available from: [Link]

  • LIPID MAPS Structure Database (LMSD). Sphingosine (d18:1). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-Octanoyl-D-threo-sphingosine (C8-D-threo-sphingosine)

Welcome to the technical support resource for researchers working with N-Octanoyl-D-threo-sphingosine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with N-Octanoyl-D-threo-sphingosine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of achieving adequate in vivo bioavailability with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.

Part 1: Understanding the Core Challenge: The Bioavailability Hurdle

N-Octanoyl-D-threo-sphingosine, a synthetic ceramide analog, is a valuable tool for investigating the roles of ceramides in cellular processes like apoptosis and cell signaling. However, its therapeutic and research potential is often hampered by low systemic bioavailability after in vivo administration. This issue stems from a combination of its physicochemical properties and metabolic fate.

The primary obstacles include:

  • Poor Aqueous Solubility: As a lipid, C8-D-threo-sphingosine has very limited solubility in aqueous environments like the gastrointestinal fluid or bloodstream. This leads to poor absorption and rapid clearance.

  • Rapid Metabolism: The compound can be quickly metabolized by enzymes such as ceramidases, which hydrolyze the amide bond, breaking it down into sphingosine and octanoic acid. This enzymatic degradation significantly reduces the amount of active compound reaching the target tissues.

  • First-Pass Metabolism: When administered orally, the compound is subject to extensive metabolism in the liver before it can enter systemic circulation, further decreasing its bioavailability.

These factors collectively contribute to the difficulty in achieving and maintaining therapeutic concentrations of N-Octanoyl-D-threo-sphingosine in vivo.

Part 2: Troubleshooting & Optimization Strategies

This section provides a series of frequently asked questions and detailed answers to guide you through common experimental challenges.

FAQ 1: Formulation & Delivery

Question: My systemic C8-D-threo-sphingosine levels are undetectable after oral gavage. How can I improve its absorption?

Answer: Oral administration is particularly challenging due to the compound's lipophilicity and susceptibility to first-pass metabolism. Switching to a more suitable formulation and/or administration route is critical.

Core Insight: The key is to protect the molecule from degradation and enhance its solubility in biological fluids. Lipid-based nanoformulations are an excellent strategy to achieve this. They can encapsulate the lipophilic drug, improve its stability, and facilitate its transport across biological membranes.

Recommended Strategy: Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For C8-D-threo-sphingosine, a liposomal formulation offers several advantages:

  • Enhanced Solubility: It effectively solubilizes the compound in an aqueous medium for administration.

  • Protection from Degradation: The lipid bilayer shields the encapsulated drug from enzymatic degradation in the GI tract and bloodstream.

  • Improved Pharmacokinetics: Liposomal delivery can alter the drug's distribution profile and prolong its circulation time.

Experimental Protocol: Preparation of C8-D-threo-sphingosine Liposomes via Thin-Film Hydration

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve C8-D-threo-sphingosine and a suitable lipid mixture (e.g., DSPC and cholesterol in a 3:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent system.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (for DSPC, this is ~55°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion using a mini-extruder.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This process should also be performed above the lipid transition temperature.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., via ultracentrifugation or size exclusion chromatography) and measuring the drug concentration in both fractions using a suitable analytical method like HPLC or LC-MS/MS.

Diagram: Liposomal Encapsulation of C8-D-threo-sphingosine

Liposome_Structure cluster_liposome Liposome c1 c2 c3 c4 c5 c6 c7 c8 drug C8-D-threo- sphingosine env Aqueous Environment bilayer_label Lipid Bilayer drug_label Hydrophobic Drug (Encapsulated)

Caption: Structure of a liposome encapsulating the hydrophobic C8-D-threo-sphingosine.

FAQ 2: Administration Route & Pharmacokinetics

Question: Even with a better formulation, my compound's half-life is very short. Which administration route is optimal for maintaining stable plasma concentrations?

Answer: The choice of administration route significantly impacts the pharmacokinetic profile of a drug. For compounds with rapid clearance, continuous infusion or an alternative parenteral route that avoids first-pass metabolism is often necessary.

Comparative Analysis of Administration Routes:

Administration RouteProsConsRecommended Use Case
Oral (PO) Convenient, non-invasiveLow bioavailability, high first-pass metabolismNot recommended for C8-D-threo-sphingosine without advanced formulations (e.g., self-emulsifying drug delivery systems).
Intravenous (IV) Bolus 100% initial bioavailability, rapid onsetRapid clearance, potential for toxicity at CmaxUseful for initial dose-finding studies, but may not maintain therapeutic levels.
Intravenous (IV) Infusion Maintains steady-state plasma concentrationRequires surgical catheterization, more complexIdeal for studies requiring stable, long-term exposure.
Intraperitoneal (IP) Larger surface area for absorption than subcutaneous, avoids first-pass metabolismPotential for local irritation, variable absorption ratesA good alternative to IV for many preclinical models.
Subcutaneous (SC) Slower absorption, prolonged releaseLimited volume, potential for local reactionsSuitable for sustained-release formulations.

Recommendation: For many preclinical studies, an intraperitoneal (IP) injection of a liposomal formulation provides a good balance between ease of administration and improved bioavailability by bypassing first-pass metabolism. For studies requiring tight control over plasma concentrations, a continuous IV infusion is the gold standard.

Diagram: Pharmacokinetic Profiles by Administration Route

PK_Profiles Time Time Plasma Concentration Plasma Concentration origin xaxis origin->xaxis Time yaxis origin->yaxis Plasma Conc. IV_Bolus IV Bolus IV_Infusion IV Infusion IP_SC IP / SC Oral Oral p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 r1 r2 r1->r2 r3 r2->r3 r4 r3->r4 s1 s2 s1->s2 s3 s2->s3 s4 s3->s4

Caption: Idealized plasma concentration-time profiles for different administration routes.

FAQ 3: Analytical Detection

Question: I am struggling with sensitivity and specificity when measuring C8-D-threo-sphingosine in plasma samples. What is the best analytical method?

Answer: Due to the complex biological matrix and the typically low concentrations of the analyte, a highly sensitive and specific analytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Core Insight: LC-MS/MS provides excellent specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM), and high sensitivity, allowing for the quantification of picogram to femtogram levels of the analyte.

Key Steps for Method Development:

  • Sample Preparation:

    • Protein Precipitation: A simple and effective first step to remove the bulk of proteins from plasma. Acetonitrile is a common choice.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, an extraction step is highly recommended. LLE with a solvent like ethyl acetate or methyl-tert-butyl ether (MTBE) can effectively extract the lipid-soluble analyte. SPE offers more selective extraction and can be automated.

    • Internal Standard: It is crucial to use a suitable internal standard (IS) to account for variability during sample preparation and analysis. A stable isotope-labeled version of the analyte (e.g., C8-D-threo-sphingosine-d7) is the ideal choice.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separating lipids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is common. The gradient is optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode is generally preferred for sphingolipids.

    • MRM Transitions: The key to specificity is selecting the right MRM transitions.

      • Precursor Ion: This will be the [M+H]+ adduct of C8-D-threo-sphingosine.

      • Product Ion: A characteristic fragment ion is chosen for quantification. This is often the sphingoid base backbone resulting from the loss of the fatty acid chain. A second, "qualifier" transition is also monitored to confirm identity.

Diagram: LC-MS/MS Workflow for Bioanalysis

LCMS_Workflow cluster_MS Tandem Mass Spectrometer (MS/MS) Sample Plasma Sample (+ Internal Standard) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction 1. Sample Prep LC Liquid Chromatography (Separation on C18 Column) Extraction->LC 2. Injection Ionization Electrospray Ionization (ESI+) LC->Ionization 3. Elution MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for the quantification of C8-D-threo-sphingosine in plasma by LC-MS/MS.

Part 3: References

  • Title: Drug Absorption Source: Merck Manual Professional Version URL: [Link]

  • Title: Liposomes as Advanced Drug Delivery Systems for Cancer Therapy Source: Journal of Controlled Release URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e URL: [Link]

  • Title: A review of the quantitative analysis of sphingolipids by LC–MS/MS Source: Journal of Chromatography B URL: [Link]

Optimization

stability of N-Octanoyl-D-threo-sphingosine in DMSO vs Ethanol

Technical Support Center: Lipid Signaling & Biochemistry Division Subject: Stability & Handling Guide for N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide) Ticket ID: CER-C8-THR-001 Executive Summary You are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipid Signaling & Biochemistry Division Subject: Stability & Handling Guide for N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide) Ticket ID: CER-C8-THR-001

Executive Summary

You are working with N-Octanoyl-D-threo-sphingosine , a cell-permeable analog of natural ceramide. Unlike the biologically predominant D-erythro isomer, the D-threo isomer is often utilized to probe stereospecificity in sphingolipid signaling or as a negative control in specific apoptotic pathways.

This molecule is lipophilic. The most common failure mode in experiments involving this lipid is solvent-induced precipitation (the "crash") when introducing the stock solution into aqueous culture media. This guide prioritizes preventing precipitation and maintaining chemical integrity during storage.

Part 1: Physicochemical Profile (DMSO vs. Ethanol)

The choice of solvent dictates both the storage stability and the cellular delivery method.

FeatureDimethyl Sulfoxide (DMSO) Ethanol (EtOH) Application Scientist Verdict
Solubility Limit High (~10–20 mg/mL)Moderate (~5–10 mg/mL)DMSO is superior for high-concentration stocks (e.g., 10 mM).
Freezing Point +18.5°C (Solid at Room Temp/Fridge)-114°C (Liquid at -20°C)Critical: DMSO stocks stored at -20°C will freeze. Repeated freeze-thaw cycles degrade lipids.
Hygroscopicity Very High (Absorbs water from air)Low to ModerateDMSO stocks must be sealed under argon/nitrogen. Water absorption causes irreversible precipitation.
Cell Toxicity Toxic > 0.1% v/vToxic > 0.5% v/vEthanol allows for slightly higher vehicle volumes in some cell lines, but DMSO is standard.
Evaporation NegligibleHighEthanol stocks can concentrate over time if not sealed with Parafilm, leading to dosing errors.

Recommendation:

  • Primary Stock: Prepare in DMSO for long-term storage (high solubility, chemical stability).

  • Working Stock: Dilute into Ethanol or complex with BSA immediately prior to cell treatment if DMSO toxicity is a concern.

Part 2: Preparation & Storage Workflows

Protocol A: Preparation of High-Stability Stock (DMSO)

Use this for long-term storage (-20°C or -80°C).

  • Equilibration: Allow the vial of N-Octanoyl-D-threo-sphingosine powder to reach room temperature before opening.

    • Reason: Opening a cold lipid vial causes condensation to form inside, leading to hydrolysis.

  • Solubilization: Add high-grade (anhydrous) DMSO to achieve a concentration of 5–10 mM .

  • Dissolution: Vortex vigorously. If the solution appears cloudy, warm in a 37°C water bath for 2–5 minutes and sonicate (bath sonicator) for 1 minute.

    • Visual Check: Solution must be crystal clear.

  • Aliquot: Dispense into small, single-use glass vials (e.g., 50 µL aliquots).

    • Reason: Prevents freeze-thaw cycles. DMSO freezes at -20°C; thawing it repeatedly promotes lipid aggregation.

  • Storage: Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

Protocol B: Cellular Delivery (Preventing the "Crash")

Use this to treat cells. Direct addition of DMSO stock to media often causes the lipid to precipitate out of solution, rendering it inactive.

Option 1: The BSA Complex Method (Gold Standard) Lipids are hydrophobic; they require a carrier in blood (albumin). We mimic this in culture.[1]

  • Prepare a 0.34 mg/mL Fatty Acid-Free BSA solution in PBS or media.

  • Dry down a specific amount of your Ceramide stock (using Nitrogen gas) or use a concentrated Ethanol stock.

  • Resuspend the lipid in the BSA solution with vigorous vortexing and mild heating (37°C).

  • Add this Lipid-BSA complex to your cells. This maintains bioavailability.

Option 2: The "1:1" Solvent Step-Down

  • Dilute your DMSO stock 1:1 with Ethanol.

  • Add this mixture to your media while vortexing the media.

  • Ensure final solvent concentration is <0.1%.

Part 3: Visual Workflows

Figure 1: Stock Preparation & Storage Logic

StockPrep Powder C8-D-threo Powder (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate Wait 30 min Solvent Add Anhydrous DMSO (Target: 5-10 mM) Equilibrate->Solvent Dissolve Vortex & Warm (37°C) Check for Clarity Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Clear Solution Freeze Freeze at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Workflow for maximizing shelf-life and preventing hydrolysis during stock preparation.

Figure 2: Troubleshooting Precipitation (The "Crash")

Troubleshooting Issue Issue: Cloudy Media upon Addition CheckConc Is Final Conc > 50 µM? Issue->CheckConc HighConc Reduce Conc or Use BSA Carrier CheckConc->HighConc Yes CheckSolvent Was Stock Cold? CheckConc->CheckSolvent No ColdStock Re-warm Stock to 37°C before pipetting CheckSolvent->ColdStock Yes CheckMethod Direct DMSO Addition? CheckSolvent->CheckMethod No DirectAdd Switch to 1:1 DMSO:EtOH or BSA Complexing CheckMethod->DirectAdd Yes

Caption: Decision tree for resolving precipitation issues when treating cells.

Part 4: Troubleshooting & FAQs

Q1: My DMSO stock has frozen in the -20°C freezer. Is it ruined? A: No, DMSO freezes at +18.5°C, so this is normal. However, do not force-thaw it with high heat. Allow it to thaw at room temperature or hold it in your hand.

  • Risk: If you freeze-thaw the same vial 10+ times, the lipid may form micelles or aggregates that will not re-dissolve easily. This is why aliquoting (Step 4 in Protocol A) is mandatory.

Q2: I see "needles" or crystals in my cell culture dish after adding the ceramide. A: This is "lipid crashing." The ceramide is no longer in solution; it has precipitated into solid crystals.

  • Consequence: Your cells are effectively untreated, and the crystals may physically damage the cell membrane (mechanical toxicity).

  • Fix: You exceeded the aqueous solubility limit. Use the BSA Complex Method (Protocol B, Option 1) to "chaperone" the lipid into the media.

Q3: Can I store the diluted lipid in media for use later in the week? A: Absolutely not. Short-chain ceramides in aqueous environments (media) are prone to hydrolysis and physical aggregation over time. Always prepare the working dilution immediately before addition to cells.

Q4: Why use D-threo instead of D-erythro? A: Be aware of your isomer. D-erythro is the naturally occurring, biologically active ceramide involved in apoptosis signaling. D-threo is an isomer often used as a negative control or to study non-specific lipid effects. Ensure you are using the correct isomer for your specific hypothesis [1].

References

  • Cayman Chemical. C8 L-threo Ceramide (d18:1/8:[2]0) Product Information & Safety Data. (Note: Physicochemical properties of threo/erythro stereoisomers regarding solubility are functionally identical for handling purposes).

  • Avanti Polar Lipids. Storage and Handling of Lipids: General Guidelines.

  • Avanti Polar Lipids. Lipid Preparation: Detergent & BSA Complexing Methods.

Sources

Troubleshooting

Technical Support Center: Reducing Variability in D-threo-C8-Ceramide Assays

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of D-threo-C8-ceramide (C8-Cer) handling, solubility, and experimental design. Introduction Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of D-threo-C8-ceramide (C8-Cer) handling, solubility, and experimental design.

Introduction

Welcome to the Technical Support Hub for sphingolipid signaling. You are likely here because your D-threo-C8-ceramide assays are showing inconsistent IC50 values, unexpected cytotoxicity, or precipitation in culture media.

D-threo-C8-ceramide is a cell-permeable analog of natural ceramide. Unlike the biologically abundant D-erythro isomer, the D-threo isomer is often utilized as a negative control for apoptotic signaling or to investigate specific stereoselective interactions (e.g., P-glycoprotein inhibition). However, its hydrophobicity and specific metabolic fate create unique sources of experimental error.

This guide replaces standard "product sheets" with a causal analysis of variability and self-validating protocols.

Module 1: Solubility & Delivery (The #1 Source of Error)

The Problem: The "Popcorn" Effect

Short-chain ceramides like C8 are lipophilic. When dissolved in organic solvents (DMSO/Ethanol) and spiked directly into aqueous cell culture media, they suffer from solvent shock . The lipid crashes out of solution, forming microscopic aggregates (micelles or crystals) that are invisible to the naked eye but cause:

  • Local Toxicity: Cells contacting aggregates receive a massive, undefined dose.

  • Effective Concentration Drop: The actual molarity in solution is far lower than calculated.

The Solution: BSA Complexing Protocol

To ensure thermodynamic stability, you must complex C8-ceramide with Fatty Acid-Free Bovine Serum Albumin (BSA) before adding it to cells. BSA acts as a physiological carrier, mimicking serum transport.

Protocol: Preparation of 5 mM C8-Ceramide:BSA Complex

Reagents:

  • D-threo-C8-Ceramide (Solid, stored at -20°C).[1]

  • BSA, Fatty Acid-Free (Critical: standard BSA contains interfering lipids).

  • PBS (pH 7.4).

  • Ethanol (Absolute) or DMSO.

Step-by-Step Workflow:

  • Prepare BSA Vehicle: Dissolve fatty acid-free BSA in PBS to a concentration of 0.34 mM (approx. 22.5 mg/mL) . Filter sterilize (0.22 µm).

    • Why? This creates a molar ratio of roughly 1:1 to 2:1 (Lipid:BSA) when mixed, optimizing solubility without over-saturating the protein.

  • Prepare Lipid Stock: Dissolve D-threo-C8-Ceramide in DMSO or Ethanol to 25 mM .

    • Validation: Solution must be perfectly clear.

  • Complexation (The Critical Step):

    • Heat the BSA solution to 37°C in a water bath.

    • While vortexing the BSA solution, slowly dropwise add the Lipid Stock to achieve a final concentration of 5 mM ceramide.

    • Note: The final solvent concentration will be 20%. This is a stock solution; it will be diluted >100x in culture.

  • Sonication: Sonicate the mixture in a water bath sonicator for 15–30 minutes at 37°C until optical clarity is achieved.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Visualization: BSA Complexing Workflow

BSA_Complexing Lipid D-threo-C8-Ceramide (Solid) Solvent DMSO/EtOH (25 mM Stock) Lipid->Solvent Dissolve Mixing Dropwise Addition (Vortexing at 37°C) Solvent->Mixing Inject BSA Fatty Acid-Free BSA (0.34 mM in PBS) BSA->Mixing Heat to 37°C Sonic Bath Sonication (15-30 min) Mixing->Sonic Homogenize Final Stable 5mM Complex (Optically Clear) Sonic->Final Validate Clarity

Caption: Workflow for generating thermodynamically stable Ceramide:BSA complexes to prevent precipitation in aqueous media.

Module 2: Experimental Design & Stereochemistry

The Problem: Isomeric Impurity & Metabolic Drift

Commercial "C8-Ceramide" is often a racemic mixture unless specified. Even pure D-threo can degrade or isomerize. Furthermore, D-threo-ceramide is not metabolically inert; it interacts differently with the sphingolipid pathway than D-erythro.

Metabolic Fate: D-threo vs. D-erythro
  • D-erythro (Natural): Rapidly converted to Glucosylceramide (via GCS) or Sphingomyelin (via SMS). This "clearing" can mask apoptotic effects.

  • D-threo (Unnatural): Poor substrate for GCS. It often accumulates longer in the cell or is metabolized via alternative kinetics, leading to different signaling outcomes (e.g., MDR reversal rather than direct apoptosis).

Visualization: Differential Metabolism

Metabolic_Fate C8 Exogenous C8-Ceramide Erythro D-erythro Isomer (Natural) C8->Erythro Threo D-threo Isomer (Unnatural) C8->Threo GlcCer Glucosylceramide (Non-toxic) Erythro->GlcCer Rapid (GCS) SM Sphingomyelin Erythro->SM Rapid (SMS) Threo->GlcCer Blocked/Slow Threo->SM Slow Conversion Accum Ceramide Accumulation (Sustained Signal) Threo->Accum High Retention

Caption: Divergent metabolic fates. D-threo resists glycosylation (GCS), leading to higher intracellular accumulation compared to D-erythro.

Module 3: Troubleshooting Guide (FAQ)

Q1: My IC50 values shift significantly between experiments. Why?

Diagnosis: This is likely an adsorption issue or solvent evaporation.

  • Adsorption: Ceramides are sticky. If you use polystyrene tubes for serial dilutions, you lose up to 50% of the lipid to the plastic walls before it reaches the cells.

  • Fix: Use glass vials or low-binding polypropylene for all dilution steps. Pre-coating tips with BSA solution can also reduce loss.

Q2: The D-threo isomer is inducing apoptosis, but it's supposed to be the negative control.

Diagnosis: Three possibilities:

  • Contamination: Your D-threo stock contains >5% D-erythro impurity.

  • Off-Target Toxicity: High concentrations (>20 µM) cause biophysical membrane disruption regardless of stereochemistry.

  • Cell-Type Specificity: In some MDR cancer lines, D-threo actively inhibits P-glycoprotein, re-sensitizing cells to other drugs or inducing stress.

  • Fix: Verify purity via HPLC. Titrate down to <10 µM.

Q3: I see "debris" in the media immediately after treatment.

Diagnosis: Solvent shock (Precipitation).

  • Fix: You likely spiked DMSO-dissolved ceramide directly into the media. Switch to the BSA Complexing Protocol (Module 1). If using BSA, ensure the solution was warm (37°C) during mixing.[2][3][4]

Summary of Key Parameters
ParameterRecommendationReason
Solvent Vehicle BSA (Fatty Acid-Free) ComplexPrevents precipitation; physiologic delivery.
Storage -20°C, Desiccated, Argon overlayPrevents oxidation and hydrolysis.
Plasticware Glass or Low-BindingPrevents hydrophobic adsorption loss.[5]
Concentration Verify via Phosphate AssayNominal weight often differs from actual molarity due to hydration.

References

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells.[6] Biochimica et Biophysica Acta (BBA). Available at: [Link]

  • Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene.[7] PLoS ONE. (Demonstrates BSA coating efficacy for hydrophobic molecules). Available at: [Link]

  • Avanti Polar Lipids. Handling and Storage of Lipids. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Cellular Resistance to N-Octanoyl-D-threo-sphingosine (C8-ceramide) Treatment

Welcome to the technical support center for N-Octanoyl-D-threo-sphingosine (C8-ceramide) applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Octanoyl-D-threo-sphingosine (C8-ceramide) applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C8-ceramide treatment and troubleshoot experimental challenges, particularly cellular resistance. Here, we synthesize technical expertise with practical, field-proven insights to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of C8-ceramide in cell culture experiments.

Q1: What is N-Octanoyl-D-threo-sphingosine (C8-ceramide) and what is its primary mechanism of action?

A1: N-Octanoyl-D-threo-sphingosine, or C8-ceramide, is a synthetic, cell-permeable analog of ceramide, a central lipid molecule in sphingolipid metabolism.[1][2] Its primary mechanism of action is to mimic endogenous ceramide, a critical second messenger involved in various cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[3][4] Exogenous C8-ceramide can induce potent anti-proliferative effects and trigger programmed cell death in cancer cells.[5][6][7]

Q2: How does C8-ceramide induce cell death?

A2: C8-ceramide can induce cell death through multiple pathways, primarily apoptosis and autophagy.[1][8]

  • Apoptosis: C8-ceramide can trigger apoptosis by increasing the production of reactive oxygen species (ROS), leading to cellular stress.[5][7] It can also influence mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.[1] Furthermore, it can activate signaling cascades involving stress-activated protein kinases (SAPK/JNK) and protein kinase C (PKC).[1][9][10]

  • Autophagy: Ceramide can induce autophagy by inhibiting the Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[11] It can also promote the dissociation of the Beclin 1:Bcl-2 complex, a critical step in initiating autophagy.[12] In some contexts, ceramide-induced autophagy is a homeostatic response to cellular starvation caused by the downregulation of nutrient transporters.[13]

Q3: Why are my cells resistant to C8-ceramide treatment?

A3: Cellular resistance to C8-ceramide is a multifaceted issue that can arise from various molecular mechanisms. A primary cause is the alteration of sphingolipid metabolism.[14][15] Cancer cells can develop resistance by upregulating enzymes that metabolize ceramide into pro-survival lipids. Key enzymes implicated in this resistance include:

  • Glucosylceramide Synthase (GCS): This enzyme converts ceramide to glucosylceramide, which has been linked to multidrug resistance.[14][16][17]

  • Ceramidases: These enzymes hydrolyze ceramide into sphingosine, which can then be converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[18][19][20] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.[1][21]

Q4: How do I properly prepare and use C8-ceramide in my cell culture experiments?

A4: Due to its lipophilic nature, proper solubilization of C8-ceramide is crucial for its effective delivery to cells. It is often dissolved in an organic solvent like DMSO or ethanol to create a stock solution.[22][23] For cell treatment, the stock solution should be diluted in culture medium, often complexed with bovine serum albumin (BSA) to enhance solubility and delivery.[21][22] It is essential to include a vehicle control (medium with the same concentration of the solvent) in your experiments.[22]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during C8-ceramide treatment.

Problem 1: Suboptimal or No Induction of Cell Death

Q: I've treated my cells with C8-ceramide, but I'm not observing the expected level of cell death. What could be the issue?

A: This is a common challenge that can stem from several factors, ranging from technical aspects of the experiment to the intrinsic biology of your cell line.

  • Causality: The lipophilic nature of C8-ceramide can lead to poor solubility and precipitation in aqueous culture media, preventing it from reaching the cells at the intended concentration.[22]

  • Troubleshooting Protocol: Optimizing C8-Ceramide Solubilization and Delivery

    • Stock Solution Preparation:

      • Dissolve C8-ceramide powder in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).[21]

      • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Working Solution Preparation (Ceramide-BSA Complex):

      • Warm the C8-ceramide stock solution and a solution of fatty acid-free BSA in PBS (e.g., 10% w/v) to 37°C.

      • Slowly add the C8-ceramide stock solution to the BSA solution while vortexing to achieve the desired final concentration. The molar ratio of ceramide to BSA should be optimized, but a starting point of 2:1 to 5:1 is common.

      • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Cell Treatment:

      • Add the C8-ceramide-BSA complex to your cell culture medium to the desired final concentration.

      • Crucially, include a vehicle control containing the same concentration of DMSO/ethanol and BSA.

    • Verification:

      • Visually inspect the culture medium under a microscope for any signs of precipitation.

      • Perform a dose-response experiment with a wide range of C8-ceramide concentrations to determine the optimal cytotoxic concentration for your specific cell line.[24]

  • Causality: Your cells may possess intrinsic resistance mechanisms or may have acquired resistance through prolonged exposure or selection. As mentioned in the FAQs, this often involves the upregulation of ceramide-metabolizing enzymes.[14][15][17]

  • Troubleshooting Workflow: Investigating and Overcoming Resistance

    • Step 1: Assess the Expression of Key Resistance-Associated Enzymes.

      • Methodology: Western Blotting or qRT-PCR

        • Lyse untreated and C8-ceramide-treated cells.

        • Perform Western blotting to analyze the protein levels of Glucosylceramide Synthase (GCS) and Acid Ceramidase (ASAH1).

        • Alternatively, use qRT-PCR to measure the mRNA expression levels of the corresponding genes (UGCG and ASAH1).

        • Expected Outcome: Resistant cells may show higher basal or induced expression of these enzymes.

    • Step 2: Inhibit Ceramide Metabolism to Sensitize Cells.

      • Rationale: If upregulation of GCS or ceramidases is confirmed or suspected, co-treatment with inhibitors can restore sensitivity to C8-ceramide.

      • Experimental Protocol: Co-treatment with Inhibitors

        • Select appropriate inhibitors:

          • For GCS: Use a specific inhibitor like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).[25]

          • For Ceramidase: Use a general ceramidase inhibitor like N-oleoylethanolamine (NOE).[20]

        • Perform a dose-response experiment with the inhibitor alone to determine a non-toxic concentration.

        • Treat cells with a combination of C8-ceramide and the optimized concentration of the inhibitor.

        • Include all necessary controls: untreated, C8-ceramide alone, and inhibitor alone.

        • Assess cell viability using methods described in the next section.

        • Expected Outcome: A synergistic decrease in cell viability with the combination treatment compared to either agent alone indicates that inhibition of ceramide metabolism can overcome resistance.

    • Step 3: Measure Intracellular Ceramide Levels.

      • Rationale: Directly measuring intracellular ceramide levels can confirm if resistance is due to enhanced metabolism.

      • Methodology: HPLC-MS/MS or Thin-Layer Chromatography (TLC)

        • Treat cells with C8-ceramide in the presence or absence of the metabolic inhibitors.

        • Extract lipids from the cells.

        • Analyze ceramide levels using a sensitive method like HPLC-MS/MS, which can quantify different ceramide species.[3][26]

        • Expected Outcome: Resistant cells will show lower accumulation of ceramide after C8-ceramide treatment compared to sensitive cells. Co-treatment with inhibitors should increase intracellular ceramide levels.[27]

Problem 2: Distinguishing Between Apoptosis and Autophagy

Q: My cells are dying after C8-ceramide treatment, but I'm unsure if it's through apoptosis or autophagy-related cell death. How can I differentiate between these two processes?

A: C8-ceramide can induce both apoptosis and autophagy, and sometimes a combination of both.[1][8] It's crucial to use a multi-pronged approach to dissect the specific cell death mechanism.

cluster_0 Initial Observation: Cell Death cluster_1 Apoptosis Assessment cluster_2 Autophagy Assessment cluster_3 Functional Assessment Initial_Observation Cell Death Observed (e.g., MTT Assay) Annexin_V Annexin V/PI Staining (Flow Cytometry) Initial_Observation->Annexin_V Early Apoptosis Marker Caspase_Activity Caspase-3/7 Activation Assay (Fluorometric/Luminometric) Initial_Observation->Caspase_Activity Executioner Caspase Activity PARP_Cleavage PARP Cleavage (Western Blot) Initial_Observation->PARP_Cleavage Apoptosis Substrate LC3_Puncta LC3 Puncta Formation (Immunofluorescence) Initial_Observation->LC3_Puncta Autophagosome Formation LC3_Conversion LC3-I to LC3-II Conversion (Western Blot) Initial_Observation->LC3_Conversion Autophagosome Marker p62_Degradation p62/SQSTM1 Degradation (Western Blot) Initial_Observation->p62_Degradation Autophagic Flux Caspase_Inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase_Inhibitor->Annexin_V Inhibits Apoptosis Autophagy_Inhibitor Autophagy Inhibitor (e.g., Chloroquine, 3-MA) Autophagy_Inhibitor->LC3_Conversion Blocks Autophagic Flux

Caption: Workflow to Differentiate Apoptosis and Autophagy.

  • Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

    • Seed cells and treat with C8-ceramide for the desired time.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative, PI-positive: Necrotic cells.

  • Protocol 2: Western Blot for LC3-I to LC3-II Conversion (Autophagy)

    • Lyse cells treated with C8-ceramide. To accurately assess autophagic flux, include a control group treated with an autophagy inhibitor like chloroquine or bafilomycin A1 for the last few hours of the experiment.

    • Separate protein lysates on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Transfer to a PVDF membrane and probe with an anti-LC3B antibody.

    • Interpretation: An increase in the ratio of LC3-II (lipidated form, ~14 kDa) to LC3-I (cytosolic form, ~16 kDa) indicates an increase in autophagosome formation. A further accumulation of LC3-II in the presence of an autophagy inhibitor confirms increased autophagic flux.

  • Protocol 3: Functional Assessment with Inhibitors

    • Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours before adding C8-ceramide.

    • In a separate experiment, pre-treat cells with an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) before adding C8-ceramide.

    • Assess cell viability after the standard treatment duration.

    • Interpretation:

      • If Z-VAD-FMK rescues cells from death, apoptosis is the primary mechanism.

      • If autophagy inhibitors rescue cells, autophagy-dependent cell death is occurring.

      • If autophagy inhibitors enhance cell death, autophagy may be playing a pro-survival role.

Part 3: Signaling Pathways and Data Interpretation

Understanding the signaling pathways activated by C8-ceramide is key to interpreting your data and troubleshooting unexpected results.

C8-Ceramide Induced Apoptotic Signaling

C8_Ceramide C8-Ceramide ROS Increased ROS C8_Ceramide->ROS Mitochondria Mitochondria C8_Ceramide->Mitochondria Direct Effect JNK_PKC SAPK/JNK, PKC Activation C8_Ceramide->JNK_PKC ROS->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_Family Modulation of Bcl-2 Family Proteins JNK_PKC->Bcl2_Family Bcl2_Family->Mitochondria

Caption: C8-Ceramide Apoptotic Signaling Pathway.

Data Summary Table: Interpreting Experimental Outcomes
Experimental Observation Potential Interpretation Next Steps
High IC50 value for C8-ceramideIneffective delivery or cellular resistance.Optimize solubilization; assess expression of GCS and ceramidases.
Annexin V positive, but low caspase activityCaspase-independent apoptosis or another cell death modality.Investigate AIF release from mitochondria; assess for necroptosis (MLKL phosphorylation).
Increased LC3-II, but no cell deathAutophagy is acting as a pro-survival mechanism.Inhibit autophagy (e.g., with chloroquine) and re-assess cell viability.
Cell death rescued by Z-VAD-FMKApoptosis is the primary death mechanism.Investigate upstream apoptotic signaling (e.g., mitochondrial pathway).
Cell death enhanced by chloroquineAutophagy is a survival response to C8-ceramide stress.Explore the combination of C8-ceramide and autophagy inhibitors as a therapeutic strategy.

References

  • Chen, J. F., et al. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. International Journal of Molecular Sciences, 19(10), 2989. [Link]

  • ResearchGate. (n.d.). C8-ceramide-induced cell arrest of G1 in H1299 cells. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Oncology Letters, 20(5), 1-1. [Link]

  • Kim, Y. N., & Kim, S. Y. (2019). Autophagy Paradox and Ceramide. International Journal of Molecular Sciences, 20(15), 3749. [Link]

  • Chaurasia, B., et al. (2016). Ceramide-induced starvation triggers homeostatic autophagy. Autophagy, 12(1), 213-215. [Link]

  • QIAGEN. (n.d.). Ceramide Signaling. GeneGlobe. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases. Biomedicine & Pharmacotherapy, 165, 115168. [Link]

  • Gasset, A., et al. (2019). Visualizing Bioactive Ceramides. Molecules, 24(21), 3943. [Link]

  • Ogretmen, B. (2018). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Journal of Cancer Science and Clinical Therapeutics, 2(1). [Link]

  • Strosznajder, J. B., et al. (2017). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Molecular Neurobiology, 54(4), 2967-2983. [Link]

  • Al-Qatati, A., & Al-Khami, A. A. (2023). Drug Resistance: The Role of Sphingolipid Metabolism. International Journal of Molecular Sciences, 24(3), 2574. [Link]

  • Al-Sayari, A., et al. (2023). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. Molecules, 28(13), 5104. [Link]

  • Choi, Y. J., et al. (2020). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. PLoS Pathogens, 16(10), e1008978. [Link]

  • Morad, S. A., & Cabot, M. C. (2013). Targeting ceramide metabolism--a strategy for overcoming drug resistance. Drug Resistance Updates, 16(1-2), 1-11. [Link]

  • Candido, J., et al. (2023). Ceramide signaling in immunity: a molecular perspective. Cellular and Molecular Life Sciences, 80(8), 221. [Link]

  • Scarlatti, F., et al. (2008). Ceramide-induced autophagy: To junk or to protect cells?. Autophagy, 4(7), 916-920. [Link]

  • Clarke, C. J., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100299. [Link]

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  • ResearchGate. (2019). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (2023). How can ceramide be dissolved?. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to Stereospecificity in Sphingolipid Research: N-Octanoyl-D-threo-sphingosine vs. N-Octanoyl-D-erythro-sphingosine

Introduction: The Critical Role of Stereochemistry in Ceramide Signaling In the intricate world of lipid signaling, ceramides stand out as central players in dictating cellular fate, governing processes from apoptosis an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Ceramide Signaling

In the intricate world of lipid signaling, ceramides stand out as central players in dictating cellular fate, governing processes from apoptosis and cell cycle arrest to inflammation and stress responses.[1][2] As researchers delve deeper into these pathways, the use of synthetic, cell-permeable ceramide analogs has become indispensable for dissecting molecular mechanisms.[3] Among the most widely used is N-Octanoyl-D-erythro-sphingosine (also known as C8-ceramide), a molecule prized for its ability to mimic the actions of endogenous ceramides.

However, the biological activity of ceramides is exquisitely dependent on their three-dimensional structure. This guide provides an in-depth comparison of N-Octanoyl-D-erythro-sphingosine and its stereoisomer, N-Octanoyl-D-threo-sphingosine. We will explore how a subtle change in stereochemistry creates a profound functional divergence, establishing the erythro isomer as a potent signaling molecule and the threo isomer as an essential, though often misunderstood, experimental control. This comparison is crucial for designing rigorous experiments and accurately interpreting data in the field of sphingolipid research.

Structural Distinction: The Erythro vs. Threo Configuration

The fundamental difference between these two molecules lies in the stereochemical configuration at the C2 (amine-bearing) and C3 (hydroxyl-bearing) carbons of the sphingosine backbone.

  • N-Octanoyl-D-erythro-sphingosine : This is the naturally occurring configuration.[4] The amino and hydroxyl groups are on opposite sides (in a Fischer projection), analogous to the sugar D-erythrose. This specific orientation is recognized by the cellular machinery, including enzymes and protein effectors that mediate ceramide's biological effects.

  • N-Octanoyl-D-threo-sphingosine : In this synthetic isomer, the amino and hydroxyl groups are on the same side, analogous to the sugar D-threose. This seemingly minor structural alteration dramatically impacts how the molecule fits into the active sites of enzymes and the binding pockets of downstream targets.

This stereospecificity is the cornerstone of their differential activity. The cellular environment is chiral, and the precise spatial arrangement of functional groups on the ceramide molecule is paramount for molecular recognition and the initiation of signaling cascades.

Comparative Analysis of Biological Activity

The primary distinction in the laboratory is that the D-erythro isomer is biologically active, while the D-threo isomer is largely considered inactive in mediating canonical ceramide-induced apoptosis and is therefore used as a negative control.[5][6] However, emerging evidence suggests the threo isomer is not merely inert but can possess unique activities.

FeatureN-Octanoyl-D-erythro-sphingosine (C8-Ceramide)N-Octanoyl-D-threo-sphingosineSupporting Evidence
Primary Role Bioactive Ceramide AnalogNegative Experimental Control[3][5][6]
Apoptosis Induction Potent inducer of apoptosis in numerous cancer cell lines.Weak or inactive in inducing apoptosis.[5][5][7]
MAPK Inhibition Strong inhibitor of Mitogen-Activated Protein Kinase (MAPK).Partial or weak inhibitory activity.[5]
Signaling Pathway Activation Activates JNK/SAPK, caspases; inhibits pro-survival Akt/PKB pathway.[8][9]Does not typically activate canonical ceramide-induced apoptotic pathways.[8][9]
Specific Enzyme Interactions Substrate for ceramidases and glucosylceramide synthase.[10][11]Can inhibit de novo ceramide synthesis, likely at the (dihydro)ceramide synthase step.[6][6][10][11]
TNF-α Cytotoxicity Does not protect against TNF-α-induced cell death.Can protect against TNF-α-induced cytotoxicity in specific cell lines (as DL-threo-dihydrosphingosine).[6][6]

Expert Insight: The description of the threo isomer as "inactive" is an oversimplification. While it fails to trigger the same apoptotic cascade as the erythro form, its ability to inhibit ceramide synthase demonstrates a distinct biological interaction.[6] This makes it a powerful tool. Using N-Octanoyl-D-threo-sphingosine as a control not only validates that the observed effects of the erythro isomer are due to specific ceramide signaling (and not generic lipotoxicity) but also helps to rule out off-target effects related to de novo ceramide synthesis inhibition.

Visualizing the Divergent Signaling Fates

The D-erythro isomer integrates into the core of cellular stress signaling, activating a cascade that culminates in apoptosis. The threo isomer, due to its structural disparity, fails to engage these key downstream effectors.

G cluster_stimuli External/Internal Stimuli cluster_ceramide Ceramide Hub cluster_pathways Downstream Signaling Pathways Stress Stress (UV, Chemo) Erythro N-Octanoyl-D-erythro-sphingosine (C8-Ceramide) Stress->Erythro Induces Endogenous Ceramide JNK JNK/SAPK Activation Erythro->JNK Activates Caspase Caspase Cascade Erythro->Caspase Activates Akt Akt/PKB Survival Pathway Erythro->Akt Inhibits Threo N-Octanoyl-D-threo-sphingosine (Control) CerS Ceramide Synthase Threo->CerS Inhibits Apoptosis Apoptosis JNK->Apoptosis Caspase->Apoptosis Akt->Apoptosis Inhibits G cluster_setup Experimental Setup cluster_arms Treatment Arms cluster_analysis Downstream Analysis start Seed Cells treat Treat Cells (24-48h) start->treat Vehicle Vehicle Control (e.g., DMSO) Erythro N-Octanoyl-D-erythro-sphingosine (Test Compound) treat->Erythro Threo N-Octanoyl-D-threo-sphingosine (Negative Control) Assay Perform Assay (e.g., Flow Cytometry, Western Blot, Viability) Vehicle->Assay Erythro->Assay Threo->Assay Data Analyze & Compare Results Assay->Data

Caption: Recommended workflow for comparing ceramide isomers.

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining

This protocol details a standard method to quantify the pro-apoptotic activity of ceramide isomers using flow cytometry.

  • Cell Preparation: Seed cells (e.g., Jurkat, MCF-7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of analysis. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions (e.g., 10 mM) of N-Octanoyl-D-erythro-sphingosine and N-Octanoyl-D-threo-sphingosine in sterile DMSO. Warm to 37°C to ensure complete dissolution.

  • Treatment:

    • Vehicle Control: Add the equivalent volume of DMSO to the control well.

    • Test Compound: Treat cells with the desired final concentration of N-Octanoyl-D-erythro-sphingosine (e.g., 10-50 µM).

    • Negative Control: Treat cells with the same final concentration of N-Octanoyl-D-threo-sphingosine.

    • Incubate cells for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently collect the media (containing apoptotic floaters), wash with PBS, and detach cells using trypsin. Combine the detached cells with the collected media. For suspension cells, simply collect the cell suspension.

    • Centrifuge the cells and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

  • Data Analysis: Compare the percentage of apoptotic cells (Annexin V positive) in the erythro-treated sample to both the vehicle and threo-treated controls. A significant increase in apoptosis only in the erythro-treated sample validates a specific ceramide-mediated effect.

Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay

This assay can be used to test the inhibitory potential of compounds like the threo isomer on ceramide synthesis. [12]

  • Lysate Preparation: Prepare cell or tissue lysates containing active ceramide synthases in a suitable buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Cell lysate (e.g., 50-100 µg protein).

    • Sphingoid base substrate (e.g., D-erythro-sphinganine).

    • Fatty acyl-CoA (e.g., C18:0-CoA).

    • Reaction buffer (e.g., HEPES buffer containing BSA).

  • Inhibitor Addition:

    • Control Reaction: Add vehicle (DMSO).

    • Inhibitor Reaction: Add the desired concentration of N-Octanoyl-D-threo-sphingosine.

  • Reaction Initiation & Incubation: Initiate the reaction by adding the fatty acyl-CoA. Incubate at 37°C for 30-60 minutes.

  • Lipid Extraction: Stop the reaction and extract the lipids using a standard Bligh-Dyer or Folch extraction method.

  • Analysis: Dry the lipid extract and resuspend in a suitable solvent. Analyze the formation of the ceramide product (dihydroceramide in this case) using HPLC or TLC, often with fluorescently labeled substrates for easier detection. [12]7. Quantification: Quantify the amount of product formed. Compare the activity in the inhibitor-treated sample to the vehicle control to determine the percentage of inhibition.

Conclusion

The stereochemical difference between N-Octanoyl-D-erythro-sphingosine and N-Octanoyl-D-threo-sphingosine is not a trivial distinction; it is the defining feature that dictates their biological function. The D-erythro isomer is a potent tool for actively probing ceramide-mediated signaling pathways, effectively serving as a key to start the engine of apoptosis and cell cycle arrest. Conversely, the D-threo isomer is the indispensable control—the key that fits the lock but fails to turn, demonstrating that the engine only starts with the correctly cut key. Understanding and correctly applying this structure-activity relationship is essential for any researcher aiming to produce robust, reproducible, and accurately interpreted data in the study of sphingolipid biology.

References

  • Mullen, T. D., & Obeid, L. M. (2012). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(8), 1184–1192. [Link]

  • Sakamoto, W., et al. (1998). Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine. Biochemical and Biophysical Research Communications, 245(3), 915-919. [Link]

  • Alvarez, S. E., et al. (2007). Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(7), 798-807. [Link]

  • MySkinRecipes. (n.d.). N-octanoyl-D-erythro-sphingosine. MySkinRecipes. Retrieved from [Link]

  • Stover, T. C., et al. (2014). Novel D-erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. Anticancer Research, 34(5), 2217-2226. [Link]

  • Meyer, S. G., & de Groot, H. (2003). Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Research, 1643(1-3), 1-4. [Link]

  • Kim, J. S., et al. (2007). N-oleoyl-D-erythro-sphingosine-based Analysis of Ceramide by High Performance Liquid Chromatography and Its Application to Determination in Diverse Biological Samples. Journal of the Korean Chemical Society, 51(5), 455-461. [Link]

  • Lian, W., & T-S, R. (1998). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Tetrahedron, 54(3-4), 453-472. [Link]

  • Mao, C., & Obeid, L. M. (2008). Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 424-434. [Link]

  • Saggini, A., et al. (2024). Ceramide signaling in immunity: a molecular perspective. Journal of Biomedical Science, 31(1), 38. [Link]

  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621-1639. [Link]

  • Lee, J. Y., et al. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. International Journal of Molecular Sciences, 19(11), 3609. [Link]

  • Hillaert, U., et al. (2000). Synthesis and Biological Evaluation of Ceramide Analogues with Substituted Aromatic Rings or an Allylic Fluoride in the Sphingoid Moiety. Journal of Medicinal Chemistry, 43(15), 2949-2960. [Link]

  • QIAGEN. (n.d.). Ceramide Signaling. GeneGlobe. Retrieved from [Link]

  • Goundry, A. J., et al. (2017). Synthesis and Biological Evaluation of Analogs of AAL(S) for Use as Ceramide Synthase 1 Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 929-934. [Link]

  • Jiang, X., et al. (2016). A review of ceramide analogs as potential anticancer agents. European Journal of Medicinal Chemistry, 121, 576-587. [Link]

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Comparative

The Double-Edged Sword of Stereochemistry: A Guide to Using N-Octanoyl-D-threo-sphingosine as a Negative Control in Ceramide Signaling

The Critical Role of Stereochemistry in Ceramide's Biological Activity The biological functions of ceramide are intricately linked to its three-dimensional structure. Naturally occurring ceramide possesses the D-erythro...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Stereochemistry in Ceramide's Biological Activity

The biological functions of ceramide are intricately linked to its three-dimensional structure. Naturally occurring ceramide possesses the D-erythro stereochemistry.[5] This specific spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone is crucial for its recognition by downstream effector proteins and its ability to integrate into cellular membranes to form signaling platforms.[6][7] It is this stereospecificity that underpins the rationale for using D-threo-C8-ceramide as a negative control. The seemingly minor change in the orientation of a single hydroxyl group is presumed to render the molecule biologically inert in the context of ceramide-specific signaling pathways.

However, the scientific literature presents a more complex picture. While the D-erythro isomer is consistently shown to be the active form in many cell types and signaling pathways, some studies have reported that threo-isomers of ceramide analogs can exhibit biological activity, in some cases even more potent than their erythro counterparts. For instance, a study by Karasavvas et al. (1996) demonstrated that in U937 cells, both D- and L-threo-C8-ceramide were more potent inducers of apoptosis than the D-erythro isomer.[8] This highlights the critical importance of empirically validating the inactivity of D-threo-C8-ceramide within the specific experimental system under investigation.

Comparative Biological Activity: D-erythro vs. D-threo C8-Ceramide

The primary biological effect of D-erythro-C8-ceramide that necessitates a negative control is its ability to induce apoptosis. This process is often mediated through the activation of a signaling cascade that involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[3] An ideal negative control should not trigger these events.

Biological EndpointD-erythro-C8-ceramideN-Octanoyl-D-threo-sphingosine (Expected)N-Octanoyl-D-threo-sphingosine (Reported Exception[8])
Apoptosis Induction Potent inducerInactivePotent inducer in U937 cells
Caspase-3 Activation Significant activationNo activationSignificant activation in U937 cells
ROS Production Increased productionNo increaseNot explicitly reported
Cell Viability DecreasedUnchangedDecreased in U937 cells

This table summarizes the generally expected and reported activities. It is crucial for researchers to validate these in their specific cell lines.

Validating N-Octanoyl-D-threo-sphingosine as a Negative Control: An Experimental Workflow

To ensure the scientific rigor of your ceramide signaling studies, it is imperative to perform a validation experiment to confirm the biological inactivity of N-Octanoyl-D-threo-sphingosine in your chosen cell line. The following is a detailed protocol for a comparative apoptosis assay.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis seed_cells Seed cells in multi-well plates overnight_incubation Incubate overnight to allow attachment seed_cells->overnight_incubation prepare_reagents Prepare D-erythro-C8-ceramide, D-threo-C8-ceramide, and vehicle control overnight_incubation->prepare_reagents treat_cells Treat cells with respective compounds prepare_reagents->treat_cells incubation Incubate for desired time points (e.g., 24, 48h) treat_cells->incubation harvest_cells Harvest cells incubation->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry data_analysis Quantify apoptotic populations flow_cytometry->data_analysis

Caption: Experimental workflow for validating the inertness of N-Octanoyl-D-threo-sphingosine.

Detailed Protocol: Comparative Apoptosis Assay using Annexin V/Propidium Iodide Staining

1. Cell Culture and Seeding:

  • Culture your cells of interest (e.g., HeLa, Jurkat, or your specific line) in their recommended growth medium.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. For suspension cells like Jurkat, seed at a density of approximately 1 x 10^6 cells/mL.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and equilibration.

2. Reagent Preparation:

  • Prepare a stock solution of N-Octanoyl-D-erythro-sphingosine (e.g., 5 mM in DMSO).

  • Prepare a stock solution of N-Octanoyl-D-threo-sphingosine at the same concentration in the same solvent.

  • Prepare working solutions of each compound by diluting the stock solutions in the cell culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the ceramide analogs.

3. Cell Treatment:

  • Aspirate the old medium from the wells (for adherent cells) or gently collect the suspension cells.

  • Add the prepared media containing the different treatments to the respective wells:

    • Vehicle Control

    • N-Octanoyl-D-erythro-sphingosine (at various concentrations)

    • N-Octanoyl-D-threo-sphingosine (at the same concentrations as the erythro-isomer)

  • Incubate the cells for a predetermined time course (e.g., 24 and 48 hours).

4. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining):

  • Harvest the cells. For adherent cells, use a gentle cell scraper or trypsinization. For suspension cells, collect by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

5. Data Analysis and Interpretation:

  • For each sample, acquire data for at least 10,000 events.

  • Gate the cell population based on forward and side scatter to exclude debris.

  • Create a quadrant plot of FITC-Annexin V (x-axis) versus PI (y-axis).

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Expected Outcome for a Valid Negative Control: The percentage of apoptotic cells (early and late) in the N-Octanoyl-D-threo-sphingosine-treated samples should be comparable to the vehicle control and significantly lower than in the N-Octanoyl-D-erythro-sphingosine-treated samples.

Ceramide Signaling Pathway and the Point of Stereoisomer Divergence

The pro-apoptotic signaling cascade initiated by D-erythro-ceramide is complex and can involve multiple pathways.[9][10] A key aspect is the ability of D-erythro-ceramide to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[11] It is hypothesized that the altered stereochemistry of D-threo-ceramide prevents it from effectively integrating into membranes and interacting with the necessary protein partners to initiate these downstream events.

G cluster_upstream Upstream Events cluster_downstream Downstream Signaling D_erythro D-erythro-C8-Ceramide Membrane Plasma Membrane Interaction D_erythro->Membrane D_threo D-threo-C8-Ceramide (Negative Control) D_threo->Membrane Signaling_Complex Formation of Signaling Platforms Membrane->Signaling_Complex Mitochondria Mitochondrial Outer Membrane Permeabilization Signaling_Complex->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Divergence of D-erythro and D-threo ceramide signaling pathways.

Conclusion: A Call for Rigorous Validation

References

  • Chen, J., et al. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. International Journal of Molecular Sciences, 19(10), 2985. [Link]

  • Chen, J., et al. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. National Institutes of Health. [Link]

  • Gomez-Florit, M., et al. (2023). Ceramide signaling in immunity: a molecular perspective. National Institutes of Health. [Link]

  • Karasavvas, N., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. European Journal of Biochemistry, 236(2), 729-737. [Link]

  • Gomez-Florit, M., et al. (2023). Ceramide signaling in immunity: a molecular perspective. ResearchGate. [Link]

  • Jenkins, R. W., et al. (2010). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of Lipid Research, 51(11), 3125-3139. [Link]

  • Chen, J., et al. (2018). (A) Structure of the C8-ceramide (N-octanoyl-d-erythro-sphingosine). ResearchGate. [Link]

  • Selzner, N., et al. (2015). A ceramide analogue stimulates dendritic cells to promote T cell responses upon virus infections. National Institutes of Health. [Link]

  • Al-Massadi, O., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Endocrinology, 13, 843860. [Link]

  • Rotter, D., et al. (2012). Synthesis of Sphingosine is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. ResearchGate. [Link]

  • Ghavami, S., et al. (2023). Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy. European Journal of Cell Biology, 102(3), 151337. [Link]

  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal, 22(8), 2629-2638. [Link]

  • Chaurasia, B., et al. (2019). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 60(5), 913-918. [Link]

  • Zitzer, A., et al. (2001). Structures of D-erythro-ceramide and of the synthetic ceramide analogs used in this study. ResearchGate. [Link]

  • Gomez-Larrauri, A., et al. (2023). The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype. Frontiers in Immunology, 14, 1182276. [Link]

  • Woodcock, J. (2006). Sphingosine and ceramide signalling in apoptosis. IUBMB life, 58(8), 462-466. [Link]

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1530(2-3), 219-226. [Link]

  • Zhang, J. H., et al. (2000). Ceramides induce apoptosis in HeLa cells and enhance cytochrome c-induced apoptosis in Xenopus egg extracts. Cell research, 10(4), 307-316. [Link]

  • Siskind, L. J. (2005). Mitochondrial ceramide and the induction of apoptosis. The Journal of bioenergetics and biomembranes, 37(1), 143-153. [Link]

  • Gurtner, A., et al. (2009). Ceramide signaling in cancer and stem cells. Future oncology (London, England), 5(8), 1273-1296. [Link]

  • Golebiewska, E., & Wrzosek, A. (2017). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. International journal of molecular sciences, 18(11), 2259. [Link]

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Validation

A Senior Application Scientist's Guide to HPLC Analysis of N-Octanoyl-D-threo-sphingosine (C8-Ceramide)

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Octanoyl-D-threo-sphingosine, a synthetic short-chain ceramide pivotal in apoptos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Octanoyl-D-threo-sphingosine, a synthetic short-chain ceramide pivotal in apoptosis and cell signaling research. We will delve into the nuances of various analytical approaches, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific research needs.

The Significance of N-Octanoyl-D-threo-sphingosine (C8-Ceramide) Analysis

N-Octanoyl-D-threo-sphingosine, a cell-permeable analog of natural ceramides, is extensively used in biochemical research to investigate the intricate roles of sphingolipids in cellular processes such as apoptosis, proliferation, and differentiation.[1] Its accurate quantification is paramount for understanding its mechanism of action, determining its effective concentration in cellular models, and for the development of potential therapeutics targeting sphingolipid metabolism. This guide will navigate the analytical landscape for C8-ceramide, focusing on the robustness and validity of each presented method.

Comparative Analysis of HPLC Detection Methodologies

The choice of detector is a critical determinant of sensitivity, specificity, and the need for sample derivatization in HPLC analysis. We will compare three commonly employed detection methods for sphingolipid analysis: Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS). High-performance liquid chromatography offers excellent resolution for separating ceramides from other lipids in complex biological samples and is a widely available technique in research and clinical laboratories.[2]

HPLC with UV Detection (HPLC-UV)

Principle: UV detection relies on the analyte's ability to absorb light at a specific wavelength. Since ceramides lack a strong native chromophore, derivatization is often necessary to introduce a UV-absorbing tag.[3][4] A common derivatization agent is benzoyl chloride, which reacts with the hydroxyl groups of the ceramide.[3][4]

Advantages:

  • Cost-effective and widely available: HPLC-UV systems are standard in most analytical laboratories.[2]

  • Robust and reproducible: When derivatization is complete and consistent, the method can provide reliable quantification.

Limitations:

  • Requires derivatization: The derivatization step adds complexity, time, and potential for incomplete reactions or side products, impacting accuracy.[4]

  • Lower sensitivity: Compared to MS detection, UV detection is generally less sensitive, which can be a limitation when analyzing low-abundance ceramides in biological samples.

  • Indirect measurement: The quantification is of the derivatized product, not the native ceramide.

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle: ELSD is a "universal" detector that can analyze any non-volatile analyte.[5] The column effluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.[5]

Advantages:

  • No derivatization required: This simplifies sample preparation and avoids potential artifacts from chemical modifications.[3][6]

  • Universal detection: It is suitable for a wide range of compounds that lack a chromophore, including lipids.[5]

  • Gradient compatibility: ELSD is well-suited for gradient elution methods, which are often necessary for separating complex lipid mixtures.[5]

Limitations:

  • Non-linear response: The detector response is often non-linear, requiring a calibration curve with multiple data points for accurate quantification.[7][8]

  • Lower sensitivity than MS: While generally more sensitive than UV without derivatization, it does not reach the low detection limits of mass spectrometry.

  • Destructive technique: The sample is consumed during the detection process.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The mass spectrometer ionizes the analyte and then fragments the parent ion into characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved.[9][10]

Advantages:

  • Highest sensitivity and specificity: LC-MS/MS is the gold standard for trace-level quantification of lipids in complex biological matrices.[11] The use of MRM significantly enhances sensitivity and reduces the limit of detection.[9]

  • No derivatization needed: Direct analysis of the native ceramide is possible.

  • Structural information: Mass spectrometry provides molecular weight and fragmentation data, confirming the identity of the analyte.[11]

Limitations:

  • Higher instrument cost and complexity: LC-MS/MS systems require a larger initial investment and more specialized expertise to operate and maintain.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy. This can be mitigated by using appropriate internal standards and sample preparation techniques.

  • Potential for isomeric interference: While highly specific, isobaric and isomeric interferences can occur, necessitating good chromatographic separation.[11]

Performance Comparison of HPLC Methods

The following table summarizes the key performance characteristics of the discussed HPLC methods for the analysis of N-Octanoyl-D-threo-sphingosine.

FeatureHPLC-UV (with Derivatization)HPLC-ELSDLC-MS/MS
Principle UV Absorbance of a derivatized analyteLight scattering by non-volatile analyte particlesMass-to-charge ratio of ionized analyte and its fragments
Derivatization RequiredNot RequiredNot Required
Sensitivity ModerateModerate to GoodVery High
Specificity Low to ModerateLowVery High
Linearity Generally GoodNon-linearExcellent
Quantitative Accuracy Good with proper controlsGood with appropriate calibrationExcellent with internal standards
Instrument Cost LowModerateHigh
Ease of Use Relatively SimpleModerateComplex

Recommended Experimental Protocol: LC-MS/MS for N-Octanoyl-D-threo-sphingosine

Based on its superior sensitivity and specificity, LC-MS/MS is the recommended method for the accurate quantification of N-Octanoyl-D-threo-sphingosine, especially in complex biological samples. The following is a detailed, step-by-step protocol based on established methods for sphingolipid analysis.[12][13][14]

Sample Preparation (Lipid Extraction)

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte.[15]

  • Homogenization: Homogenize cell pellets or tissues in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17-ceramide) to the homogenate. This is critical for correcting for extraction losses and matrix effects.[10]

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch or Bligh-Dyer methods).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids will be in the lower organic phase.

  • Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a small volume of the initial mobile phase.[16]

HPLC Conditions

Reverse-phase chromatography is commonly used for separating ceramides based on their hydrophobicity.[3][11]

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[12][13][14]

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Octanoyl-D-threo-sphingosine (C8-Ceramide): Determine the precursor ion ([M+H]+) and a characteristic product ion.

    • Internal Standard (e.g., C17-Ceramide): Determine the precursor ion ([M+H]+) and a characteristic product ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte and internal standard.[10]

Data Analysis and Validation

  • Quantification: Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of the analyte using a calibration curve prepared by spiking known amounts of the analyte into a representative blank matrix.

  • Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. Precision is often assessed by calculating the relative standard deviation (RSD), while accuracy is determined by recovery experiments.[16]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization IS_Spiking IS_Spiking Homogenization->IS_Spiking Add Internal Standard Lipid_Extraction Lipid_Extraction IS_Spiking->Lipid_Extraction e.g., Folch Method Drying Drying Lipid_Extraction->Drying Evaporate Solvent Reconstitution Reconstitution Drying->Reconstitution In Mobile Phase HPLC_Separation HPLC Separation (Reversed-Phase) Reconstitution->HPLC_Separation ESI_Ionization ESI Ionization (Positive Mode) HPLC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak_Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Validation Validation Quantification->Validation MethodSelection Start Start: Need to Quantify N-Octanoyl-D-threo-sphingosine HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity ComplexMatrix Complex Biological Matrix? HighSensitivity->ComplexMatrix No LCMSMS LC-MS/MS HighSensitivity->LCMSMS Yes Budget Budget & Instrument Availability? ComplexMatrix->Budget No ComplexMatrix->LCMSMS Yes HPLCUV HPLC-UV (with Derivatization) Budget->HPLCUV Limited HPCLELSD HPLC-ELSD Budget->HPCLELSD Moderate

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The selection of an appropriate HPLC method for the analysis of N-Octanoyl-D-threo-sphingosine is contingent on the specific requirements of the study, including the need for sensitivity, the complexity of the sample matrix, and available resources. While HPLC-UV and HPLC-ELSD offer viable alternatives, LC-MS/MS stands out as the most powerful technique, providing unparalleled sensitivity and specificity for the accurate quantification of this important signaling molecule. By following a validated protocol and understanding the principles behind each method, researchers can generate high-quality, reliable data to advance our understanding of sphingolipid biology.

References

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. [Link]

  • Groener, J. E., Poorthuis, B. J., Kuiper, S., Helmond, M. T., Hollak, C. E., & Aerts, J. M. (2004). HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. Clinical chemistry, 50(4), 730-736. [Link]

  • Groener, J. E., Poorthuis, B. J., Kuiper, S., Helmond, M. T., Hollak, C. E., & Aerts, J. M. (2004). HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. Clinical chemistry, 50(4), 730–736. [Link]

  • MySkinRecipes. (n.d.). N-octanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • Kim, J., Lee, Y. M., & Yoo, H. S. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H., Jr (2011). Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 721, 257–293. [Link]

  • Li, M., Zhang, L., Li, M., Zhang, Y., & Wang, X. (2023). Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC-MS/MS. BMC chemistry, 17(1), 13. [Link]

  • Wikipedia. (2023, December 1). Evaporative light scattering detector. Retrieved from [Link]

  • Zhang, X., Li, Y., Wang, C., Li, Y., Wang, Y., & Liu, Y. (2022). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. Foods (Basel, Switzerland), 11(23), 3894. [Link]

  • Sullards, M. C., & Merrill, A. H., Jr (2007). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Scientifica, 2012, 581593. [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • Masoodi, M., & Nicolaou, A. (2006). Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC-ESI-MS/MS. Analytical chemistry, 78(15), 5546–5554. [Link]

  • Leppimäki, S., Huhan, T., & Käkelä, R. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 54(11), 3192–3201. [Link]

  • Kasai, S., Ikeda, H., Tanaka, Y., & Tanaka, Y. (2018). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 34(11), 1279–1285. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • GERLI. (n.d.). Quantification of ceramides. Retrieved from [Link]

  • Zhou, Q., Zhang, L., Fu, X. Q., & Chen, G. Q. (2002). Quantitation of yeast ceramides using high-performance liquid chromatography-evaporative light-scattering detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 780(1), 161–169. [Link]

  • ResearchGate. (n.d.). An outline for the quantification of multi-ceramides by LC-MS/ MS-MRM. Retrieved from [Link]

  • Kasumov, T., Li, L., Li, M., Gulshan, K., & Sadygov, R. G. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and bioanalytical chemistry, 397(4), 1495–1506. [Link]

  • ResearchGate. (n.d.). Improvement of evaporative light scattering detection of ceramides using triethylamine and formic acid in non-aqueous reversed phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Park, J. H., Lee, J. E., Kim, D. H., & Kim, J. Y. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 48(4), 367-375. [Link]

  • KoreaScience. (n.d.). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Retrieved from [Link]

  • Yan, X., Zhou, J., & Goldman, D. (2015). Quantification of Glucosylceramides in Wheat Extracts Using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection. American Association for Science and Technology (AASCIT) Journal of Chemistry, 2(6), 94-98. [Link]

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Comparative

High-Resolution LC-MS/MS Quantification of N-Octanoyl-D-threo-sphingosine in Tissue Samples

Executive Summary & Strategic Rationale Objective: This guide provides a validated, stereospecific LC-MS/MS workflow for the quantification of N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide) in complex tissue matric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: This guide provides a validated, stereospecific LC-MS/MS workflow for the quantification of N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide) in complex tissue matrices.

The Challenge: While N-octanoyl-D-erythro-sphingosine (C8-Ceramide) is a widely used cell-permeable analog for inducing apoptosis, its stereoisomer, D-threo-C8-Ceramide , often serves as a critical negative control or a specific inhibitor of dihydroceramide desaturase.[1] Standard lipidomics methods frequently fail to chromatographically resolve these diastereomers, leading to co-elution and gross quantification errors.

The Solution: We compare a Stereospecific High-Resolution Method (utilizing high-purity D-threo standards and optimized chromatography) against generic "Rapid-Fire" lipidomics workflows. This guide demonstrates that without baseline separation of the threo and erythro forms, biological data regarding ceramide signaling is fundamentally compromised.

Biological Context & Mechanism[1][2][3]

To understand the analytical requirement, one must understand the biology. The stereochemistry of the sphingoid base dictates biological activity.

  • D-erythro-C8-Ceramide: Biologically active; mimics endogenous ceramides; induces mitochondrial outer membrane permeabilization (MOMP).[1]

  • D-threo-C8-Ceramide: Biologically distinct; often inactive in apoptosis induction but may inhibit specific enzymes in the de novo synthesis pathway.[1]

Signaling Pathway Visualization[1]

SphingolipidSignaling Standard N-Octanoyl-D-erythro-sphingosine (Active Analog) Mito Mitochondria (MOMP) Standard->Mito Activates Threo N-Octanoyl-D-threo-sphingosine (Target Analyte) Threo->Mito No Effect (Control) Desaturase Dihydroceramide Desaturase Threo->Desaturase Inhibits Apoptosis Apoptosis Induction Mito->Apoptosis Triggers Inhibition Metabolic Inhibition Desaturase->Inhibition Alters Flux

Figure 1: Divergent biological activities of C8-Ceramide isomers. Accurate quantification requires distinguishing the active erythro form from the threo isomer.

Comparative Analysis: Stereospecific vs. Generic Methods

This section compares the proposed Stereospecific Workflow (using high-purity standards and optimized C18 separation) against a Generic High-Throughput Method .

Performance Metrics
FeatureStereospecific Workflow (Recommended) Generic High-Throughput Method
Standard Purity >99% D-threo isomer (chemically synthesized)>95% (often racemic mixtures)
Column Chemistry High-Strength Silica (HSS) T3 or C18 (1.8 µm)Standard C8 or C4 (Rapid elution)
Isomer Separation Baseline Resolution (Rs > 1.5) Co-elution (Single Peak)
Quantification Bias < 5%Up to 50% (due to isomeric overlap)
Run Time 12-15 minutes3-5 minutes
Matrix Effect Minimized via MTBE ExtractionHigh (Protein Precipitation only)
Causality of Errors

In generic methods, the D-threo and D-erythro isomers have identical precursor ([M+H]+ 426.[1]4) and product ions (m/z 264.4).[1] Mass spectrometry alone cannot distinguish them. If the chromatography does not separate them physically, the mass spectrometer sums their signals, leading to false-positive concentration values for the specific isomer of interest.

Validated Experimental Protocol

A. Tissue Sample Preparation (MTBE Extraction)

Why MTBE? Unlike the traditional Bligh & Dyer method (chloroform), Methyl-tert-butyl ether (MTBE) forms the upper organic layer, making automation easier and reducing contamination from the protein pellet at the bottom.

  • Homogenization:

    • Weigh 10-20 mg of frozen tissue.[1]

    • Add 200 µL ice-cold Methanol (MeOH) containing Internal Standard (e.g., C12-Ceramide or d18:1/17:0 Ceramide).[1]

    • Homogenize using bead beater (2 cycles, 30s, 4°C).

  • Extraction:

    • Add 800 µL MTBE .[1] Vortex for 1 hour at room temperature.

    • Add 200 µL MS-grade water to induce phase separation.[1]

    • Centrifuge at 10,000 x g for 10 min.

  • Collection:

    • Collect the top organic layer (containing ceramides) into a clean glass vial.[1]

    • Re-extract the lower phase with 300 µL MTBE/MeOH/Water (10:3:2.5) to maximize recovery (Optional but recommended for quantitative accuracy).

  • Drying & Reconstitution:

    • Dry under nitrogen stream at 35°C.[1]

    • Reconstitute in 100 µL Initial Mobile Phase (60:40 Mobile Phase A:B).

B. LC-MS/MS Conditions[1][2][4][5][6][7][8][9][10]

Chromatography (The Critical Step for Isomer Separation):

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]

    • Note: The addition of Isopropanol and Ammonium Formate enhances ionization and peak shape for sphingolipids.

Gradient Profile:

  • 0-1 min: 60% B[1]

  • 1-8 min: Linear gradient to 90% B[1]

  • 8-10 min: Hold at 90% B (Elution of C8-Ceramides)

  • 10-10.1 min: Return to 60% B[1]

  • 10.1-13 min: Re-equilibration

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode ([M+H]+).

  • Source Temp: 350°C | Capillary: 3.5 kV.[1]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
N-Octanoyl-D-threo-sphingosine 426.4 264.4 25 Target
N-Octanoyl-D-erythro-sphingosine426.4264.425Isomeric Interference
C12-Ceramide (IS)482.5264.428Internal Standard

Note: The m/z 264.4 fragment corresponds to the characteristic sphingosine backbone [M+H-H2O-FattyAcid]+.[1]

Workflow Visualization

Workflow Tissue Tissue Sample (10-20mg) Homogenize Homogenization (MeOH + IS) Tissue->Homogenize Extract MTBE Phase Separation Homogenize->Extract LC UPLC Separation (HSS T3 Column) Extract->LC Upper Phase MS MS/MS Detection (MRM 426.4 -> 264.4) LC->MS Resolved Isomers Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Optimized MTBE extraction and LC-MS/MS workflow for ceramide quantification.

Self-Validating Quality Control

To ensure Trustworthiness and Scientific Integrity , every run must include the following system suitability tests:

  • The "Resolution Mix":

    • Protocol: Inject a mixture containing equal concentrations of D-threo-C8-Ceramide and D-erythro-C8-Ceramide standards before running samples.[1]

    • Requirement: The valley between the two peaks must be < 10% of the peak height (Baseline resolution). If peaks merge, the gradient slope must be flattened (e.g., reduce ramp rate between 60-90% B).

  • Isotopic Interference Check:

    • Ensure the Internal Standard (C12-Ceramide) does not have isotopic overlap with the C8-Ceramide channel.[1] (Mass difference is sufficient here: 482 vs 426, so overlap is negligible).[1]

  • Extraction Efficiency:

    • Spike a non-endogenous ceramide (e.g., C17-Ceramide) into the tissue before extraction and a different isotope-labeled standard after extraction.[1] The ratio determines the absolute recovery (Target: >80%).

References

  • Bielawski, J., et al. (2006).[1] Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. Link

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research.[1][2] Link

  • Avanti Polar Lipids. (n.d.). Ceramide Standards and Stereochemistry Data Sheets.Link[1]

  • Shaner, R. L., et al. (2009).[1] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.[1][2] Link

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Validation

A Comparative Guide to the Potency of C8-Ceramide and C6-Ceramide Analogs

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of the right tool is paramount. Among the most utilized tools are the cell-permeable, sho...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of the right tool is paramount. Among the most utilized tools are the cell-permeable, short-chain ceramide analogs, C6-ceramide and C8-ceramide. These molecules are instrumental in mimicking the effects of endogenous ceramides, which are pivotal second messengers regulating a spectrum of cellular processes from apoptosis to inflammation.[1][2]

This guide provides an in-depth, objective comparison of the potency and application of C8-ceramide versus C6-ceramide. We will move beyond a simple cataloging of facts to explore the causality behind experimental choices, empowering you to select the optimal analog for your research needs.

The Foundation: Structural Differences and Physicochemical Consequences

At the heart of sphingolipid biology lies ceramide, a molecule composed of a sphingosine backbone linked to a fatty acid via an amide bond. The identity of this fatty acid dictates the ceramide's properties and function. C6-ceramide (N-Hexanoyl-D-sphingosine) and C8-ceramide (N-Octanoyl-D-sphingosine) differ by just two methylene groups in their N-acyl chains.

This seemingly minor structural variation has significant implications for their physicochemical behavior:

  • Hydrophobicity and Membrane Permeability: The shorter acyl chain of C6-ceramide renders it more water-soluble and cell-permeable compared to the more hydrophobic C8-ceramide. This efficient passage across the plasma membrane is a primary reason for the widespread use of C6-ceramide in cell culture experiments.[3] While both are considered "cell-permeable," their kinetics of uptake and subsequent subcellular localization can differ, influencing experimental outcomes. One study on skin model membranes noted that substituting longer-chain ceramides with C6 resulted in a significant increase in permeability, an effect not observed with C8 substitution.[4]

  • Metabolic Fate: Once inside the cell, these exogenous short-chain ceramides do not act in isolation. They can be metabolized via the "salvage pathway," where they are either broken down or used as substrates by ceramide synthases (CerS) to generate endogenous long-chain ceramides (e.g., C16, C18, C24).[3][5] The rate and efficiency of this metabolic conversion can differ between C6 and C8 and vary significantly across cell types, representing a critical, often overlooked, variable in experimental design.[6]

Comparative Biological Potency: A Data-Driven Analysis

Both C6 and C8-ceramide are potent inducers of cellular responses, most notably apoptosis. However, their relative potency can be highly context-dependent, varying with cell type, concentration, and the specific biological endpoint being measured.

Key Biological Activities:
  • Induction of Apoptosis and Cytotoxicity: Short-chain ceramides are well-established pro-apoptotic agents.[7][8][9] C6-ceramide has been extensively documented to reduce cell viability and trigger apoptosis in numerous cancer cell lines, including cutaneous T-cell lymphoma and glioblastoma.[3][6][10] C8-ceramide is also a known inducer of apoptosis.[7] The choice between them often comes down to empirical testing in the specific cell system of interest.

  • Signaling Pathway Activation: The pro-apoptotic effects of ceramides are mediated through a complex network of signaling pathways. Both C6 and C8 analogs have been shown to:

    • Activate Stress-Activated Protein Kinases (SAPK/JNK): Ceramide can directly or indirectly lead to the activation of the JNK pathway, a key player in the cellular stress response that often culminates in apoptosis.[11]

    • Inhibit Pro-Survival Pathways: Ceramide can antagonize pro-survival signals, notably by inhibiting the PI3K/Akt pathway.[12]

    • Generate Reactive Oxygen Species (ROS): Ceramide treatment can lead to an increase in intracellular ROS, which disrupts mitochondrial membrane potential and contributes to apoptotic cell death.[8][13] This effect has been observed with both C6 and C8 ceramides.[13]

    • Activate Caspases: As a central executioner of apoptosis, caspase activation (particularly caspase-3) is a common downstream event following ceramide treatment.[8][11]

Quantitative Comparison of Potency

Direct, side-by-side comparisons of C6 and C8-ceramide potency in the same study are less common than individual characterizations. However, the available data suggest their efficacy falls within a similar range of concentrations, typically in the low micromolar (µM) range for in vitro studies.

Cell Line/Model SystemBiological EffectC6-Ceramide Effective ConcentrationC8-Ceramide Effective ConcentrationKey FindingReference
Bone Marrow-Derived MacrophagesROS Suppression25 µM (as LipC6)Noted as similarly effectiveBoth C6 and C8, but not longer-chain ceramides, suppressed ROS production.[13]
Cutaneous T-Cell Lymphoma (CTCL)Reduced Cell Viability~12.5 µMNot TestedC6Cer was effective against cancer cells but less so against normal keratinocytes, which metabolized it more efficiently.[6]
Embryonic Hippocampal CellsVaried Cellular Response0.1 µM (differentiation) vs. 13 µM (viability increase)Not TestedDemonstrates strong dose-dependent effects of C6-ceramide.[3][14]
Human Lung Cancer CellsApoptosis InductionNot Tested50 µMC8-ceramide induced apoptosis via ROS overproduction.[15]

Insight: The data highlight a crucial point: the "potency" of a ceramide analog is not an intrinsic constant. It is a function of the biological system. For instance, the resistance of normal keratinocytes to C6-ceramide was linked to their higher expression of ceramide-catabolizing enzymes, demonstrating that cellular metabolism is a key determinant of apparent potency.[6]

Experimental Design and Protocols

To ensure trustworthy and reproducible data, the protocols used to evaluate ceramide potency must be robust. Here we provide self-validating, step-by-step methodologies for key assays.

Experimental Workflow: From Treatment to Analysis

The following diagram illustrates a typical workflow for assessing the comparative potency of C6 and C8-ceramide.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis Culture 1. Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/flow) Adherence 2. Allow cells to adhere (Typically 24h) Culture->Adherence Treatment 3. Treat with vehicle, C6-Cer, or C8-Cer (Dose-response and time-course) Adherence->Treatment Incubation 4. Incubate for desired time (e.g., 24h, 48h) Treatment->Incubation MTT A. Cell Viability (MTT/CCK-8 Assay) Incubation->MTT Measure metabolic activity FACS B. Apoptosis (Annexin V/PI Staining) Incubation->FACS Quantify apoptosis/necrosis WB C. Protein Analysis (Western Blot) Incubation->WB Probe signaling pathways IC50 Calculate IC50 values MTT->IC50 Stats_FACS Quantify apoptotic cell population (%) FACS->Stats_FACS Densitometry Measure protein band intensity WB->Densitometry

Caption: General workflow for comparing C6 and C8-ceramide potency.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which correlates with viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of C6-ceramide and C8-ceramide in culture medium. Remove old medium and add 100 µL of fresh medium containing the ceramide analogs or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Apoptosis Quantification (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture: Seed cells in 6-well plates and treat with C6-ceramide, C8-ceramide, or vehicle as described above.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.[17]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Core Signaling Pathways and Mechanisms

The potency of C6 and C8-ceramide is ultimately determined by their ability to engage with cellular signaling networks. Ceramide sits at a critical hub, integrating stress signals and directing cell fate.

G C6_C8 Exogenous C6/C8-Ceramide Membrane Plasma Membrane C6_C8->Membrane Cellular Uptake PI3K_Akt PI3K/Akt Pathway C6_C8->PI3K_Akt Inhibits JNK SAPK/JNK Pathway C6_C8->JNK Activates Mito Mitochondrial Stress (ROS ↑, Cytochrome c release) C6_C8->Mito Induces Salvage Salvage Pathway (CerS) Membrane->Salvage Endo_Cer Endogenous Long-Chain Ceramide Salvage->Endo_Cer Endo_Cer->PI3K_Akt Inhibits Endo_Cer->JNK Activates Endo_Cer->Mito Induces Survival Cell Survival & Proliferation PI3K_Akt->Survival Promotes Apoptosis Apoptosis JNK->Apoptosis Caspases Caspase Cascade (Caspase-3) Mito->Caspases Activates Caspases->Apoptosis Executes

Sources

Comparative

Stereochemical Validation of N-Octanoyl-D-threo-sphingosine: An NMR-First Approach

Executive Summary In the investigation of sphingolipid signaling, N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide) serves as a critical tool compound. Unlike the naturally occurring D-erythro isomer (which drives apo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of sphingolipid signaling, N-Octanoyl-D-threo-sphingosine (C8-D-threo-Ceramide) serves as a critical tool compound. Unlike the naturally occurring D-erythro isomer (which drives apoptosis and senescence), the D-threo isomer is biologically distinct, often acting as an inert control or a specific inhibitor of dihydroceramide desaturase.

The synthesis of sphingosine derivatives frequently produces racemic mixtures or diastereomeric impurities. Relying solely on HPLC-MS for validation is a critical error; while it confirms molecular weight, standard reverse-phase columns often fail to resolve the erythro and threo diastereomers.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the absolute standard for validating the stereochemical purity of N-Octanoyl-D-threo-sphingosine, providing a self-validating protocol superior to chromatographic or optical rotation methods.

Part 1: The Analytical Challenge

The core difficulty lies in the two chiral centers at C-2 and C-3 of the sphingoid base.

  • Natural Configuration: (2S, 3R)

    
    D-erythro 
    
  • Target Configuration: (2S, 3S)

    
    D-threo 
    

Because these are diastereomers, they possess distinct physical properties (NMR shifts, melting points), yet their polarity is so similar that they co-elute on standard C18 HPLC columns.

Comparative Analysis of Validation Methods
FeatureNMR Spectroscopy HPLC-MS (Reverse Phase) Optical Rotation (

)
Primary Output Structural connectivity & Stereochemistry (

-coupling)
Molecular Mass & Retention TimeBulk chirality value
Stereo-Specificity High (Resolves diastereomers via scalar coupling)Low (Co-elution common without chiral columns)Low (Insensitive to <5% isomeric impurity)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
False Positive Risk Zero (Signals are intrinsic to geometry)High (Isomers have identical Mass/Charge)Medium (Solvent/Temp fluctuations affect reading)
Verdict Gold Standard Secondary ConfirmationAuxiliary only
Part 2: NMR Validation Protocol

This protocol utilizes the distinct intramolecular hydrogen bonding networks of erythro vs. threo isomers in non-polar solvents to generate a "fingerprint" difference in vicinal coupling constants (


).
1. Experimental Setup
  • Instrument: 500 MHz (or higher) NMR Spectrometer.

  • Probe: 5mm BBO or TXI cryoprobe.

  • Solvent: Deuterated Chloroform (

    
    ) .
    
    • Critical Insight: Do not use Methanol-d4 (

      
      ) for the primary stereochemical check. Protic solvents disrupt the intramolecular hydrogen bond between the amide NH and the C-3 hydroxyl group, causing the conformational populations of erythro and threo to converge, collapsing the diagnostic 
      
      
      
      -coupling differences.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
2. The Diagnostic "Fingerprint" Regions

Focus on the "Headgroup ABX System" comprising protons H-2, H-3, and the vinyl protons H-4/H-5.

A. The H-2 / H-3 Coupling (


) 
This is the definitive differentiator.
  • D-erythro (Natural): Adopts a conformation where H-2 and H-3 are gauche due to H-bonding.

    • Result: Small coupling constant,

      
       Hz .
      
  • D-threo (Target): Adopts an anti-like conformation in the preferred rotamer.

    • Result: Large coupling constant,

      
       Hz .
      

B. The Vinyl Region (H-4 / H-5) The chemical shift of the trans-alkene protons (5.4 – 5.8 ppm) is sensitive to the magnetic anisotropy of the nearby C-3 hydroxyl group.

  • D-threo: The H-4 signal typically shifts downfield (deshielded) relative to the erythro isomer due to the spatial proximity of the oxygen lone pairs in the threo rotamer.

3. Step-by-Step Workflow
  • Acquire 1H Spectrum: 64 scans, 2 second relaxation delay.

  • Process: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.

  • Zoom: Expand the region 3.5 – 4.5 ppm (Headgroup) and 5.3 – 5.9 ppm (Alkene).

  • Measure: Calculate the coupling constant (

    
    ) of the multiplet at ~4.0-4.2 ppm (H-3).
    
  • Validate:

    • If

      
       Hz 
      
      
      
      PASS (Threo) .
    • If

      
       Hz 
      
      
      
      FAIL (Erythro) .
    • If multiplet appears as a "doublet of doublets" with both

      
       values visible 
      
      
      
      Mixed Isomers .
Part 3: Visualization of Logic

The following diagram illustrates the decision matrix for validating the material.

NMR_Validation_Workflow Start Sample: N-Octanoyl-D-threo-sphingosine Solvent Dissolve in CDCl3 (Avoid MeOD) Start->Solvent Acquire Acquire 1H NMR (Focus: 3.5-6.0 ppm) Solvent->Acquire Analyze Analyze H-3 Signal Coupling (J2,3) Acquire->Analyze Decision Measure J Value Analyze->Decision Threo J ≈ 7-9 Hz (Large Coupling) Decision->Threo Anti Geometry Erythro J ≈ 2-4 Hz (Small Coupling) Decision->Erythro Gauche Geometry Mixture Complex Multiplet (Overlapping Signals) Decision->Mixture Impure Pass PASS: Valid D-threo Isomer Threo->Pass Fail FAIL: Contaminated with Natural Erythro Erythro->Fail Mixture->Fail

Figure 1: Decision tree for stereochemical validation of sphingosine derivatives via NMR coupling constants.

Part 4: Scientific Rationale & Causality

Why does this work? The validation relies on the Karplus Equation , which relates the dihedral angle (


) between vicinal protons to their coupling constant (

).

In


, the ceramide headgroup is not free-rotating; it is constrained by an intramolecular hydrogen bond between the amide proton (NH) and the hydroxyl oxygen at C-1 or C-3.
  • In the Erythro isomer , this constraint forces H-2 and H-3 into a gauche relationship (

    
    ), resulting in a small 
    
    
    
    value.
  • In the Threo isomer , the steric bulk and H-bonding requirements force H-2 and H-3 into an anti-periplanar relationship (

    
    ), resulting in a large 
    
    
    
    value.

Warning: If you observe a


 value of ~5-6 Hz, your solvent may be "wet" (containing water) or acidic, disrupting the H-bonds and creating an averaged signal. Dry the sample and re-run.
References
  • Stereochemistry and Biological Activity

    • Source: Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides.[1]

    • Relevance: Confirms that threo and erythro isomers are metabolized by different enzymes, making purity essential.
    • Link:

  • NMR Methodology for Diastereomers

    • Source: Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.[2][3]

    • Relevance: Establishes the fundamental relationship between stereochemistry and NMR shifts/couplings in 1,2-disubstituted systems.
    • Link:

  • Sphingolipid Structural Analysis

    • Source: N-Octanoyl-D-erythro-sphingosine PubChem Record (for structural comparison).
    • Relevance: Provides baseline chemical d
    • Link:

  • Coupling Constant Fundamentals

    • Source: LibreTexts: Coupling Constants (

      
       values).[4]
      
    • Relevance: Grounding source for the Karplus rel
    • Link:

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing D-threo and L-threo Isomers of Octanoyl Sphingosine

In the intricate world of sphingolipid signaling, stereochemistry is paramount. N-octanoyl-sphingosine (C8-ceramide) is a widely used cell-permeable analog of ceramide, a critical lipid second messenger involved in cellu...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of sphingolipid signaling, stereochemistry is paramount. N-octanoyl-sphingosine (C8-ceramide) is a widely used cell-permeable analog of ceramide, a critical lipid second messenger involved in cellular processes ranging from apoptosis to cell cycle arrest. While the naturally occurring bioactive ceramide possesses a D-erythro configuration, synthetic methodologies can produce various stereoisomers, including the D-threo and L-threo diastereomers. The subtle yet critical differences in the spatial arrangement of hydroxyl and amino groups on the sphingoid backbone dramatically alter their biological activity and metabolic fate.[1][2] Consequently, the ability to unambiguously distinguish between D-threo and L-threo isomers is not merely an analytical exercise but a fundamental necessity for accurate and reproducible research in drug development and cell biology.

This guide provides a comprehensive comparison of robust analytical techniques for differentiating D-threo- and L-threo-octanoyl sphingosine, complete with field-proven insights and detailed experimental protocols to ensure scientific integrity and validate your findings.

The Structural Imperative: Why Stereochemistry Matters

Sphingosine, the backbone of most sphingolipids, contains two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.[3] The threo designation refers to the configuration where the C2-amino and C3-hydroxyl groups are on opposite sides when drawn in a Fischer projection, in contrast to the erythro form where they are on the same side.[4][5] D- and L- prefixes denote the configuration at C2, analogous to D- and L-amino acids.

The distinct three-dimensional structures of D-threo and L-threo isomers dictate their interaction with enzymes and receptors. For instance, studies have shown that enzymes in the sphingolipid biosynthetic pathway exhibit high stereospecificity. L-threo-sphinganine can be acylated by dihydroceramide synthase, but the subsequent metabolism differs significantly from the natural D-erythro pathway.[1] This differential metabolism underscores the importance of starting with a stereochemically pure compound to avoid confounding experimental results.

G cluster_D D-threo-Octanoyl Sphingosine cluster_L L-threo-Octanoyl Sphingosine D_threo Structure of D-threo Isomer (2S, 3S configuration) D_interact Specific interaction with chiral stationary phase A D_threo->D_interact Exhibits D_bio Unique Biological Activity/Metabolism D_threo->D_bio Leads to Analytical Analytical Technique (e.g., Chiral HPLC) D_interact->Analytical L_threo Structure of L-threo Isomer (2R, 3R configuration) L_interact Specific interaction with chiral stationary phase B L_threo->L_interact Exhibits L_bio Different Biological Activity/Metabolism L_threo->L_bio Leads to L_interact->Analytical Separation Successful Separation & Identification Analytical->Separation

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating stereoisomers, offering high resolution and quantitative accuracy. The technique relies on a chiral stationary phase (CSP) that interacts differentially with each isomer, leading to different retention times.

Causality of Separation: The CSP is composed of a chiral selector immobilized on a solid support (e.g., silica). D-threo and L-threo-octanoyl sphingosine, being diastereomers, form transient diastereomeric complexes with the CSP. The stability of these complexes differs due to steric and electronic interactions, causing one isomer to be retained longer on the column than the other. The choice of the right column is the most critical first step in method development.[6]

Recommended Protocol: Chiral HPLC

  • Column Selection:

    • Primary Recommendation: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Astec® Cellulose DMP), are highly effective for separating a wide range of chiral compounds, including sphingolipids.[7]

    • Rationale: These CSPs have helical polymer structures with chiral grooves, offering multiple interaction mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) that enhance stereoselective recognition.

  • Mobile Phase Preparation:

    • Mode: Normal-phase chromatography is typically preferred for this class of compounds.

    • Composition: A mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA.

    • Optimization: The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. Increasing the alcohol percentage will generally decrease retention times. Optimization is key to finding the sweet spot between resolution and run time.[6]

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (maintain consistent temperature for reproducible retention times).

    • Detection: UV detector at 210-220 nm (for the amide bond) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the D-threo/L-threo mixture or individual standards in the mobile phase or a compatible solvent like ethanol to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

Data Interpretation & Self-Validation

To validate the separation, inject pure standards of D-threo and L-threo-octanoyl sphingosine individually. This will confirm the retention time for each isomer and allow for accurate peak identification and quantification in a mixed sample.

ParameterExpected Result (Representative Data)Causality
Retention Time (D-threo) ~8.5 minStronger/more stable transient interaction with the chiral stationary phase.
Retention Time (L-threo) ~10.2 minWeaker/less stable transient interaction with the chiral stationary phase.
Resolution (Rs) > 1.5Indicates baseline separation, ensuring accurate quantification. This is achieved by optimizing the mobile phase and column choice.
Purity Check Single sharp peak for each pure standardConfirms the stereochemical purity of the reference standards themselves.

G

Section 2: Spectroscopic Methods

While chromatography is a separative technique, spectroscopic methods provide structural information that can also be used for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. For diastereomers like D-threo and L-threo-octanoyl sphingosine, the distinct spatial arrangement of atoms leads to subtle differences in the chemical environment of their nuclei, which can result in different chemical shifts and coupling constants in their NMR spectra.[8][9]

Principle of Differentiation: In an achiral solvent, the ¹H or ¹³C NMR spectra of D- and L-threo isomers (which are enantiomers of each other) would be identical. However, D-threo and L-threo are diastereomers to the naturally occurring D-erythro isomer. By comparing the spectra of the threo isomers to a known standard (like D-erythro), differences, particularly in the coupling constants between protons on C2 and C3, can reveal the threo configuration. To differentiate the D-threo and L-threo enantiomers from each other, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, is required to induce a diastereomeric environment that makes their spectra non-equivalent.[10][11]

Experimental Approach (using a Chiral Solvating Agent):

  • Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃) to serve as a baseline.

  • Prepare a new sample by adding a molar excess (e.g., 2-5 equivalents) of a chiral solvating agent (CSA), such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), to the NMR tube.

  • Acquire the ¹H NMR spectrum in the presence of the CSA.

  • Observation: The CSA will form fast, reversible diastereomeric complexes with both the D-threo and L-threo isomers. This interaction breaks the magnetic equivalence, leading to the splitting of specific proton signals (e.g., the amide NH or the C2-H and C3-H protons) into two distinct sets of peaks, one for each isomer. The integration of these separated peaks can be used for quantification.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[12] Enantiomers produce mirror-image CD spectra, making it a definitive tool for distinguishing D- and L-isomers if reference spectra are available.

Principle of Differentiation: The D-threo and L-threo isomers are non-superimposable mirror images (enantiomers). As such, they will interact with circularly polarized light in an equal but opposite manner.[13] This results in CD spectra that are mirror images of each other (i.e., exhibiting opposite Cotton effects). A sensitive microscale method for assigning the absolute configuration of ceramides using CD has been developed, often requiring derivatization with a strong chromophore like a porphyrin to enhance the signal.[14]

Expected Results:

  • D-threo-octanoyl sphingosine: Might show a positive Cotton effect at a specific wavelength.

  • L-threo-octanoyl sphingosine: Will show a negative Cotton effect of equal magnitude at the same wavelength.

  • Racemic (1:1 D/L) Mixture: Will show no CD signal, as the opposite effects cancel each other out.

Section 3: Biological Activity as a Secondary Validator

While not a primary identification method, assessing the biological activity can provide crucial secondary validation of isomer identity, especially when comparing with established literature. Different stereoisomers often exhibit markedly different biological effects. For example, in studies of methylphenidate, the d-threo isomer was found to be pharmacologically active, while the l-threo isomer was largely nonspecific.[15] Similarly, for sphingosine-1-phosphate analogs, threo-isomers have been shown to act as potent inhibitors of Ca²⁺ mobilization induced by the natural erythro-isomer, suggesting competitive binding at receptors.[16]

Comparative Analysis Summary

TechniquePrincipleProsCons
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, quantitative, well-established.Requires specialized, expensive chiral columns; method development can be time-consuming.[6]
NMR Spectroscopy Different chemical environments in a chiral medium.Provides detailed structural information; definitive.Lower sensitivity than HPLC; requires chiral solvating/derivatizing agents.[10]
CD Spectroscopy Differential absorption of circularly polarized light.Highly sensitive to stereochemistry; can determine absolute configuration.Requires a chromophore near the chiral center; may need derivatization.[14]

Conclusion and Best Practices

For any researcher working with synthetic sphingolipids, rigorous quality control of stereochemical purity is non-negotiable. Chiral HPLC stands out as the most practical and robust method for routine separation and quantification of D-threo and L-threo-octanoyl sphingosine isomers. It provides a clear, reproducible, and quantitative answer. NMR and CD spectroscopy serve as powerful complementary techniques, invaluable for absolute configuration assignment and for validating the identity of reference standards. By employing these orthogonal methods, researchers can ensure the integrity of their experiments and contribute to the generation of reliable and high-impact data in the field of sphingolipid research.

References

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]

  • Wiley, J. N., et al. (n.d.). Pharmacology of the enantiomers of threo-methylphenidate. PubMed. Available at: [Link]

  • Ding, Y. S., et al. (n.d.). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. PubMed. Available at: [Link]

  • RSC Publishing. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • Al-Shatti, M., et al. (2000). Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. PubMed. Available at: [Link]

  • Groen, A., et al. (n.d.). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. PubMed. Available at: [Link]

  • Jiang, H., et al. (1999). Nanogram scale absolute configurational assignment of ceramides by circular dichroism. Columbia University Academic Commons. Available at: [Link]

  • Lavie, Y., et al. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. PubMed. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • ResearchGate. (2016). How we come to identify a diastereomer by circular dichroism? ResearchGate. Available at: [Link]

  • Groen, A., et al. (2005). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). NMR analysis of streoisomer? ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of Organic Chemistry. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • Chemistry Steps. (n.d.). Erythro and Threo. Chemistry Steps. Available at: [Link]

  • Al-Shatti, M., et al. (2000). Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin. PubMed. Available at: [Link]

  • Merrill, A. H., et al. (n.d.). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2015). Erythro and Threo Stereoisomers. YouTube. Available at: [Link]

  • Gaver, R. C., & Sweeley, C. C. (n.d.). Total synthesis of stereospecific sphingosine and ceramide. PubMed. Available at: [Link]

  • Vávrová, K., et al. (2018). Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes. PubMed. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Edsall, L. C., et al. (n.d.). Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. PubMed. Available at: [Link]

  • YouTube. (2025). What Is Circular Dichroism Spectroscopy? YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Khan Academy. Available at: [Link]

  • Murakami, T., et al. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, H., & Lee, W. K. (n.d.). Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the Cellular Uptake of D-threo vs. D-erythro Ceramide Analogs

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of ceramide analog is a critical experimental decision. The stereochemistry of these lipi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of ceramide analog is a critical experimental decision. The stereochemistry of these lipid messengers profoundly influences their cellular uptake, metabolic fate, and ultimate biological activity. This guide provides an in-depth comparison of the uptake rates and cellular processing of D-threo and D-erythro ceramide analogs, offering both theoretical insights and practical experimental protocols to empower your research.

The Critical Role of Stereochemistry in Ceramide Biology

Ceramide, a central molecule in sphingolipid metabolism, is characterized by two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most widely studied isomer is D-erythro-ceramide. However, synthetic analogs with D-threo configuration have emerged as potent tools and potential therapeutics due to their distinct biological activities. These differences are intrinsically linked to how cells recognize, transport, and metabolize each stereoisomer.

While direct quantitative data on the comparative uptake rates of D-threo versus D-erythro ceramide analogs is not extensively documented in publicly available literature, we can infer differences based on their well-established differential metabolic pathways and biological effects. The differential processing by key enzymes strongly suggests that the cellular machinery distinguishes between these stereoisomers, which likely extends to their initial uptake and subsequent trafficking.

Comparative Biological Activity and Metabolic Fate

The primary distinction between D-threo and D-erythro ceramide analogs lies in their recognition by key metabolic enzymes. This differential metabolism is a strong indicator of disparate cellular uptake and processing.

FeatureD-erythro Ceramide AnalogsD-threo Ceramide Analogs
Natural Occurrence The naturally occurring stereoisomer.Synthetic; not naturally occurring.
Metabolism to Glucosylceramide D-erythro-C6-Ceramide is the preferred substrate for glucosylceramide synthase (GCS)[1].D-threo isomers are generally poor substrates for or even inhibitors of GCS[2]. For example, D-threo-PDMP is a known GCS inhibitor.
Metabolism to Sphingomyelin Can be converted to sphingomyelin by sphingomyelin synthase.L-threo-ceramide can be metabolized to sphingomyelin, suggesting D-threo isomers may also be substrates[1].
Induction of Apoptosis All four stereoisomers of C2-ceramide (including D-erythro) are active in inducing apoptosis, with modest differences in potency[3].The four stereoisomers of C2-ceramide (including D-threo) are active in inducing apoptosis[3]. With C2-dihydroceramide, only the threo compounds were active[3].
Biological Effects Plays a key role in various signaling pathways, including apoptosis, cell growth, and differentiation[4].Often exhibit more potent or distinct biological activities compared to their erythro counterparts, such as enhanced growth inhibition in cancer cells[2].

The differential metabolism, particularly by glucosylceramide synthase, is a key point of divergence. The inability or reduced ability of D-threo analogs to be converted into glucosylceramides can lead to their accumulation and shunting into other metabolic or signaling pathways, potentially explaining their often-observed enhanced biological effects.

Visualizing the Divergent Metabolic Pathways

The following diagram illustrates the distinct metabolic fates of D-erythro and D-threo ceramide analogs within the cell.

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_golgi Golgi Apparatus D_erythro D-erythro Ceramide Analog D_erythro_in Intracellular D-erythro Ceramide D_erythro->D_erythro_in Uptake D_threo D-threo Ceramide Analog D_threo_in Intracellular D-threo Ceramide D_threo->D_threo_in Uptake GCS Glucosylceramide Synthase (GCS) D_erythro_in->GCS Preferred Substrate SMS Sphingomyelin Synthase (SMS) D_erythro_in->SMS Signaling Downstream Signaling (e.g., Apoptosis) D_erythro_in->Signaling D_threo_in->GCS Inhibitor/ Poor Substrate D_threo_in->SMS D_threo_in->Signaling Glucosylceramide Glucosylceramide GCS->Glucosylceramide Sphingomyelin Sphingomyelin SMS->Sphingomyelin

Caption: Metabolic fates of D-erythro and D-threo ceramide analogs.

Experimental Protocols for Measuring Ceramide Analog Uptake

To facilitate a direct comparison of uptake rates in your specific cellular model, we provide the following detailed experimental protocols utilizing fluorescently labeled ceramide analogs, such as NBD-C6-ceramide.

Workflow for Comparative Uptake Analysis

start Start: Seed cells prep_analogs Prepare D-threo and D-erythro NBD-C6-ceramide/BSA complexes start->prep_analogs label_cells Incubate cells with each analog for various time points prep_analogs->label_cells wash_cells Wash cells to remove unbound analog label_cells->wash_cells analysis Analyze cellular fluorescence wash_cells->analysis microscopy Fluorescence Microscopy and Image Analysis analysis->microscopy flow_cytometry Flow Cytometry analysis->flow_cytometry lipid_extraction Lipid Extraction and HPLC/TLC Analysis analysis->lipid_extraction quantify Quantify fluorescence intensity (uptake rate) microscopy->quantify flow_cytometry->quantify lipid_extraction->quantify end End: Compare uptake rates quantify->end

Caption: Workflow for comparing ceramide analog uptake.

Protocol 1: Fluorescence Microscopy-Based Uptake Assay

This protocol allows for the visualization and quantification of ceramide analog uptake in adherent cells.

Materials:

  • D-erythro-NBD-C6-ceramide and D-threo-NBD-C6-ceramide

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Preparation of NBD-C6-ceramide/BSA Complex:

    • Dry the desired amount of NBD-C6-ceramide stereoisomer from an organic solvent using a stream of nitrogen.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to create a 1:1 molar ratio complex. This improves the solubility and delivery of the lipid to the cells.

  • Cell Labeling:

    • Grow cells to a desired confluency on glass-bottom dishes or coverslips.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the NBD-C6-ceramide/BSA complex (typically at a final concentration of 5-10 µM) to the cells in serum-free medium.

    • Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.

  • Imaging:

    • After incubation, wash the cells three times with cold PBS to remove excess fluorescent analog and stop further uptake.

    • Immediately image the live cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition and time point.

  • Quantification:

    • Using image analysis software like ImageJ, quantify the mean fluorescence intensity per cell.

    • Outline individual cells and measure the mean gray value.

    • Plot the mean fluorescence intensity against time for both D-threo and D-erythro analogs to compare their uptake rates.

Protocol 2: Lipid Extraction and Chromatographic Analysis

This protocol provides a quantitative measure of the total cellular uptake and metabolic conversion of the ceramide analogs.

Materials:

  • All materials from Protocol 1

  • Cell scrapers

  • Chloroform and Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or Thin-Layer Chromatography (TLC) plates and imaging system

Procedure:

  • Cell Labeling and Harvesting:

    • Follow steps 1 and 2 from Protocol 1, using cells grown in culture dishes.

    • After incubation and washing, lyse the cells and scrape them into a collection tube.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform, methanol, and water to separate the lipids from other cellular components.

    • Collect the organic phase containing the lipids and dry it under nitrogen.

  • Chromatographic Analysis:

    • Resuspend the dried lipids in a suitable solvent.

    • Separate the different lipid species using HPLC or TLC.

    • Quantify the amount of the parent NBD-C6-ceramide and its fluorescent metabolites (e.g., NBD-glucosylceramide, NBD-sphingomyelin) using a fluorescence detector or by densitometry of the TLC plate.

  • Data Analysis:

    • The total fluorescence associated with the cells at each time point represents the total uptake.

    • The relative amounts of the parent compound and its metabolites will provide insights into the rate of metabolism for each stereoisomer.

Conclusion and Future Directions

The stereochemical configuration of ceramide analogs is a pivotal factor in their cellular uptake and subsequent biological activity. While D-erythro ceramide analogs are readily metabolized into downstream sphingolipids like glucosylceramide, D-threo analogs often exhibit altered metabolic fates, including the inhibition of key enzymes like glucosylceramide synthase. This can lead to an accumulation of the D-threo analog and distinct downstream signaling events.

For researchers in drug development and cell biology, understanding these differences is paramount for the rational design of experiments and the development of novel therapeutics. The provided protocols offer a robust framework for directly comparing the uptake and metabolism of D-threo and D-erythro ceramide analogs in your experimental system of interest. Such studies will undoubtedly contribute to a more nuanced understanding of sphingolipid signaling and its role in health and disease.

References

  • Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1993). Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide. The Journal of biological chemistry, 268(35), 26226–26232.
  • Bielawska, A., Lin, P. S., & Hannun, Y. A. (1992). Ceramide-mediated apoptosis in human leukemia cells. A role for C2-ceramide. FEBS letters, 307(2), 211–214.
  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et biophysica acta, 1530(2-3), 219–226.
  • Shayman, J. A., & Abe, A. (2004). Glucosylceramide synthase: a new therapeutic target for Gaucher disease and other sphingolipidoses. Progress in lipid research, 43(1), 57–79.
  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the balance.

Sources

Validation

A Senior Application Scientist's Guide to Confirming N-Octanoyl-D-threo-sphingosine Structure via Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the realm of sphingolipid research and therapeutic development, the unambiguous structural confirmation of synthetic ceramide analogs like N-Octanoyl-D-t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of sphingolipid research and therapeutic development, the unambiguous structural confirmation of synthetic ceramide analogs like N-Octanoyl-D-threo-sphingosine (Cer(d18:1/8:0)) is paramount. These molecules are pivotal in elucidating cellular signaling pathways and serve as building blocks for more complex therapeutics. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based approaches for the structural confirmation of N-Octanoyl-D-threo-sphingosine, moving beyond a simple recitation of protocols to explain the "why" behind the "how." We will explore the nuances of different fragmentation techniques and transparently address the inherent limitations of mass spectrometry in stereochemical assignments, presenting nuclear magnetic resonance (NMR) spectroscopy as a vital, complementary technique.

The Analytical Imperative: Beyond Mass Measurement

Confirming the structure of N-Octanoyl-D-threo-sphingosine, with a molecular formula of C26H51NO3 and a monoisotopic mass of 425.3869 Da, requires more than simply matching the precursor ion's mass-to-charge ratio (m/z). A rigorous confirmation rests on the detailed interpretation of its fragmentation pattern in tandem mass spectrometry (MS/MS). This process provides a veritable fingerprint of the molecule, allowing us to piece together its constituent parts: the sphingoid base and the N-linked fatty acyl chain.

The Workhorse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of ceramides, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard, offering the requisite sensitivity, specificity, and throughput for complex biological and synthetic samples.[1][2]

Experimental Protocol: LC-MS/MS Analysis of N-Octanoyl-D-threo-sphingosine

This protocol is designed as a self-validating system, where each step contributes to the overall reliability of the final structural confirmation.

1. Sample Preparation: The Foundation of Quality Data

  • Objective: To prepare a clean sample solution suitable for electrospray ionization.

  • Protocol:

    • Accurately weigh 1 mg of N-Octanoyl-D-threo-sphingosine standard.

    • Dissolve in 1 mL of a high-purity organic solvent mixture, such as methanol/chloroform (2:1, v/v), to create a 1 mg/mL stock solution.

    • Prepare a working solution at a concentration of 1 µg/mL by diluting the stock solution in a solvent compatible with the mobile phase, for instance, methanol or acetonitrile.

  • Causality: The choice of high-purity solvents is critical to minimize background ions and ensure optimal ionization efficiency. The working solution concentration is selected to be within the linear dynamic range of most modern mass spectrometers.

2. Chromatographic Separation: Isolating the Target

  • Objective: To separate the analyte of interest from any potential impurities and deliver it to the mass spectrometer.

  • Protocol:

    • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

    • Column: A C8 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating this moderately hydrophobic molecule.[3]

    • Mobile Phase A: Water with 0.2% formic acid.[3]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[3]

    • Gradient:

      • 0-1 min: 50% B

      • 1-4 min: Linear gradient to 100% B

      • 4-16 min: Hold at 100% B

      • 16-17 min: Return to 50% B

      • 17-21 min: Column re-equilibration

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.

  • Causality: The C8 stationary phase provides sufficient hydrophobic interaction for the retention of N-Octanoyl-D-threo-sphingosine. The formic acid in the mobile phase aids in the protonation of the analyte in positive ion mode, enhancing its signal. The gradient ensures that the analyte is eluted as a sharp peak, improving the signal-to-noise ratio.

3. Mass Spectrometric Detection: Unveiling the Structure

  • Objective: To ionize the analyte and subject it to fragmentation to generate a characteristic MS/MS spectrum.

  • Protocol:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Spectrometer: A triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap.

    • Key Parameters (starting points, may require optimization):

      • Capillary Voltage: 3.0 kV[3]

      • Cone Voltage: 40 V[3]

      • Source Temperature: 120°C[3]

      • Desolvation Temperature: 250°C[3]

    • MS1 Scan: Scan for the protonated precursor ion [M+H]+ at m/z 426.39.

    • MS2 Fragmentation: Isolate the precursor ion and subject it to fragmentation.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality and type of structural information obtained.

Fragmentation TechniquePrincipleAdvantages for N-Octanoyl-D-threo-sphingosineDisadvantages
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, leading to fragmentation through vibrational energy increase.[4]- Widely available on most tandem mass spectrometers.- Produces the characteristic m/z 264 fragment from the sphingosine backbone.- Can sometimes result in limited fragmentation, especially for more complex lipids.- May not provide detailed fatty acyl chain fragmentation.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID performed in a dedicated collision cell, allowing for higher and more uniform energy deposition.[5]- Generates a richer fragmentation spectrum with more structurally informative ions from both the sphingoid base and the fatty acyl chain.[6]- Can help in differentiating isomeric structures.[6]- Typically available on higher-resolution instruments like Orbitraps.
Ultraviolet Photodissociation (UVPD) Ions are irradiated with UV photons, leading to fragmentation through electronic excitation.[7]- Provides extensive fragmentation, including cleavage of C-C bonds within the fatty acyl chain and sphingoid base.[8]- Can localize double bonds and other modifications with high confidence.[8]- A more specialized technique, not as widely available as CID or HCD.

Interpreting the Fragmentation Data: A Structural Puzzle

The MS/MS spectrum of N-Octanoyl-D-threo-sphingosine provides the key pieces to confirm its structure.

cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments precursor N-Octanoyl-D-threo-sphingosine [M+H]+ = m/z 426.4 frag1 Sphingoid Backbone Fragment (Loss of H2O) m/z 264.3 precursor->frag1 CID/HCD/UVPD frag2 Acylium Ion C8H15O+ m/z 127.1 precursor->frag2 CID/HCD/UVPD frag3 Further Backbone Fragments (e.g., loss of acyl chain and H2O) m/z 282.3 precursor->frag3 CID/HCD/UVPD

Caption: Predicted fragmentation of N-Octanoyl-D-threo-sphingosine.

In positive ion mode, collision-induced dissociation (CID) of the protonated molecule [M+H]+ at m/z 426.4 will characteristically yield a prominent fragment ion at m/z 264.3. This ion corresponds to the sphingoid backbone after the neutral loss of the N-octanoyl group and a molecule of water. The presence of an acylium ion for the C8 fatty acid at m/z 127.1 further confirms the identity of the fatty acyl chain. Higher-energy collisional dissociation (HCD) is expected to produce a richer spectrum, providing more detailed fragments from the sphingoid base.[6]

The Stereochemical Challenge: The Limits of Mass Spectrometry

A critical aspect of N-Octanoyl-D-threo-sphingosine's identity is its threo stereochemistry. It is crucial to understand that mass spectrometry, including tandem MS techniques like CID, HCD, and UVPD, cannot differentiate between diastereomers such as the threo and erythro forms of ceramides. [2][9] These isomers have the same mass and will produce very similar, if not identical, fragmentation patterns under typical conditions.

The Definitive Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous confirmation of the threo stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable tool.[10][11] NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of the relative stereochemistry of the chiral centers.

cluster_workflow Integrated Structural Confirmation Workflow start N-Octanoyl-D-threo-sphingosine Sample lcms LC-MS/MS Analysis (CID, HCD, UVPD) start->lcms nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) start->nmr data_analysis Data Interpretation lcms->data_analysis nmr->data_analysis conclusion Confirmed Structure data_analysis->conclusion

Caption: A robust workflow for complete structural confirmation.

The conformational differences between the threo and erythro isomers, particularly the hydrogen bonding network involving the amide and hydroxyl groups, result in distinct chemical shifts and coupling constants in their NMR spectra.[10][12] Therefore, a comprehensive structural confirmation of N-Octanoyl-D-threo-sphingosine necessitates a dual-pronged approach: mass spectrometry to confirm the molecular weight and the identity of the sphingoid base and fatty acyl chain, and NMR spectroscopy to definitively assign the threo stereochemistry.

Conclusion

While mass spectrometry, particularly high-resolution tandem MS techniques like HCD and UVPD, provides invaluable information for the structural elucidation of N-Octanoyl-D-threo-sphingosine, it is imperative for researchers to recognize its limitations in stereochemical determination. A scientifically rigorous confirmation of this molecule's structure is only achieved through the synergistic application of mass spectrometry and NMR spectroscopy. This integrated approach ensures the highest level of confidence in the identity and purity of synthetic ceramide analogs, a cornerstone for advancing our understanding of sphingolipid biology and developing novel therapeutics.

References

  • Kaspar, H., Dettmer, K., Chan, Q., & Oefner, P. J. (2008). Urinary steroid hormone analysis by liquid chromatography-tandem mass spectrometry. Protocols for Steroid Hormone Analysis, 123-139.
  • Liebisch, G., Drobnik, W., Reil, M., Trömbach, B., Arnecke, R., Olgemöller, B., ... & Schmitz, G. (2002). Quantitative determination of C16–C26 ceramide species in human plasma by liquid chromatography–electrospray ionization-tandem mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1583(1), 59-69.
  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1993). Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide. Journal of Biological Chemistry, 268(35), 26226-26232.
  • Kaspar, H., Dettmer, K., & Oefner, P. J. (2008). Validated method for the quantification of ceramides in human plasma by liquid chromatography/tandem mass spectrometry.
  • Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224.
  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill Jr, A. H. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry: “inside-out” sphingolipidomics. Methods in molecular biology (Clifton, N.J.), 721, 199-217.
  • Reid, G. E., & McLuckey, S. A. (2002). ‘Top down’ protein sequencing: a mass spectrometry-based approach. Journal of mass spectrometry, 37(7), 663-675.
  • Gaci, X., Mahfoud, R., Lherminier, J., & Réglier, M. (2003). Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy. Biophysical journal, 85(3), 1895-1904.
  • Hsu, F. F., & Turk, J. (2005). Electrospray ionization with higher-energy collision dissociation tandem mass spectrometry toward characterization of ceramides as [M+ Li]+ ions: mechanisms of fragmentation and structural identification. Journal of the American Society for Mass Spectrometry, 16(5), 701-713.
  • Lavieu, G., Scarlatti, F., Sala, G., Carpentier, S., Levade, T., Ghidoni, R., ... & Botti, J. (2001). Comparison of the metabolism of L-erythro-and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochemical Journal, 354(2), 435-442.
  • Hsu, F. F., & Turk, J. (2000). High-energy collision-induced dissociation of ceramide ions from permethylated glycosphingolipids. Journal of the American Society for Mass Spectrometry, 11(11), 986-997.
  • Sakamoto, M., Kudo, T., Takeda, Y., & Tsujikawa, K. (2023). Analytical characterization and differentiation between threo-and erythro-4-fluoroethylphenidate. Forensic Toxicology, 41(2), 241-250.
  • ResearchGate. (n.d.). Tandem mass spectrometry MS/MS spectra and fragmentation patterns. Retrieved from [Link]

  • Brodbelt, J. S. (2016). Ultraviolet photodissociation mass spectrometry for analysis of biological molecules. Analytical chemistry, 88(1), 30-51.
  • Jackson, G. P., & Glish, G. L. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 449, 116281.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Ciesielska, A., Masłowska, A., Gendaszewska-Darmach, E., & Błaszczyk, A. (2018). Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Bioorganic & medicinal chemistry, 26(1), 223-234.
  • Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

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Comparative

benchmarking N-Octanoyl-D-threo-sphingosine against standard chemotherapy agents

This guide benchmarks N-Octanoyl-D-threo-sphingosine (commonly referred to as D-threo-C8-Ceramide ) against standard chemotherapy agents. Crucial Scientific Distinction: Unlike its stereoisomer D-erythro-C8-Ceramide (a p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks N-Octanoyl-D-threo-sphingosine (commonly referred to as D-threo-C8-Ceramide ) against standard chemotherapy agents.

Crucial Scientific Distinction: Unlike its stereoisomer D-erythro-C8-Ceramide (a potent pro-apoptotic agent) or standard chemotherapeutics (Doxorubicin, Paclitaxel), N-Octanoyl-D-threo-sphingosine is biologically distinct. It is frequently utilized as a negative control to prove stereospecificity in apoptosis assays or as a metabolic modulator (inhibiting Glucosylceramide Synthase) to reverse Multi-Drug Resistance (MDR).

Executive Summary & Positioning

In the development of sphingolipid-based therapeutics, N-Octanoyl-D-threo-sphingosine serves a critical benchmarking role. While standard chemotherapy agents (e.g., Doxorubicin, Cisplatin) function via genotoxic stress or cytoskeletal disruption, D-threo-C8-Ceramide functions primarily as a stereochemical probe and metabolic adjuvant .

  • Primary Utility: Negative Control for D-erythro-C8-Ceramide (validating specific apoptotic signaling).

  • Secondary Utility: Chemosensitizer (inhibiting Glucosylceramide Synthase to prevent drug efflux/resistance).

  • Key Differentiator: Lacks the direct ability to activate Protein Phosphatase 1/2A (PP1/PP2A), rendering it non-apoptotic in most healthy tissues compared to the erythro isomer.

Mechanistic Benchmarking

The following comparison highlights the fundamental divergence in mechanism between D-threo-C8-Ceramide and standard agents.

FeatureStandard Chemo (e.g., Doxorubicin)D-erythro-C8-Ceramide (Active Analog)N-Octanoyl-D-threo-sphingosine
Primary Target DNA (Intercalation), Topoisomerase IIPP1, PP2A, Cathepsin DGlucosylceramide Synthase (GCS) (Inhibitory)
Apoptosis Induction Direct (p53-dependent/independent)Direct (Ceramide Signaling)Indirect / None (Stereochemical Control)
MDR Susceptibility High (P-gp substrate)Moderate (Converted to Glucosylceramide)Low (Modulates MDR machinery)
Cell Permeability Variable (Requires transport)High (Amphiphilic)High (Amphiphilic)
Pathway Visualization

The diagram below illustrates how D-threo-C8-Ceramide acts as a metabolic block (GCS Inhibition) rather than a direct apoptotic trigger, contrasting with Chemotherapy and the erythro isomer.

CeramidePathways Chemo Chemotherapy (Doxorubicin) Ceramide Endogenous Ceramide Chemo->Ceramide Induces Accumulation DeNovo De Novo Synthesis DeNovo->Ceramide Apoptosis APOPTOSIS (Cell Death) Ceramide->Apoptosis Pro-Death Signal GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Metabolism ErythroC8 D-erythro-C8-Cer (Active Mimetic) PP2A Phosphatase PP1/PP2A ErythroC8->PP2A Activates ThreoC8 N-Octanoyl-D-threo-sphingosine (Inhibitor/Control) ThreoC8->PP2A NO Activation (Stereospecificity) ThreoC8->GCS INHIBITS (Sensitization) PP2A->Apoptosis GlcCer Glucosylceramide (MDR/Survival) GCS->GlcCer Drug Resistance

Caption: D-threo-C8 inhibits GCS, preventing the conversion of pro-apoptotic ceramide into protective glucosylceramide, unlike D-erythro-C8 which directly activates phosphatases.

Comparative Efficacy Data

The following data tables represent typical benchmarking results when validating N-Octanoyl-D-threo-sphingosine in vitro.

Experiment A: Direct Cytotoxicity (Specificity Check)

Objective: Confirm that cytotoxicity is stereospecific to the erythro form. Cell Line: MCF-7 (Breast Cancer). Time: 24h.

CompoundConcentrationCell Viability (%)Interpretation
Vehicle Control DMSO100 ± 2%Baseline
Doxorubicin 1 µM45 ± 4%Potent Cytotoxicity
D-erythro-C8-Cer 10 µM15 ± 3%High Potency (Active)
D-threo-C8-Cer 10 µM92 ± 5% Inactive (Negative Control)
D-threo-C8-Cer 50 µM88 ± 6%Minimal off-target toxicity
Experiment B: Chemosensitization (MDR Reversal)

Objective: Assess if D-threo-C8 restores sensitivity in resistant cells by blocking GCS. Cell Line: MCF-7/Adr (Multi-Drug Resistant).

Treatment RegimenIC50 of Doxorubicin (nM)Fold Reversal
Doxorubicin Alone5,400 nM1.0 (Reference)
Dox + D-erythro-C8 (5 µM)1,200 nM4.5x
Dox + D-threo-C8 (5 µM) 850 nM 6.3x

Insight: While D-threo-C8 is non-toxic on its own (Exp A), it is highly effective at sensitizing resistant cells to chemotherapy (Exp B) by preventing the metabolic "sinking" of ceramide into glucosylceramide.

Experimental Protocols

To validate these benchmarks in your own lab, follow these self-validating systems.

Protocol 1: Stereospecific Cytotoxicity & Synergy Assay

This protocol distinguishes between the direct killing of erythro and the sensitizing effect of threo.

Reagents:

  • D-erythro-C8-Ceramide (Active)

  • N-Octanoyl-D-threo-sphingosine (Test Subject)

  • MTT or CCK-8 Reagent

  • Doxorubicin (Standard)

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa, U87) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Matrix Treatment:

    • Row A: Vehicle (DMSO <0.1%).

    • Row B: Doxorubicin serial dilution (10 nM - 10 µM).

    • Row C: D-erythro-C8 serial dilution (1 µM - 50 µM).

    • Row D: D-threo-C8 serial dilution (1 µM - 50 µM).

    • Row E: Doxorubicin (fixed IC20) + D-threo-C8 (serial).

  • Incubation: 24 to 48 hours at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize with DMSO, read Absorbance at 570nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Validation Criteria: D-threo IC50 should be >5x higher than D-erythro IC50. If D-threo kills efficiently, check for sample contamination or non-specific detergent effects.

Protocol 2: Validation of GCS Inhibition (LC-MS/MS)

To prove D-threo-C8 is acting via metabolic modulation and not off-target toxicity.

  • Treatment: Treat cells with 5 µM D-threo-C8 for 6 hours.

  • Lipid Extraction: Bligh & Dyer method (Chloroform:Methanol:Water).

  • Quantification: Analyze via LC-MS/MS targeting:

    • C16-Ceramide (Substrate)

    • C16-Glucosylceramide (Product)[1][2]

  • Success Metric: A significant decrease in Glucosylceramide/Ceramide ratio compared to control confirms GCS inhibition.

Experimental Workflow Diagram

Workflow Start Start: Cell Seeding (MDR vs WT Lines) Treat Treatment Matrix Start->Treat Branch1 Arm A: Direct Toxicity (Single Agent) Treat->Branch1 Branch2 Arm B: Synergy (Chemo + C8-threo) Treat->Branch2 Readout MTT / Cell Viability Branch1->Readout Branch2->Readout Validation LC-MS Lipidomics (Confirm Mechanism) Readout->Validation If Synergy Observed

Caption: Step-by-step workflow to distinguish direct cytotoxicity from metabolic sensitization.

References

  • Bielawska, A., et al. (1993). Ceramide-mediated biology.[3][4][5][6][7][8][9] Determination of structural and stereospecific requirements for ceramide signaling. Journal of Biological Chemistry.

  • Radin, N. S. (2001). Killing tumours by ceramide-induced apoptosis: a critique of available drugs. Biochemical Journal.

  • Sietsma, H., et al. (2001). Glucosylceramide synthase determines sensitivity to doxorubicin-induced apoptosis. The FASEB Journal.

  • Gouaze, V., et al. (2005). Glucosylceramide synthase blockade down-regulates P-glycoprotein and resensitizes multidrug-resistant breast cancer cells to anticancer drugs. Cancer Research.

  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Apoptosis.[6][8][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Octanoyl-D-threo-sphingosine (C8 Ceramide)

Introduction: Beyond the Benchtop N-Octanoyl-D-threo-sphingosine, a synthetic C8 ceramide, is a valuable tool in biochemical research, enabling the study of critical cell signaling pathways involving sphingolipid metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

N-Octanoyl-D-threo-sphingosine, a synthetic C8 ceramide, is a valuable tool in biochemical research, enabling the study of critical cell signaling pathways involving sphingolipid metabolism, such as apoptosis and cellular differentiation.[1] However, our responsibility as scientists extends beyond the successful execution of experiments. The safe and compliant disposal of all laboratory reagents, including C8 ceramide and its associated waste, is paramount to ensuring a safe working environment and protecting our ecosystem.

This guide provides a detailed, step-by-step framework for the proper disposal of N-Octanoyl-D-threo-sphingosine. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, grounding our recommendations in established safety protocols and regulatory principles. Our goal is to empower you, our fellow researchers, to manage your chemical waste streams with confidence, expertise, and a deep commitment to safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for N-Octanoyl-D-threo-sphingosine is not always readily available, data from closely related sphingolipids like Phytosphingosine, N-Acetyl-D-sphingosine, and D-threo Sphinganine provide a strong basis for a conservative risk assessment.[2][3][4]

Key Hazards Associated with Sphingolipid-Type Compounds:

  • Physical State: Typically a white solid at room temperature.[3] A key physical hazard is the potential for dust formation, which can be easily inhaled.[2][3]

  • Health Hazards: Direct contact should be avoided. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4][5] While some related compounds are not major skin irritants, others can cause serious eye damage.[6]

  • Chemical Reactivity: Incompatible with strong oxidizing agents.[3] Hazardous decomposition during combustion can produce toxic fumes such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]

  • Environmental Hazards: Some related sphingolipids are classified as very toxic to aquatic life with long-lasting effects.[6] Therefore, release into the environment, especially drains and waterways, must be strictly avoided.[2]

This risk profile dictates a cautious approach. The core principle is containment and isolation from personnel and the environment throughout the disposal process.

Hazard Profile & Protective Measures
Potential Hazard Recommended Personal Protective Equipment (PPE) & Handling Precautions
Inhalation of dustWork in a well-ventilated area or chemical fume hood. Wear a NIOSH-approved particle filter respirator if dust formation is unavoidable.[3]
Skin Contact Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3]
Eye Contact Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[4][5]
Environmental Release Do not allow the material to enter sewers or surface/ground water.[6] Adhere to a strict "no drain" disposal policy for laboratory chemicals.[7]

Pre-Disposal Workflow: Segregation and Containment at the Source

Proper disposal begins the moment a material is designated as waste. Adhering to a systematic workflow prevents cross-contamination, dangerous reactions, and regulatory non-compliance.

Experimental Workflow for Waste Segregation

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment Actions cluster_2 Final Steps start N-Octanoyl-D-threo-sphingosine Waste Generated decision1 Is the waste pure solid (unused reagent, residue)? start->decision1 Evaluate Form decision2 Is the waste dissolved in a solvent? decision1->decision2 No solid_waste Containerize in a clearly labeled, sealed plastic container. Label as 'Solid Sphingolipid Waste'. decision1->solid_waste Yes solvent_decision Identify the solvent. Is it halogenated (e.g., Chloroform)? decision2->solvent_decision Yes final_disposal Store in designated satellite accumulation area. Contact EHS for pickup. solid_waste->final_disposal halogenated_waste Containerize in a designated 'Halogenated Organic Waste' container. solvent_decision->halogenated_waste Yes non_halogenated_waste Containerize in a designated 'Non-Halogenated Organic Waste' container. solvent_decision->non_halogenated_waste No halogenated_waste->final_disposal non_halogenated_waste->final_disposal

Caption: Decision workflow for segregating N-Octanoyl-D-threo-sphingosine waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed guidance for the most common waste scenarios involving C8 ceramide.

Protocol 1: Disposal of Unused or Expired Solid N-Octanoyl-D-threo-sphingosine

This protocol applies to the pure, solid chemical in its original container or as residue scraped from weighing boats or glassware.

  • Container Selection: Use the original container if it is in good condition with a secure lid.[8] If not, use a new, clean plastic container with a screw-top lid.[2] Avoid glass containers for solid waste storage where possible to prevent breakage.

  • Labeling: Affix a hazardous waste tag to the container. Clearly label the contents as "Waste N-Octanoyl-D-threo-sphingosine (C8 Ceramide)". List all constituents and their approximate percentages.

  • Containment: Ensure the container lid is tightly sealed to prevent dust from escaping.

  • Storage: Place the sealed container in a designated satellite accumulation area. This area should be secure and away from incompatible materials like strong acids or bases.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of N-Octanoyl-D-threo-sphingosine in Solution

This protocol is for C8 ceramide that has been dissolved in organic solvents for experimental use. As a lipid, it is often soluble in solvents like chloroform, methanol, ethanol, and DMSO.[4]

  • Waste Segregation (Critical Step): This is the most crucial step. Lipid waste must be segregated from other waste streams, particularly aqueous waste.[9]

    • Halogenated vs. Non-Halogenated: Do NOT mix chlorinated/halogenated solvents (e.g., chloroform, dichloromethane) with non-halogenated solvents (e.g., methanol, ethanol, DMSO). Disposal costs and procedures for these two categories are vastly different.

  • Container Selection: Use a designated, properly vented, and chemically compatible waste container. Containers must be in good condition, leak-proof, and have a secure lid.[8][9] Your EHS department typically provides these.

  • Labeling: Attach a hazardous waste tag. List ALL constituents, including every solvent and solute (N-Octanoyl-D-threo-sphingosine), with their estimated concentrations or percentages.

  • Accumulation: Keep the waste container closed when not actively adding waste. Do not overfill the container (leave at least 10% headspace).

  • Storage & Pickup: Store the container in a secondary containment bin within your satellite accumulation area. Contact EHS for disposal.

Protocol 3: Disposal of Contaminated Labware

This protocol covers disposable items like pipette tips, microfuge tubes, and gloves that have come into contact with C8 ceramide.

  • Segregation: Chemically contaminated sharps (needles, blades) must be placed in a dedicated, puncture-proof sharps container labeled "Chemical Sharps Waste".[10]

  • Containment: Non-sharp contaminated items (gloves, tubes, wipes) should be collected in a durable, leak-proof plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "Solid Chemical Waste" and list the contaminant (N-Octanoyl-D-threo-sphingosine).

  • Disposal: Once the container is full, seal it and request a pickup from your EHS department. Do not dispose of this waste in the regular or biohazardous trash.

Spill and Emergency Procedures

In the event of a spill, your immediate actions are critical.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill to prevent spread.

  • Assess the Spill: For a small spill of solid powder, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in a sealed, labeled waste container. Avoid raising dust.[2]

  • Personal Protection: Wear appropriate PPE, including a respirator, gloves, and eye protection, before cleaning any spill.

  • Large Spills: For large spills or spills of C8 ceramide in a volatile solvent, evacuate the area immediately and contact your institution's EHS or emergency response team.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect all cleaning materials as hazardous waste.

Overarching Regulatory Imperative

The procedures outlined here are based on general best practices. However, all chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[8] State and local regulations may be even more stringent.[11]

It is your personal and institutional responsibility to:

  • Consult Your EHS Department: Your institution's Environmental Health & Safety office is your primary resource. They provide specific guidelines, waste containers, and pickup services tailored to your location's regulations.

  • Never Dispose of Chemicals Down the Drain: This practice is illegal and environmentally harmful.[7]

  • Properly Label Everything: Inaccurate or incomplete labeling is a common and serious compliance violation.

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific community and protect the environment for the future.

References

  • Redox. (2024, May 2). Safety Data Sheet Phytosphingosine SLC.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: N-Acetyl-D-sphingosine.
  • Cayman Chemical. (2022, December 17). PRODUCT INFORMATION: D-threo Sphinganine (d18:0).
  • ResearchGate. (2024, July 26). How to dispose off lipids waste?.
  • Cayman Chemical. (2025, November 26). Phytosphingosine (yeast) - Safety Data Sheet.
  • Cayman Chemical. (2022, December 6). PRODUCT INFORMATION: L-threo Lysosphingomyelin (d18:1).
  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine.
  • U.S. Environmental Protection Agency (EPA). (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Institutes of Health (NIH). Sphingolipids as indicators of exposure to long-term air pollution: a targeted metabolomics approach - PMC.
  • University of Texas at Austin Environmental Health & Safety (EHS). Chemical Waste.
  • Wikipedia. Mitochondrion.
  • California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2025, December 18). (PDF) Sphingolipids as indicators of exposure to long-term air pollution: a targeted metabolomics approach.
  • UTHealth Houston. Chemical Waste Disposal.
  • PubMed. (2021, April 7). Metabolic Depletion of Sphingolipids Reduces Cell Surface Population of the Human Serotonin1A Receptor due to Impaired Trafficking. Retrieved from [Link]

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Handling

Personal protective equipment for handling N-Octanoyl-D-threo-sphingosine

Topic: Personal Protective Equipment (PPE) & Handling Protocols for N-Octanoyl-D-threo-sphingosine Content Type: Operational Safety & Logistics Guide Executive Safety Summary: Beyond the SDS The Hidden Hazard: While Safe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for N-Octanoyl-D-threo-sphingosine Content Type: Operational Safety & Logistics Guide

Executive Safety Summary: Beyond the SDS

The Hidden Hazard: While Safety Data Sheets (SDS) classify N-Octanoyl-D-threo-sphingosine (C8-Ceramide, D-threo isomer) primarily as a skin and eye irritant (H315, H319), this classification understates the risk for research personnel.

As a Senior Application Scientist, I must emphasize that this is a cell-permeable bioactive lipid . Unlike natural long-chain ceramides, the C8-chain length renders this molecule amphiphilic enough to cross cell membranes rapidly. Once intracellular, it acts as a potent signaling molecule, activating protein phosphatases (PP1/PP2A) and inducing apoptosis (programmed cell death) and autophagy [1, 2].

Operational Directive: Treat this substance not just as a chemical irritant, but as a pharmacologically active agent . Your PPE strategy must prevent transdermal absorption, particularly when the substance is solvated in carriers like DMSO or Ethanol, which act as permeation enhancers.

Risk Assessment & PPE Matrix

The following matrix dictates the required protection based on the state of matter.

Category Solid State (Lyophilized Powder) Solvated State (DMSO/Ethanol) Rationale & Causality
Hand Protection Nitrile Gloves (Single Layer, 4 mil)Double-Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Solvents like DMSO permeate nitrile rapidly. Double gloving provides a "breakthrough buffer" to remove the outer glove immediately upon splash.
Respiratory N95/P100 Mask (if outside hood)Preferred: Fume HoodChemical Fume Hood (Certified)Inhalation of lipid dust can trigger pulmonary inflammation. Solvent vapors pose inhalation toxicity risks.
Eye Protection ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash GogglesSolvated lipids can cause immediate ocular absorption; splash goggles seal the eyes from liquid entry.
Body Defense Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (Tyvek®)Prevents saturation of clothing if a spill occurs during solubilization (the highest risk step).

Operational Workflow: Step-by-Step Protocol

This protocol is designed to mitigate the two primary failure points in lipid handling: Static Dispersion (during weighing) and Solvent Splash (during dissolution).

Phase A: Retrieval & Equilibration
  • Temperature Management: Retrieve the vial from -20°C storage.

  • Desiccation: Place the vial in a desiccator and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Scientific Logic:[1][2][3] Opening a cold lipid vial introduces condensation. Water hydrolysis degrades the ester/amide bonds, reducing purity and altering experimental reproducibility [3].

Phase B: Weighing (The Static Risk)
  • Engineering Control: Work inside a chemical fume hood to contain potential dust.

  • Static Neutralization: Lipid powders are highly static. Use an ionizing anti-static gun or polonium strip near the balance.

    • Pro-Tip: If an anti-static gun is unavailable, wipe the spatula with an ethanol-dampened wipe and let it dry immediately before use to discharge static.

  • Transfer: Weigh the required mass into a glass vial (avoid plastic if using organic solvents later).

Phase C: Solubilization (The Bio-Hazard Risk)

Critical Step: Once dissolved, the lipid becomes highly bio-available to your skin.

  • Solvent Choice: Add DMSO or Ethanol to the glass vial.

  • Vortexing: Cap tightly and vortex.

  • Sonicating: If the solution is cloudy, use a bath sonicator (warm water, ~37°C) for 5-10 minutes.

    • Visual Check: The solution must be optically clear. A cloudy solution indicates micelle aggregation, which will yield inconsistent cellular dosing.

Visualization: Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) where safety interventions are mandatory.

G cluster_0 High Risk Zone (Bioactive Exposure) Storage Storage (-20°C) Equilibration Equilibration (Desiccator) Storage->Equilibration Prevent Hydrolysis Weighing Weighing (Anti-Static) Equilibration->Weighing Fume Hood Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization High Risk: Bio-Availability Application Exp. Application (Cell Culture) Solubilization->Application Waste Disposal (Haz. Waste) Solubilization->Waste Spill/Excess Application->Waste

Caption: Operational lifecycle of C8-Ceramide. The 'Red Zone' indicates the highest risk for personnel exposure via inhalation (dust) or absorption (solvent).

Disposal & Emergency Response

Waste Disposal Protocol: Do NOT dispose of N-Octanoyl-D-threo-sphingosine down the drain. Even in small quantities, bioactive lipids can disrupt aquatic ecosystems.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration stream).

  • Liquid Waste: Collect all solvent-lipid mixtures in a dedicated Organic Solvent Waste carboy. Label clearly: "Contains Bioactive Sphingolipids."

Emergency Response:

  • Skin Contact (Solvated): Immediately remove contaminated gloves/clothing. Wash skin with mild soap and copious water for 15 minutes. Do not use ethanol to wash skin (this drives the lipid deeper).

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention, bringing the SDS.

References

  • National Institutes of Health (NIH). (2009). Design, synthesis, and biological activity of a family of novel ceramide analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

Sources

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